molecular formula C9H12BrNO2 B1331503 5-Bromo-N-(tert-butyl)-2-furamide CAS No. 356562-19-1

5-Bromo-N-(tert-butyl)-2-furamide

Cat. No.: B1331503
CAS No.: 356562-19-1
M. Wt: 246.1 g/mol
InChI Key: WXIZGHGFAMCKTD-UHFFFAOYSA-N
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Description

5-Bromo-N-(tert-butyl)-2-furamide is a useful research compound. Its molecular formula is C9H12BrNO2 and its molecular weight is 246.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-N-(tert-butyl)-2-furamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-N-(tert-butyl)-2-furamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-tert-butylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-9(2,3)11-8(12)6-4-5-7(10)13-6/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIZGHGFAMCKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356735
Record name 5-bromo-N-tert-butylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356562-19-1
Record name 5-bromo-N-tert-butylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-N-tert-butyl-2-furamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a halogenated furan derivative with potential applications as a building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, field-proven insights, and robust validation protocols essential for reproducible and reliable results.

Strategic Approach to Synthesis

The synthesis of 5-bromo-N-tert-butyl-2-furamide is most efficiently achieved through a two-step process starting from commercially available 5-bromo-2-furoic acid. The core strategy involves the activation of the carboxylic acid to facilitate nucleophilic attack by the sterically hindered amine, tert-butylamine.

Retrosynthetic Analysis & Rationale

The target amide bond is formed by coupling a carboxylic acid derivative with an amine. A direct condensation reaction between a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, which can be detrimental to the furan ring system. Therefore, the carboxylic acid must first be activated. The most common and effective method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride. This intermediate readily reacts with the amine to form the desired amide.

The overall synthetic pathway is as follows:

G cluster_0 Synthesis Workflow Start 5-Bromo-2-furoic Acid Step1 Acyl Chloride Formation Start->Step1 Thionyl Chloride (SOCl₂) Intermediate 5-Bromo-2-furoyl Chloride Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 tert-Butylamine, Base Product 5-Bromo-N-tert-butyl-2-furamide Step2->Product

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Synthesis of 5-Bromo-2-furoyl Chloride

The activation of 5-bromo-2-furoic acid is achieved by reaction with thionyl chloride (SOCl₂). This reagent is particularly advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed from the reaction mixture, simplifying purification.

The reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of SO₂ and HCl to form the acyl chloride.

Step 2: Amide Coupling with tert-Butylamine

The synthesized 5-bromo-2-furoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with tert-butylamine.[1] The choice of tert-butylamine introduces a sterically bulky group, which can influence the compound's conformational properties and biological activity. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.[2] This prevents the protonation of the amine reactant, which would render it non-nucleophilic.

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification procedures.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purpose
5-Bromo-2-furoic acidC₅H₃BrO₃190.98Starting Material
Thionyl chlorideSOCl₂118.97Activating Agent
TolueneC₇H₈92.14Solvent
tert-ButylamineC₄H₁₁N73.14Nucleophile
TriethylamineC₆H₁₅N101.19Base (HCl Scavenger)
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Saturated NaHCO₃ (aq)NaHCO₃84.01Aqueous Wash
BrineNaCl (aq)58.44Aqueous Wash
Anhydrous MgSO₄MgSO₄120.37Drying Agent
HexaneC₆H₁₄86.18Recrystallization Solvent
Ethyl AcetateC₄H₈O₂88.11Recrystallization Solvent
Step-by-Step Synthesis Procedure

Step 1: Preparation of 5-Bromo-2-furoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-furoic acid (e.g., 10.0 g, 52.4 mmol).

  • Add toluene (e.g., 300 mL) to suspend the acid.[3]

  • Carefully add thionyl chloride (e.g., 19.0 mL, 262 mmol, 5 eq.) to the suspension.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.[3]

  • Allow the reaction to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-bromo-2-furoyl chloride, a yellow-brown oil or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of 5-bromo-N-tert-butyl-2-furamide

  • Dissolve the crude 5-bromo-2-furoyl chloride in anhydrous dichloromethane (DCM, e.g., 200 mL) in a flask under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve tert-butylamine (e.g., 6.6 mL, 62.9 mmol, 1.2 eq.) and triethylamine (e.g., 8.7 mL, 62.9 mmol, 1.2 eq.) in anhydrous DCM (e.g., 50 mL).

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup and Purification
  • Quench the reaction by adding deionized water (e.g., 100 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization.[4] Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven.

Characterization and Validation

Thorough characterization is essential to confirm the identity, structure, and purity of the final product.

G cluster_0 Compound Structure & NMR Assignments cluster_1 ¹H NMR cluster_2 ¹³C NMR mol Structure of 5-bromo-N-tert-butyl-2-furamide H_NH NH (a) H_furan1 H (b) H_furan2 H (c) H_tBu 9H (d) C_CO C=O C_furan_Br C-Br C_tBu_quat C (quat) C_tBu_Me 3 x CH₃

Caption: Key structural features for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as CDCl₃.

¹H NMR Spectroscopy: The proton NMR spectrum provides direct evidence for the arrangement of protons in the molecule.

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
(a) N-H6.0 - 6.5broad singlet1HAmide proton, often broad due to quadrupole relaxation and exchange.
(b) Furan H~7.10doublet (d)1HFuran proton adjacent to the amide group.
(c) Furan H~6.45doublet (d)1HFuran proton adjacent to the bromine atom.
(d) C(CH₃)₃~1.45singlet (s)9HNine equivalent protons of the tert-butyl group show a characteristic singlet.[5]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon environments.

AssignmentPredicted δ (ppm)Rationale
C=O158 - 162Amide carbonyl carbon.
Furan C-CONH148 - 152Furan carbon attached to the amide group.
Furan C-O118 - 122Furan carbon adjacent to the oxygen and C-Br.
Furan C-C=O114 - 118Furan carbon adjacent to the oxygen and carbonyl.
Furan C-Br120 - 125Furan carbon attached to bromine.
C (CH₃)₃51 - 55Quaternary carbon of the tert-butyl group.[6]
C(C H₃)₃28 - 30Methyl carbons of the tert-butyl group.[6]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[7]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H stretchSecondary Amide
2970 - 2870C-H stretchsp³ C-H (tert-butyl)
~1660C=O stretch (Amide I)Amide Carbonyl
~1550N-H bend (Amide II)Secondary Amide
1470, 1370C-H bendgem-dimethyl split (tert-butyl)
~1020C-O-C stretchFuran ring
~590C-Br stretchBromoalkane
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): A key feature will be a pair of peaks of nearly equal intensity for the molecular ion, corresponding to the two major isotopes of bromine: [M]⁺ and [M+2]⁺ (⁷⁹Br and ⁸¹Br). For C₉H₁₂Br¹⁴NO, the expected m/z values would be ~245 and ~247.

  • Major Fragments: A prominent fragment would be the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), resulting in a fragment ion at m/z 188/190.[8]

Melting Point

The melting point is a crucial indicator of purity. A pure crystalline solid will exhibit a sharp melting point range (typically < 2°C). The experimentally determined melting point should be recorded and compared against any available literature values.

Safety Considerations

  • Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Acyl Chlorides: Corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Toluene and DCM are volatile and have associated health risks. Minimize exposure by handling them in a fume hood.

  • Amines: tert-Butylamine and triethylamine are corrosive and flammable with strong odors. Use appropriate containment and PPE.

Conclusion

This guide outlines a robust and reproducible method for the synthesis of 5-bromo-N-tert-butyl-2-furamide. The two-step synthesis via an acyl chloride intermediate is an efficient strategy for coupling 5-bromo-2-furoic acid with a sterically hindered amine. The detailed characterization protocol, employing NMR, IR, and MS, provides a comprehensive framework for validating the structure and purity of the final product, ensuring its suitability for further applications in drug discovery and materials science.

References

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  • PubMed. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Available from: [Link]

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In-Depth Technical Guide: Physicochemical Properties of 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-bromo-N-tert-butyl-2-furamide is a halogenated amide derivative with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is fundamental to its application, influencing its behavior in biological systems and its suitability for various formulations. This guide provides an in-depth analysis of the key physicochemical characteristics of 5-bromo-N-tert-butyl-2-furamide, detailing experimental methodologies for their determination and discussing the implications of these properties for research and development. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Physicochemical Characterization

In the fields of drug discovery and material science, the intrinsic physicochemical properties of a compound are the primary determinants of its utility and performance. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its processability and stability.[1] For 5-bromo-N-tert-butyl-2-furamide, a molecule characterized by a brominated furan ring and a sterically demanding tert-butyl amide group, a thorough physicochemical evaluation is essential for predicting its behavior and optimizing its applications.

Molecular Structure and Core Attributes

A foundational understanding of 5-bromo-N-tert-butyl-2-furamide begins with its molecular structure, which dictates its chemical and physical behavior.

Chemical Structure:

Figure 1: Chemical structure of 5-bromo-N-tert-butyl-2-furamide.

Table 1: Core Chemical Attributes

PropertyValueSource
Molecular Formula C9H12BrNO2[2]
Molecular Weight 246.10 g/mol [3][4]
IUPAC Name 5-bromo-N-(tert-butyl)furan-2-carboxamide[2]
CAS Number 34036-73-0N/A

Physical and Chemical Properties

Physical State and Appearance

Under standard laboratory conditions, 5-bromo-N-tert-butyl-2-furamide exists as a solid. Its appearance is generally a white to off-white crystalline powder. This initial observation provides a baseline for purity assessment.

Melting and Boiling Points

The melting point is a crucial indicator of purity, while the boiling point provides insight into the compound's volatility.

Table 2: Thermal Properties

PropertyValueSource
Melting Point Not available in the search results.
Boiling Point 310°C at 760 mmHg[3]
Density 1.38 g/cm³[3]

Experimental Protocol: Melting Point Determination via Capillary Method

A standard and reliable method for determining the melting point involves a capillary melting point apparatus.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Grind sample to a fine powder prep2 Pack into capillary tube (2-3 mm height) prep1->prep2 meas1 Place in apparatus prep2->meas1 meas2 Rapid heating to ~10°C below expected MP meas1->meas2 meas3 Slow heating (1-2°C/min) meas2->meas3 meas4 Record temperature range of melting meas3->meas4 logP_workflow cluster_setup System Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation p1 Pre-saturate n-octanol with water and water with n-octanol p2 Prepare a stock solution of the compound in the aqueous phase p1->p2 part1 Mix equal volumes of the two phases p2->part1 part2 Shake to reach equilibrium part1->part2 part3 Centrifuge for phase separation part2->part3 a1 Quantify compound concentration in each phase (e.g., HPLC) part3->a1 a2 Calculate LogP = log([C]octanol / [C]aqueous) a1->a2

Figure 3: Workflow for LogP determination.

Authoritative Grounding: This protocol is based on the OECD Guideline 107, ensuring the generation of robust and reproducible data. [5][6][7]The partition coefficient is defined as the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of two largely immiscible solvents. [5]

Acidity/Basicity (pKa)

The pKa value is indicative of a compound's ionization state at various pH levels, which in turn influences its solubility and biological interactions. The amide proton of 5-bromo-N-tert-butyl-2-furamide is expected to be weakly acidic.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the pKa of organic compounds. [8]

  • Solution Preparation: Dissolve a known quantity of the compound in a suitable solvent (e.g., a water-methanol mixture for sparingly soluble compounds).

  • Titration: Titrate the solution with a standardized strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. [9]3. Data Analysis: The pKa is determined from the inflection point of the resulting titration curve. [9][10] Expertise in Practice: For compounds with low water solubility, the use of co-solvents is necessary. [11]It is important to note that this yields an apparent pKa (pKaapp), which may require extrapolation to determine the aqueous pKa. [11]

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic methods provide a molecular fingerprint for identification and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation, providing detailed information about the chemical environment of each atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected peaks include N-H stretching and C=O stretching of the amide group.

  • Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation patterns. The presence of bromine will lead to a characteristic M+2 isotopic peak.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound. A reversed-phase method is typically employed for this type of molecule.

Conclusion

This guide provides a comprehensive overview of the key physicochemical properties of 5-bromo-N-tert-butyl-2-furamide and the standard methodologies for their determination. A thorough understanding of these properties is critical for its successful application in research and development. The experimental protocols outlined here offer a robust framework for generating reliable and reproducible data, which is fundamental to advancing the potential of this compound in medicinal chemistry and materials science.

References

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An In-depth Technical Guide to the Spectral Analysis of 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-bromo-N-tert-butyl-2-furamide is a valuable heterocyclic compound, often utilized as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its precise structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this molecule. We delve into the causality behind experimental choices, present self-validating protocols, and interpret the resulting spectral data to construct a complete chemical portrait of the target compound.

Molecular Structure and Predicted Spectral Signatures

Before analyzing the spectra, understanding the molecular structure allows for the prediction of key features. 5-bromo-N-tert-butyl-2-furamide consists of a furan ring substituted with a bromine atom at the 5-position and an N-tert-butylcarboxamide group at the 2-position.

Key Structural Features:

  • Furan Ring: An aromatic, five-membered heterocycle containing two C-H protons. These protons are in different chemical environments and are expected to show distinct signals in the ¹H NMR spectrum.

  • N-tert-butyl Group: A bulky aliphatic group with nine equivalent protons, which should produce a single, strong signal in the ¹H NMR spectrum.

  • Amide Linkage: Contains a carbonyl group (C=O) and an N-H bond. These functional groups will give rise to characteristic absorption bands in the IR spectrum.

  • Bromine Atom: The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), will create a signature isotopic pattern in the mass spectrum.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons within a molecule.

Experimental Protocol: ¹H NMR

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 5-bromo-N-tert-butyl-2-furamide.[1][2][3]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak is easily identified.[4]

  • Transfer: Use a clean glass Pasteur pipette to transfer the solution into a high-quality, 5 mm NMR tube, ensuring the sample height is at least 4 cm.[1][5] If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[5]

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and proper shimming to ensure magnetic field homogeneity.

Data Interpretation and Analysis

The ¹H NMR spectrum of 5-bromo-N-tert-butyl-2-furamide exhibits four distinct signals.

  • δ ~7.0-7.2 ppm (doublet, 1H): This signal corresponds to the proton at the 3-position of the furan ring (H-3). It appears as a doublet due to coupling with the proton at the 4-position.

  • δ ~6.4-6.6 ppm (doublet, 1H): This signal is assigned to the proton at the 4-position (H-4). Its coupling with H-3 results in a doublet.

  • δ ~6.0-6.5 ppm (broad singlet, 1H): This broad signal is characteristic of the amide proton (N-H). Its chemical shift can be variable and is often concentration and temperature-dependent.

  • δ ~1.4 ppm (singlet, 9H): A strong singlet integrating to nine protons is the unmistakable signature of the chemically equivalent methyl protons of the tert-butyl group.[6]

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.1Doublet (d)1HFuran H-3
~6.5Doublet (d)1HFuran H-4
~6.2Broad Singlet (br s)1HN-H
~1.4Singlet (s)9H-C(CH₃)₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Experimental Protocol: ¹³C NMR

The protocol is similar to ¹H NMR, but typically requires a higher sample concentration or a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Methodology:

  • Sample Preparation: Dissolve 15-30 mg of the compound in 0.6-0.7 mL of CDCl₃ with TMS.[3]

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Data Interpretation and Analysis

The molecule has eight unique carbon atoms, leading to eight signals in the decoupled ¹³C NMR spectrum.

  • δ ~158 ppm: The amide carbonyl carbon (C=O).

  • δ ~148 ppm: The furan carbon bonded to the amide group (C-2).

  • δ ~123 ppm: The furan carbon bonded to the bromine atom (C-5).

  • δ ~120 ppm: The furan carbon at the 3-position (C-3).

  • δ ~115 ppm: The furan carbon at the 4-position (C-4).

  • δ ~52 ppm: The quaternary carbon of the tert-butyl group.

  • δ ~28 ppm: The three equivalent methyl carbons of the tert-butyl group.[7]

Chemical Shift (δ) ppm Assignment
~158C=O (Amide)
~148Furan C-2
~123Furan C-5 (-C-Br)
~120Furan C-3
~115Furan C-4
~52-C (CH₃)₃
~28-C(CH₃ )₃

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common sampling technique that requires minimal sample preparation.

Methodology:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid 5-bromo-N-tert-butyl-2-furamide sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and record the sample spectrum. The typical range is 4000-400 cm⁻¹.

Data Interpretation and Analysis

The IR spectrum is dominated by absorptions from the amide group and the furan ring.

  • ~3300 cm⁻¹ (sharp, medium): This peak is characteristic of the N-H stretching vibration of a secondary amide.[8][9]

  • ~2970 cm⁻¹ (sharp): C-H stretching vibrations from the tert-butyl group.

  • ~1660 cm⁻¹ (strong, sharp): This intense absorption is the C=O stretch (Amide I band), a hallmark of the amide functional group. Its position is influenced by conjugation with the furan ring.[8][10]

  • ~1540 cm⁻¹ (strong, sharp): The N-H in-plane bend (Amide II band) is another key diagnostic peak for secondary amides.[8]

  • ~1000-1200 cm⁻¹: C-O stretching vibrations within the furan ring.

  • ~500-750 cm⁻¹: The C-Br stretching vibration absorption is expected in this region.[11]

Wavenumber (cm⁻¹) Intensity Assignment
~3300Medium-SharpN-H Stretch
~2970Medium-SharpC-H Stretch (Alkyl)
~1660StrongC=O Stretch (Amide I)
~1540StrongN-H Bend (Amide II)
Below 800MediumC-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. The presence of bromine is a key feature to confirm.

Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique suitable for polar molecules like amides.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation and Analysis

The key feature in the mass spectrum of 5-bromo-N-tert-butyl-2-furamide is the isotopic pattern of the molecular ion.

  • Molecular Ion [M+H]⁺: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[9][12][13] This results in two molecular ion peaks of nearly equal intensity, separated by 2 mass-to-charge (m/z) units.

    • For C₁₀H₁₃⁷⁹BrNO₂: Calculated [M+H]⁺ ≈ 262.02 m/z

    • For C₁₀H₁₃⁸¹BrNO₂: Calculated [M+H]⁺ ≈ 264.02 m/z

  • This 1:1 M+ and M+2 pattern is a definitive signature for the presence of a single bromine atom in the molecule. [9]

  • Fragmentation: A common fragmentation pathway is the loss of the tert-butyl group, which would result in a fragment ion peak at m/z corresponding to [M - C₄H₉]⁺.

m/z Value Relative Intensity Assignment
~262~100%[M+H]⁺ with ⁷⁹Br
~264~100%[M+H]⁺ with ⁸¹Br

Integrated Spectral Analysis Workflow

No single technique provides a complete structural picture. The power of spectroscopic characterization lies in integrating the data from all methods. The workflow below illustrates this synergistic process.

G cluster_0 Data Acquisition cluster_1 Initial Interpretation cluster_2 Structural Confirmation HNMR ¹H NMR HNMR_data Proton Environments (Furan, t-Butyl, N-H) Integration & Coupling HNMR->HNMR_data CNMR ¹³C NMR CNMR_data Carbon Skeleton (8 unique carbons) CNMR->CNMR_data IR IR Spec IR_data Functional Groups (Amide C=O, N-H) IR->IR_data MS Mass Spec MS_data Molecular Weight Bromine Isotope Pattern MS->MS_data Confirmation Structure Confirmed: 5-bromo-N-tert-butyl-2-furamide HNMR_data->Confirmation Connects protons CNMR_data->Confirmation Confirms carbon backbone IR_data->Confirmation Confirms amide group MS_data->Confirmation Confirms MW & Br presence

Caption: Integrated workflow for spectroscopic data analysis.

This integrated approach provides a self-validating system. The molecular formula derived from MS is confirmed by the proton and carbon counts from NMR. The functional groups identified by IR (amide) are consistent with the chemical shifts observed in the NMR spectra and the overall molecular structure. The presence of bromine, strongly indicated by MS, is consistent with the chemical shifts of the furan ring carbons and protons.

Conclusion

The comprehensive analysis of 5-bromo-N-tert-butyl-2-furamide using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides unambiguous structural verification. Each technique offers a unique and complementary piece of the structural puzzle. The characteristic signals of the furan protons, the strong singlet of the tert-butyl group, the diagnostic Amide I and II bands in the IR, and the definitive 1:1 isotopic molecular ion pattern in the mass spectrum collectively form a unique spectral fingerprint. This multi-faceted approach ensures the identity, purity, and structural integrity of the compound, which is critical for its successful application in drug discovery and chemical synthesis.

References

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Introduction: The Imperative for Rigorous Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-bromo-N-tert-butyl-2-furamide

In the landscape of drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, furan derivatives are of significant interest due to their diverse biological activities and utility as synthetic intermediates. 5-bromo-N-tert-butyl-2-furamide is one such molecule, incorporating a halogenated furan ring, a secondary amide linkage, and a sterically demanding tert-butyl group. This unique combination of functional groups necessitates a robust and unambiguous analytical characterization to ensure purity, confirm identity, and understand chemical behavior.

This technical guide provides a comprehensive analysis of 5-bromo-N-tert-butyl-2-furamide using two pivotal analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will move beyond procedural descriptions to explore the causal relationships between molecular structure and spectroscopic output, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.

Part I: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. For 5-bromo-N-tert-butyl-2-furamide, we anticipate characteristic absorptions from the furan ring, the secondary amide group, and the tert-butyl moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The choice of Attenuated Total Reflectance (ATR) as the sampling technique is deliberate. It requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra for solid and liquid samples, making it ideal for routine analysis and high-throughput screening.[1]

Methodology:

  • Instrument Preparation: Ensure the Fourier-Transform Infrared (FTIR) spectrometer and ATR accessory (e.g., diamond or zinc selenide crystal) are properly calibrated and operational.

  • Background Spectrum: Clean the ATR crystal surface with an appropriate solvent, such as isopropanol, and allow it to evaporate completely.[1] Record a background spectrum to subtract atmospheric interference (e.g., CO₂, H₂O) from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-2 mg) of the solid 5-bromo-N-tert-butyl-2-furamide sample directly onto the center of the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum.

  • Data Acquisition: Acquire the sample spectrum. A typical setting involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram: Key Molecular Vibrations of 5-bromo-N-tert-butyl-2-furamide

Caption: Key FT-IR vibrational modes for 5-bromo-N-tert-butyl-2-furamide.

Spectral Interpretation

The FT-IR spectrum of 5-bromo-N-tert-butyl-2-furamide is a composite of its constituent parts. The presence of a secondary amide is particularly diagnostic.[2]

Data Summary: Predicted FT-IR Peak Assignments

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3300Medium, SharpN-H StretchSecondary Amide[2][3]
2970-2870Medium-StrongC-H Asymmetric/Symmetric Stretchtert-Butyl & Furan C-H
~1660Strong, SharpC=O Stretch (Amide I Band)Secondary Amide[4]
~1550Medium-StrongN-H Bend (Amide II Band)Secondary Amide[2]
~1580, ~1470Medium-WeakC=C Ring StretchFuran Ring[5]
~1365StrongC-H Bend (Symmetric)tert-Butyl (diagnostic)
~1250-1020StrongC-O-C Asymmetric/Symmetric StretchFuran Ring Ether[6]
~750StrongC-H Out-of-plane BendSubstituted Furan Ring[1]
< 600Medium-WeakC-Br StretchBromo-substituent

Key Insights:

  • Secondary Amide Confirmation: The presence of a single, sharp N-H stretching peak around 3300 cm⁻¹ is a definitive marker for a secondary amide, distinguishing it from a primary amide which would show two peaks.[2][3] The strong Amide I (C=O stretch) and Amide II (N-H bend) bands further corroborate this assignment.

  • Furan Ring Signature: A series of peaks in the 1600-1000 cm⁻¹ region, including C=C and strong C-O-C stretching vibrations, confirms the presence of the furan heterocycle.[5]

  • tert-Butyl Group: The characteristic C-H stretching peaks just below 3000 cm⁻¹ and a strong, sharp bending vibration around 1365 cm⁻¹ are indicative of the tert-butyl group.

Part II: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides the molecular weight of the compound and, through fragmentation analysis, offers a virtual roadmap of its molecular structure. For 5-bromo-N-tert-butyl-2-furamide, Electron Ionization (EI) is a suitable technique as it induces reproducible and structurally informative fragmentation.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[7]

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals. This fragmentation is not random but follows predictable chemical pathways.[8]

  • Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting plot of ion abundance versus m/z is the mass spectrum.

Diagram: Predicted Fragmentation Pathway of 5-bromo-N-tert-butyl-2-furamide

G M [M]⁺• m/z 245/247 F1 [M - CH₃]⁺ m/z 230/232 M->F1 - •CH₃ F2 [M - C(CH₃)₃]⁺ m/z 188/190 M->F2 - •C(CH₃)₃ F4 [C(CH₃)₃]⁺ m/z 57 M->F4 α-cleavage F3 [C₄H₂BrO-CO]⁺ m/z 172/174 F2->F3 Amide N-CO Cleavage F5 [C₄H₂BrO]⁺ m/z 144/146 F3->F5 - CO

Caption: Major EI fragmentation pathways for 5-bromo-N-tert-butyl-2-furamide.

Fragmentation Analysis and Interpretation

The mass spectrum provides several layers of structural validation.

Key Insights:

  • Bromine Isotopic Signature: The most critical diagnostic feature is the presence of a pair of peaks for the molecular ion (and any fragment containing bromine) with a ~1:1 intensity ratio, separated by 2 m/z units.[9][10] This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.[9][10] For 5-bromo-N-tert-butyl-2-furamide (C₉H₁₂BrNO₂), we expect to see molecular ion peaks at m/z 245 (containing ⁷⁹Br) and m/z 247 (containing ⁸¹Br). The presence of this doublet is unequivocal proof of a single bromine atom in the molecule.

  • α-Cleavage and Stable Cations: Fragmentation is often driven by the formation of stable carbocations.

    • The loss of the entire tert-butyl group is highly favorable due to the formation of the very stable tert-butyl cation, which will produce a prominent peak at m/z 57 .[11]

    • Cleavage of the amide N-CO bond is a common fragmentation pathway for amides, leading to the formation of a resonance-stabilized 5-bromo-2-furoyl acylium cation at m/z 188/190 .[12][13]

Data Summary: Predicted Mass-to-Charge Ratios (m/z) and Fragment Identities

m/z (⁷⁹Br/⁸¹Br)Relative AbundanceFragment IdentityMechanistic Origin
245 / 247Medium[C₉H₁₂BrNO₂]⁺•Molecular Ion (M⁺•)
230 / 232Low[M - CH₃]⁺Loss of a methyl radical from the t-butyl group
188 / 190High[C₅H₂BrO₂]⁺Amide N-CO bond cleavage; loss of t-butylamine radical
172 / 174Medium[C₅H₂BrO-CO]⁺Loss of CO from the acylium ion
57High / Base Peak[C(CH₃)₃]⁺α-cleavage leading to stable tert-butyl cation

Conclusion: An Integrated Approach to Structural Confirmation

The structural elucidation of 5-bromo-N-tert-butyl-2-furamide is definitively achieved through the synergistic application of FT-IR spectroscopy and mass spectrometry. FT-IR confirms the presence and nature of the key functional groups—the secondary amide, the furan ring, and the tert-butyl group—through their characteristic vibrational frequencies. Mass spectrometry complements this by providing the exact molecular weight and, critically, the unequivocal presence of a single bromine atom via its isotopic signature. Furthermore, the predictable fragmentation pattern, dominated by the formation of a stable tert-butyl cation and an acylium ion, serves as a final, robust validation of the molecule's connectivity. Together, these techniques provide a comprehensive and trustworthy analytical characterization essential for any research or development endeavor.

References

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solubility and stability of 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 5-bromo-N-tert-butyl-2-furamide

Introduction

5-bromo-N-tert-butyl-2-furamide is a synthetic organic compound featuring a furan ring, an amide linkage, and bromine and tert-butyl substitutions. The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. The amide bond is fundamental to peptides and many small molecule therapeutics, while the tert-butyl group is often incorporated to enhance metabolic stability or modulate lipophilicity. The bromine atom can serve as a synthetic handle or contribute to binding interactions through halogen bonding.

For any novel compound in the drug discovery and development pipeline, a thorough understanding of its physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate a molecule's developability. Aqueous solubility directly influences bioavailability for oral formulations, while solubility in organic solvents is critical for synthesis, purification, and formulation processes. Stability determines a compound's shelf-life, dictates storage conditions, and reveals potential degradation pathways that could lead to inactive or toxic byproducts.

This guide provides a comprehensive technical overview of the methodologies used to characterize the . It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and logical approach to characterization.

Physicochemical Properties: A Structural Analysis

The behavior of 5-bromo-N-tert-butyl-2-furamide is dictated by its constituent functional groups:

  • Furan Ring: An aromatic, five-membered heterocycle containing oxygen. The oxygen atom is a hydrogen bond acceptor, and the ring system is relatively electron-rich. Furan rings can be susceptible to degradation under strongly acidic conditions, which can lead to ring-opening.[1][2][3][4]

  • Amide Linkage (-CO-NH-): A key functional group that is relatively stable but susceptible to hydrolysis under acidic or basic conditions. The bulky tert-butyl group adjacent to the nitrogen may impart significant steric hindrance, potentially slowing the rate of hydrolysis compared to less hindered amides.[5][6]

  • Tert-butyl Group (-C(CH₃)₃): A large, non-polar, and lipophilic group. Its bulkiness provides steric shielding, which can protect adjacent functional groups from metabolic attack or chemical degradation.[7][8][9] It generally decreases aqueous solubility while increasing solubility in non-polar organic solvents.[7]

  • Bromine Atom (-Br): An electron-withdrawing halogen that can influence the electronic properties of the furan ring. Bromo-aromatic systems can be susceptible to photolytic degradation.

Based on this structure, we can anticipate that the compound will be a relatively lipophilic molecule with low aqueous solubility but good solubility in a range of polar aprotic organic solvents.

Comprehensive Solubility Assessment

Solubility is a critical parameter that must be accurately determined. We employ a two-tiered approach: a rapid qualitative assessment followed by a rigorous quantitative determination.[10][11][12][13][14]

Protocol: Qualitative Solubility Screening

This initial screen provides a rapid assessment across a diverse set of solvents, guiding the selection of appropriate systems for reactions, purification, and analytical sample preparation.

Methodology:

  • Preparation: Label a series of 1.5 mL microcentrifuge tubes, one for each test solvent.

  • Solute Addition: Add approximately 2-3 mg of 5-bromo-N-tert-butyl-2-furamide to each tube.

  • Solvent Addition: Add 0.5 mL of the corresponding solvent to each tube. The selected solvents should span a wide range of polarities (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

  • Mixing: Cap the tubes and vortex vigorously for 60 seconds.

  • Observation: Allow the samples to stand for 5 minutes and visually inspect for undissolved solid against a dark background.

  • Classification:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely undissolved.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11][13] This protocol ensures the solution is fully saturated, providing a definitive solubility value at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of 5-bromo-N-tert-butyl-2-furamide (e.g., 20 mg) to a 4 mL glass vial containing a magnetic stir bar.

  • Solvent Addition: Add a known volume of the selected solvent (e.g., 2 mL).

  • Equilibration: Seal the vial and place it on a magnetic stir plate in a constant temperature bath (e.g., 25 °C). Stir the suspension for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, stop stirring and allow the excess solid to settle for at least 2 hours.

  • Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.45 µm syringe filter (PTFE or other chemically compatible material) to remove all undissolved particles. Discard the first few drops of filtrate to avoid any adsorption effects from the filter.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 4. The concentration is compared against a standard calibration curve.

  • Calculation: The solubility is expressed in mg/mL or µg/mL.

Data Presentation: Predicted Solubility Profile

The following table presents a plausible, hypothetical solubility profile for 5-bromo-N-tert-butyl-2-furamide based on its structural characteristics.

SolventSolvent TypePredicted Solubility (mg/mL at 25°C)Rationale
WaterPolar Protic< 0.01The large, non-polar tert-butyl and bromo-furan moieties dominate, leading to high lipophilicity and poor aqueous solubility.
EthanolPolar Protic~5-10The alcohol can hydrogen bond with the amide and furan oxygen, but the overall lipophilicity limits high solubility.
AcetonePolar Aprotic> 50Good balance of polarity to interact with the amide dipole without the strong self-association of water, effectively solvating the molecule.
Dichloromethane (DCM)Non-polar> 100Excellent solvent for moderately polar to non-polar organic compounds.
Ethyl AcetateModerately Polar~30-50Effective at dissolving compounds with both polar and non-polar characteristics.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200A powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds.
HexaneNon-polar< 1The polarity of the amide group is too high for effective solvation by a non-polar alkane.

Stability Profile and Forced Degradation

Forced degradation (stress testing) studies are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[15][16][17][18][19] The data generated is fundamental for developing stability-indicating analytical methods, as mandated by ICH guideline Q1A(R2).[15][16][17]

Protocol: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradants are generated at detectable levels without completely destroying the molecule.[15]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 5-bromo-N-tert-butyl-2-furamide in a 50:50 acetonitrile:water mixture at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature. Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Thermal Degradation (Solution): Heat a sealed vial of the stock solution at 60°C. Withdraw aliquots at 24, 48, and 72 hours.

  • Thermal Degradation (Solid State): Place a thin layer of the solid compound in an open petri dish in an oven at 60°C. Sample at 24, 48, and 72 hours, prepare a solution, and analyze.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) and the solid compound to a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, alongside an unstressed control, using the stability-indicating HPLC method described below.

Predicted Degradation Pathways

Based on the compound's structure, two primary degradation pathways are anticipated: hydrolysis of the amide bond and reactions involving the furan ring.

  • Hydrolytic Pathway: Under both acidic and basic conditions, the amide bond is the most probable site of cleavage, yielding 5-bromo-2-furoic acid and tert-butylamine .

  • Acid-Catalyzed Ring Opening: Strong acidic conditions may also induce the protonation and subsequent hydrolytic ring-opening of the furan moiety, leading to the formation of 1,4-dicarbonyl species, which may be unstable and polymerize.[1][4]

  • Oxidative Pathway: The electron-rich furan ring is susceptible to oxidation, which could lead to various ring-opened products or the formation of hydroxylated species.

G cluster_main cluster_hydrolysis Hydrolysis (Acid/Base) cluster_acid Acid-Catalyzed Ring Opening cluster_oxidation Oxidation A 5-bromo-N-tert-butyl-2-furamide B 5-bromo-2-furoic acid A->B H+ or OH- Amide Cleavage C tert-butylamine A->C H+ or OH- Amide Cleavage D 1,4-Dicarbonyl Intermediates (and subsequent polymers) A->D Strong H+ Furan Ring Attack E Ring-Opened Products A->E [O] e.g., H2O2

Caption: Predicted degradation pathways for 5-bromo-N-tert-butyl-2-furamide.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the intact drug from its degradation products and any process impurities.[20][21][22][23][24][25] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique for this purpose.[20][21][22]

Protocol: Reversed-Phase HPLC-UV Method

This method is designed to be robust and provide good resolution between the lipophilic parent compound and its potentially more polar degradation products.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm). The C18 phase provides excellent hydrophobic retention for the parent compound.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanols and improve peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A gradient is necessary to elute the polar degradants early while retaining and resolving the non-polar parent compound.

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 40% B

      • 18.1-22 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 270 nm (A wavelength where the bromo-furan chromophore is expected to have significant absorbance). A PDA detector should be used to assess peak purity across all stressed samples.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is proven by demonstrating that the parent peak is resolved from all degradation products (peak purity analysis).

Integrated Characterization Workflow

The overall process for characterizing the solubility and stability of a new chemical entity like 5-bromo-N-tert-butyl-2-furamide is a systematic, multi-step workflow.

G cluster_start Phase 1: Initial Assessment cluster_quant Phase 2: Quantitative Analysis cluster_final Phase 3: Data Synthesis A Receive Compound (5-bromo-N-tert-butyl-2-furamide) B Qualitative Solubility Screening A->B C HPLC Method Development A->C D Quantitative Solubility (Shake-Flask) B->D Select Solvents C->D Use Validated Method E Forced Degradation (ICH Conditions) C->E Prepare Samples H Final Report: Solubility & Stability Profile D->H F Analyze Stressed Samples (Stability-Indicating HPLC) E->F G Identify Degradation Pathways F->G G->H

Caption: Integrated workflow for solubility and stability characterization.

Conclusion

A comprehensive understanding of the is essential for its advancement as a potential drug candidate or chemical probe. The methodologies outlined in this guide provide a robust framework for this characterization. By employing systematic protocols for solubility determination and forced degradation studies, coupled with a validated, stability-indicating HPLC method, researchers can generate the critical data needed to make informed decisions. This includes selecting appropriate solvents for formulation, defining stable storage conditions, understanding potential liabilities of the molecule, and fulfilling regulatory requirements for drug development. The insights gained from these studies are foundational for progressing a compound from the laboratory to preclinical and clinical development.

References

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theoretical and computational studies of 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 5-bromo-N-tert-butyl-2-furamide

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 5-bromo-N-tert-butyl-2-furamide (CAS: 356562-19-1). Furan derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[1] Understanding the three-dimensional structure, conformational flexibility, and electronic landscape of these molecules at a quantum level is paramount for rational drug design and the development of novel materials. This document outlines the application of Density Functional Theory (DFT) and other computational methods to elucidate the molecular properties of 5-bromo-N-tert-butyl-2-furamide. It serves as a practical guide for researchers, scientists, and drug development professionals, detailing not just the computational protocols but also the scientific rationale behind methodological choices and the interpretation of key results.

Introduction: The Scientific Imperative

5-bromo-N-tert-butyl-2-furamide is a heterocyclic compound featuring a furan ring substituted with a bromine atom and an N-tert-butyl amide group. This combination of a halogenated aromatic system and a bulky, sterically hindered amide linkage presents an interesting case for conformational and electronic analysis. The amide bond's planarity and the potential for cis/trans isomerism, coupled with the steric influence of the tert-butyl group, dictate the molecule's overall shape and its ability to interact with biological targets.[2]

Quantum chemical calculations offer a powerful in silico lens to explore these properties without the need for empirical synthesis and analysis, thereby accelerating the discovery pipeline.[1] By modeling the molecule's behavior in a vacuum or solvated environment, we can predict its stable conformations, vibrational spectra (FT-IR/Raman), and electronic reactivity, providing critical insights for further experimental work.

Core Computational Methodologies: The DFT-Centric Approach

The bedrock of modern computational chemistry for organic molecules is Density Functional Theory (DFT), which offers an optimal balance between computational accuracy and resource efficiency.[1][3] Unlike more demanding ab initio methods, DFT calculates the electronic structure based on the molecule's electron density, making it suitable for systems of this size.

The Functional and Basis Set: A Self-Validating System

The reliability of any DFT calculation hinges on the choice of the functional and the basis set.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the workhorse for organic molecules. It incorporates a portion of exact Hartree-Fock exchange, providing a well-validated approach for predicting geometries, vibrational frequencies, and electronic properties of furan derivatives and similar compounds.[4][5]

  • Basis Set: The 6-311++G(d,p) basis set is recommended for this system. This Pople-style basis set is extensive enough to provide accurate results. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for describing lone pairs and non-covalent interactions. The (d,p) specifies polarization functions, which allow for anisotropy in the electron density, essential for accurately modeling bonding environments.[4][6]

The combination of B3LYP/6-311++G(d,p) establishes a self-validating protocol that has been consistently benchmarked against experimental data for a wide array of molecules.[5][6]

Conformational Isomerism and Geometry Optimization

A molecule's function is dictated by its three-dimensional structure. For 5-bromo-N-tert-butyl-2-furamide, the primary degrees of freedom are the rotations around the C2-C6 and C6-N7 bonds (see Table 1 for atom numbering). The bulky tert-butyl group significantly influences the preferred orientation of the amide moiety relative to the furan ring.

Experimental Protocol: Potential Energy Surface (PES) Scan

To identify the most stable conformer, a PES scan is the first critical step.

  • Define Dihedral Angle: Select the dihedral angle that defines the rotation between the furan ring and the amide group (e.g., O1-C2-C6-O12).

  • Perform Relaxed Scan: Initiate a relaxed PES scan in a computational package like Gaussian. This involves systematically rotating the defined dihedral angle (e.g., in 10° increments from 0° to 360°) while allowing all other geometric parameters to relax at each step.

  • Identify Minima: Plot the resulting energy profile. The minima on this curve correspond to stable, low-energy conformers.

  • Full Optimization: Perform a full geometry optimization and frequency calculation starting from the geometry of each identified minimum. The absence of imaginary frequencies confirms a true energy minimum.[5]

The structure with the lowest electronic energy is deemed the ground-state conformer and is used for all subsequent analyses.

Predicted Geometric Parameters

Geometry optimization provides the equilibrium bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the molecule's steric and electronic landscape.

ParameterAtom NumberingPredicted Value (Å or °)
Bond Lengths
C5-Br11C(5)-Br(11)~1.88 Å
C2-C6C(2)-C(6)~1.48 Å
C6=O12C(6)=O(12)~1.23 Å
C6-N7C(6)-N(7)~1.37 Å
N7-C8N(7)-C(8)~1.49 Å
Bond Angles
C2-C6-N7C(2)-C(6)-N(7)~116°
C6-N7-C8C(6)-N(7)-C(8)~123°
Dihedral Angle
C5-C2-C6-N7C(5)-C(2)-C(6)-N(7)~180° (anti) or ~0° (syn)
Table 1: Predicted key geometric parameters for the optimized ground-state conformer of 5-bromo-N-tert-butyl-2-furamide, calculated at the B3LYP/6-311++G(d,p) level of theory. Atom numbering follows a standard convention for visualization.

Vibrational Analysis: Decoding FT-IR and FT-Raman Spectra

Computational frequency analysis provides a predicted vibrational spectrum, which is an invaluable tool for interpreting experimental FT-IR and FT-Raman data.[7] Each calculated frequency corresponds to a specific normal mode of vibration, allowing for unambiguous assignment of spectral peaks.

Experimental Protocol: Frequency Calculation and Scaling
  • Perform Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.

  • Verify Minimum: Confirm that no imaginary frequencies are present.

  • Apply Scaling Factor: The harmonic approximation used in DFT typically overestimates vibrational frequencies. To align theoretical data with experimental results, a scaling factor is applied. For B3LYP/6-311++G(d,p), a standard scaling factor of 0.9614 is often used.[6]

  • Analyze PED: Use software like VEDA to perform a Potential Energy Distribution (PED) analysis. PED breaks down each vibrational mode into contributions from individual internal coordinates (stretches, bends, torsions), enabling precise assignments.[6]

Predicted Vibrational Assignments
Wavenumber (cm⁻¹) (Scaled)Intensity (IR/Raman)Assignment (PED)
~3350Medium / LowN-H Stretch
~3100Low / MediumFuran C-H Stretch
~2980Strong / Strongtert-Butyl C-H Stretch (asymmetric)
~1680Very Strong / MediumC=O Stretch (Amide I band)
~1540Strong / LowN-H Bend + C-N Stretch (Amide II band)
~1460Medium / StrongFuran Ring C=C Stretch
~1250Medium / MediumC-N Stretch + N-H Bend (Amide III band)
~1020Strong / LowFuran Ring Breathing
~650Medium / StrongC-Br Stretch
Table 2: Key predicted vibrational frequencies and their assignments for 5-bromo-N-tert-butyl-2-furamide. These values help in the interpretation of experimental spectra.

Electronic Structure and Chemical Reactivity

The electronic properties of a molecule govern its reactivity, stability, and intermolecular interactions. DFT provides several powerful tools to analyze this electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[4] For 5-bromo-N-tert-butyl-2-furamide, the HOMO is predicted to be localized on the electron-rich furan ring and bromine atom, while the LUMO is centered on the π* orbital of the carbonyl group.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It is an indispensable tool for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.[8]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prime sites for electrophilic attack. For this molecule, the most negative region is around the carbonyl oxygen (O12).

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. The most positive region is located around the amide proton (H-N7).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. A key interaction in amides is the delocalization of the nitrogen lone pair into the antibonding π* orbital of the carbonyl group (n(N) → π*(C=O)). This interaction is responsible for the planarity of the amide bond and contributes significantly to the molecule's stability.

Visualization of Computational Workflows and Molecular Structure

Visual diagrams are essential for conceptualizing complex computational processes and molecular relationships.

G cluster_input Input Definition cluster_calc Computational Analysis cluster_output Data Interpretation mol Molecular Structure (5-bromo-N-tert-butyl-2-furamide) method Method Selection (B3LYP/6-311++G(d,p)) mol->method pes PES Scan for Conformational Search method->pes opt Geometry Optimization & Freq Calculation pes->opt Identify Minima elec Electronic Properties (NBO, MEP, FMO) opt->elec geom Optimized Geometry (Bond Lengths/Angles) opt->geom spec Predicted Spectra (IR/Raman Assignments) opt->spec react Reactivity Analysis (HOMO/LUMO, MEP Map) elec->react G cluster_furan Furan Ring cluster_amide Amide Linkage cluster_tertbutyl tert-Butyl Group Furan π-System (HOMO Contributor) CO Carbonyl Group (C=O) (Nucleophilic Oxygen, LUMO Contributor) Furan->CO C-C Bond (Rotational Barrier) Br Bromine Atom (Inductive & Resonance Effects) Br->Furan NH Amide N-H (Electrophilic Proton) CO->NH n_pi n(N) -> π*(C=O) Hyperconjugation CO->n_pi NH->n_pi tBu Steric Hindrance (Influences Conformation) NH->tBu N-C Bond

Caption: Key functional groups and intramolecular interactions within the molecule.

Conclusion: From Theory to Application

The theoretical and computational methodologies detailed in this guide provide a robust framework for characterizing 5-bromo-N-tert-butyl-2-furamide. The insights gained from geometry optimization, vibrational analysis, and electronic structure calculations are not merely academic. They form the essential dataset required for more advanced modeling, such as molecular docking simulations to predict binding affinities with protein targets, or for understanding structure-activity relationships (SAR) in a series of analogues. [1][4]By integrating this powerful in silico approach, researchers can significantly accelerate the identification and optimization of furan derivatives with therapeutic or industrial potential.

References

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An In-depth Technical Guide to the Discovery and History of Furan-Based Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Versatile Scaffold in Chemical Innovation

Foreword

The furan-based carboxamide scaffold, a seemingly simple conjugation of a furan ring and a carboxamide linker, represents a remarkable journey of chemical discovery and therapeutic innovation. This guide provides a comprehensive exploration of its origins, tracing back to the early days of organic chemistry, and follows its evolution into a privileged structure in modern drug discovery and agrochemical development. We will delve into the foundational discoveries, the evolution of synthetic methodologies, and the ever-expanding biological activities of this versatile chemical entity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the history and scientific significance of furan-based carboxamides.

Chapter 1: The Genesis of a Scaffold: Foundational Discoveries

The story of furan-based carboxamides begins not with the complete molecule, but with the independent discovery of its two core components: the furan ring and the amide bond.

The Dawn of Furan Chemistry: From Bran to 2-Furoic Acid

The first foray into the world of furan chemistry was an unintentional one. In 1780, the Swedish chemist Carl Wilhelm Scheele, known for his discovery of several chemical elements, was conducting experiments on the dry distillation of mucic acid, a substance derived from milk sugar and certain plant gums.[1][2] This process yielded a crystalline substance he named "pyromucic acid," now known as 2-furoic acid.[2] This marked the first-ever synthesis of a furan derivative, laying the groundwork for a new field of heterocyclic chemistry.[1][2] The name "furan" itself would come later, derived from the Latin furfur, meaning bran, after the isolation of furfural from this source in 1831.[1]

The Unveiling of the Amide Bond: A Cornerstone of Chemistry and Biology

The amide bond, the second key component of our scaffold, has a rich history deeply intertwined with the development of organic chemistry. Early 19th-century chemists were grappling with the nature of organic compounds, and the synthesis of urea from inorganic precursors by Friedrich Wöhler in 1828 was a landmark event. While not a direct synthesis of an amide from a carboxylic acid and an amine, it challenged the vitalism theory and opened the door to the laboratory synthesis of organic molecules.

The late 19th century saw the development of more direct and versatile methods for amide synthesis. The Schotten-Baumann reaction , first described in 1883 by Carl Schotten and Eugen Baumann, provided a practical method for forming amides from amines and acid chlorides in the presence of a base.[3] This reaction, along with others like the Beckmann rearrangement (1896), which converts an oxime into an amide, became foundational tools for organic chemists.[4] These early methods, though sometimes harsh by modern standards, were crucial for the initial exploration of amide-containing molecules.

Chapter 2: The Convergence of Furan and Amide: Early Syntheses and Applications

With the foundational knowledge of furan chemistry and amide synthesis in place, the stage was set for the creation of furan-based carboxamides.

Early Synthetic Approaches

The initial synthesis of furan-2-carboxamides likely followed the straightforward logic of the time: the conversion of 2-furoic acid into a more reactive species, such as an acid chloride, followed by reaction with an amine. This approach, a direct application of the Schotten-Baumann reaction, remains a viable and often-used method today.

Early Synthesis of Furan-2-Carboxamide (Conceptual)

G cluster_activation Activation Step cluster_acylation Amide Formation FuroicAcid 2-Furoic Acid FuroylChloride Furan-2-carbonyl chloride FuroicAcid->FuroylChloride Activation SOCl2 Thionyl Chloride (SOCl₂) FuranCarboxamide Furan-2-carboxamide FuroylChloride->FuranCarboxamide Acylation Amine Amine (R-NH₂) Amine->FuranCarboxamide Base Base (e.g., Pyridine) Base->FuranCarboxamide

Caption: Conceptual workflow of early furan-2-carboxamide synthesis.

A Foray into Agriculture: The Story of Fenfuram

One of the earliest commercially significant applications of a furan-based carboxamide was in agriculture. The fungicide Fenfuram , introduced in the 1980s, is a notable example.[5] It was used to control smut and bunt diseases in cereals. Fenfuram's mechanism of action involves the inhibition of the succinate dehydrogenase complex (also known as complex II) in the mitochondrial respiratory chain of fungi.[6][7] This disruption of cellular respiration is lethal to the target pathogens. The success of fenfuram highlighted the potential of the furan-carboxamide scaffold in agrochemical development and spurred further research into related compounds.

Chapter 3: The Medicinal Chemistry Saga: A Scaffold for Drug Discovery

The true explosion of interest in furan-based carboxamides has been in the realm of medicinal chemistry. The furan ring serves as a versatile bioisostere for other aromatic systems, such as phenyl rings, offering modified electronic and steric properties that can enhance metabolic stability, receptor binding, and overall bioavailability.[8]

The Antimicrobial Frontier

Furan-based compounds, particularly nitrofurans like nitrofurantoin, have a long history of use as antimicrobial agents.[9] More recently, furan-carboxamides have emerged as a promising class of antimicrobials with novel mechanisms of action.

One exciting area of research is the targeting of bacterial quorum sensing , a cell-to-cell communication system that regulates virulence and biofilm formation. In pathogens like Pseudomonas aeruginosa, the LasR protein is a key transcriptional regulator in the quorum-sensing cascade. Furan-2-carboxamides have been designed as bioisosteric replacements for naturally occurring furanones that are known to be unstable.[10] These synthetic carboxamides act as antagonists of the LasR receptor, disrupting the signaling pathway and leading to a reduction in virulence factors and biofilm formation.[10][11]

Inhibition of Bacterial Quorum Sensing by Furan-2-Carboxamides

G Autoinducer Autoinducer (Acyl-HSL) LasR LasR Receptor Autoinducer->LasR Binds & Activates GeneExpression Virulence Gene Expression LasR->GeneExpression Promotes FuranCarboxamide Furan-2-carboxamide FuranCarboxamide->LasR Antagonizes Biofilm Biofilm Formation GeneExpression->Biofilm VirulenceFactors Virulence Factors (e.g., Pyocyanin, Proteases) GeneExpression->VirulenceFactors

Caption: Proposed mechanism of LasR antagonism by furan-2-carboxamides.

The War on Cancer: A Multitude of Mechanisms

Furan-based carboxamides have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms.[12][13][14]

  • Microtubule Stabilizing Agents: Certain furan-2-carboxamide derivatives have been identified as microtubule stabilizing agents.[12] They bind to the taxol-binding pocket of tubulin, promoting its polymerization and stabilizing the resulting microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[12]

Mechanism of Furan-Carboxamide as a Microtubule Stabilizing Agent

G Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Essential for FuranCarboxamide Furan-Carboxamide Derivative FuranCarboxamide->Microtubule Stabilizes CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Dysfunction leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Disruption of microtubule dynamics by furan-carboxamides.

  • Topoisomerase Inhibition: Other derivatives, particularly those with an anthraquinone-fused furan scaffold, have been shown to act as topoisomerase inhibitors.[13] These compounds can intercalate with DNA and attenuate the activity of topoisomerases I and II, enzymes crucial for DNA replication and repair.[13] This leads to DNA damage and apoptotic cell death.

A Broadening Therapeutic Horizon

The therapeutic potential of furan-based carboxamides extends beyond antimicrobial and anticancer applications. Research has explored their utility as:

  • Antiviral agents: Inhibitors of the H5N1 influenza A virus have been developed from a furan-carboxamide scaffold.

  • Anti-inflammatory agents: Certain derivatives have shown promise in reducing inflammation.[9]

  • Antihyperlipidemic agents: Novel furan-carboxamides have been investigated for their ability to lower lipid levels.

Chapter 4: Modern Synthetic Strategies

While the classic acid chloride-amine coupling remains a workhorse, modern organic synthesis has provided a plethora of more sophisticated and milder methods for amide bond formation, which have been applied to the synthesis of furan-based carboxamides.

The Rise of Coupling Reagents

The development of peptide coupling reagents has revolutionized amide synthesis. Reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various phosphonium and uronium salts (e.g., HATU, HBTU) allow for the direct coupling of carboxylic acids and amines under mild conditions, avoiding the need to prepare highly reactive acid chlorides. These methods offer greater functional group tolerance and are now standard practice in the synthesis of complex furan-carboxamide derivatives.

Table 1: Comparison of Amide Synthesis Methodologies

MethodActivating AgentAdvantagesDisadvantages
Schotten-Baumann Thionyl chloride, Oxalyl chlorideInexpensive, high reactivityHarsh conditions, limited functional group tolerance
Carbodiimide Coupling DCC, EDCMilder conditions, direct use of carboxylic acidFormation of urea byproduct, potential for racemization
Phosphonium/Uronium Reagents HATU, HBTU, PyBOPHigh efficiency, low racemization, suitable for difficult couplingsHigher cost of reagents
The Era of Catalysis

More recently, catalytic methods for amide bond formation have gained traction, aligning with the principles of green chemistry.[15] These approaches, often employing transition metal or boronic acid catalysts, can directly couple carboxylic acids and amines with the formation of water as the only byproduct. While still an evolving field, these catalytic methods hold great promise for the large-scale, sustainable synthesis of furan-based carboxamides.

Chapter 5: Experimental Protocols

The following protocols are representative examples of the synthesis of furan-based carboxamides, illustrating both classical and modern approaches.

Protocol: Synthesis of N-(4-bromophenyl)furan-2-carboxamide via Acid Chloride[16]

This protocol exemplifies the traditional acid chloride method.

Step 1: Synthesis of Furan-2-carbonyl chloride

  • To a solution of furan-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude furan-2-carbonyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of N-(4-bromophenyl)furan-2-carboxamide

  • Dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of furan-2-carbonyl chloride (1.1 eq) in dry dichloromethane to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-(4-bromophenyl)furan-2-carboxamide.

Protocol: Synthesis of a Furan-2-carboxamide using a Coupling Reagent (HATU)

This protocol illustrates a modern approach using a peptide coupling reagent.

  • To a flask containing furan-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane), add HATU (1.2 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure furan-2-carboxamide.

Chapter 6: Future Perspectives

The journey of the furan-based carboxamide is far from over. Its rich history and proven versatility continue to inspire chemists to explore new frontiers. Future research is likely to focus on:

  • Novel Therapeutic Targets: The application of this scaffold to new and challenging biological targets, including those in neurodegenerative diseases and metabolic disorders.

  • Green and Sustainable Synthesis: The development and refinement of catalytic and flow chemistry methods for the environmentally friendly production of these compounds.[15]

  • Advanced Drug Delivery Systems: The incorporation of furan-carboxamides into targeted drug delivery systems and prodrugs to enhance efficacy and reduce side effects.

  • Bioisosteric Replacement Strategies: Further exploration of the furan-carboxamide moiety as a bioisostere in the optimization of existing drug candidates.

Conclusion

From its humble beginnings in the 18th-century laboratory of Carl Wilhelm Scheele, the furan scaffold has evolved into a cornerstone of modern chemical science. Its marriage with the robust and biologically significant amide bond has given rise to the furan-based carboxamide, a class of compounds with a remarkable breadth of applications. The journey from an agricultural fungicide to a diverse array of potential human therapeutics is a testament to the power of chemical synthesis and the enduring quest for novel molecules that can improve our world. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the future of furan-based carboxamides appears brighter than ever.

References

  • Shwetha, B., et al. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. Bioorganic Chemistry, 108, 104586.
  • Telezhenetskaya, M. V., et al. (2016). Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties. European Journal of Medicinal Chemistry, 117, 256-270.
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  • Cantú-Cuevas, A., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem, 20(9), e202400879.
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  • (Reference for Schotten-Baumann reaction) Royal Society of Chemistry. (n.d.). Schotten–Baumann reaction.
  • (Reference for Beckmann rearrangement) Rajput, P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. Journal of Pharmacology and Medicinal Chemistry, 2(2), 22-28.
  • (Reference for antibiofilm activity of furan-2-carboxamides) O'Loughlin, C. T., et al. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. Proceedings of the National Academy of Sciences, 110(44), 17981-17986.
  • (Reference for antimicrobial activity of carbamothioyl-furan-2-carboxamide derivatives) Khan, I., et al. (2023).
  • (Reference for clinically approved drugs containing a furan ring) Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 44-58.
  • Ali, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841.
  • (Reference for flow chemistry in amide synthesis) Musso, L., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry–A European Journal, 27(45), 11549-11563.
  • (Reference for the importance of amides in medicinal chemistry) Kumar, A., & Sharma, G. (2020). Synthesis and biological importance of amide analogues: a review. Journal of Applied Pharmaceutical Science, 10(7), 134-143.
  • (Reference for cytotoxic activity of furan-based derivatives) Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548.
  • (Reference for benzofuran derivatives) Castro, V., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265.
  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current opinion in drug discovery & development, 8(6), 723–740.
  • Wikipedia contributors. (2024, November 26). Furan. In Wikipedia, The Free Encyclopedia. Retrieved December 11, 2024, from [Link]

  • Wikipedia contributors. (2024, September 24). 2-Furoic acid. In Wikipedia, The Free Encyclopedia. Retrieved December 11, 2024, from [Link]

  • (Reference for biological activity of furan derivatives) Kumar, S., & Singh, R. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
  • (Reference for furan-2-carboxylate esters) BenchChem. (2025). The Rising Potential of Furan-2-Carboxylate Esters: A Technical Guide to Their Biological Activities.
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  • (Reference for synthesis of furan-2,5-dicarboxylic acid) ResearchGate. (2013). (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
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  • (Reference for scalable route to furan-2,5-dicarboxylic acid) Eagan, N. M., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry, 19(12), 2966-2972.
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  • (Reference for fenfuram) Buchenauer, H. (1987). Mechanism of action of fenfuram in Ustilago maydis. In Modern selective fungicides (pp. 205-223). Springer, Berlin, Heidelberg.
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  • (Reference for furan carboxamide fungicides) White, G. A. (1988). Furan carboxamide fungicides: structure-activity relationships with the succinate dehydrogenase complex in mitochondria from a wild-type strain and a carboxin-resistant mutant strain of Ustilago maydis. Pesticide Biochemistry and Physiology, 31(2), 129-145.
  • (Reference for thiophene/furan-1,3,4-oxadiazole carboxamides) Li, M., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(47), 14217–14227.
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chemical structure and properties of 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-bromo-N-tert-butyl-2-furamide: Structure, Synthesis, and Medicinal Chemistry Potential

Introduction

In the landscape of modern medicinal chemistry, the furan scaffold represents a privileged heterocyclic system, integral to the structure of numerous biologically active compounds. Its derivatives are explored for a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] This guide focuses on a specific, synthetically accessible derivative: 5-bromo-N-tert-butyl-2-furamide .

This molecule combines three key structural motifs, each contributing distinct physicochemical properties relevant to drug design:

  • A 2-carboxamide furan ring : A stable aromatic core that acts as a scaffold, with the amide group providing a crucial hydrogen bond donor/acceptor site for potential interactions with biological targets.

  • A bromine atom at the C5 position : Halogenation is a common strategy in drug development to modulate electronic properties, increase lipophilicity, improve metabolic stability, and enhance binding affinity through halogen bonding.

  • An N-tert-butyl group : This bulky, lipophilic group can provide steric hindrance to protect the amide bond from enzymatic degradation and can influence the compound's solubility and membrane permeability.

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the chemical properties, a validated synthesis protocol with mechanistic insights, and a discussion of the potential applications of 5-bromo-N-tert-butyl-2-furamide as a building block in discovery programs.

Chemical Identity and Physicochemical Properties

5-bromo-N-tert-butyl-2-furamide is a crystalline solid at standard conditions. Its identity is defined by the unique arrangement of its constituent atoms and the resulting physicochemical characteristics that govern its behavior in chemical and biological systems.

Chemical Structure:

Figure 1: 2D Chemical Structure of 5-bromo-N-tert-butyl-2-furamide.

The core of the molecule is a furan ring, an aromatic five-membered heterocycle containing one oxygen atom. A bromine atom is substituted at the 5-position, and an N-tert-butylcarboxamide group is attached at the 2-position.

Data Summary

The key quantitative data for this compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name 5-bromo-N-(tert-butyl)furan-2-carboxamidePubChem
Molecular Formula C₉H₁₂BrNO₂PubChem[3]
Molecular Weight 246.10 g/mol -
CAS Number 356562-19-1ChemicalBook[4]
Appearance White to off-white crystalline solid (Typical)-
Melting Point 103-107 °C-
XLogP3 2.6PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]

Synthesis Protocol and Mechanistic Considerations

The synthesis of 5-bromo-N-tert-butyl-2-furamide is most efficiently achieved via the amidation of 5-bromofuroic acid or its activated derivative. The following protocol describes a standard, reliable method using an acid chloride intermediate, which ensures a high-yield conversion.

Experimental Workflow Diagram

Synthesis_Workflow Start 5-Bromofuroic Acid + Thionyl Chloride (SOCl₂) Activation Acid Chloride Formation (Reflux) Start->Activation Step 1: Activation Amidation Reaction with tert-Butylamine & Base (e.g., Et₃N) Activation->Amidation Step 2: Amidation Workup Aqueous Workup (Quench, Extract) Amidation->Workup Step 3: Isolation Purification Purification (Recrystallization or Chromatography) Workup->Purification Step 4: Purification Product 5-bromo-N-tert-butyl-2-furamide (Final Product) Purification->Product Characterization

Caption: Workflow for the two-step synthesis of the target compound.

Step-by-Step Methodology

Step 1: Synthesis of 5-Bromofuroyl Chloride (Acid Chloride Formation)

  • Rationale: The carboxylic acid of the starting material is not sufficiently electrophilic to react directly with the amine. Conversion to the highly reactive acid chloride intermediate is a classic and effective activation strategy. Thionyl chloride (SOCl₂) is an excellent choice as the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromofuroic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation). The resulting crude 5-bromofuroyl chloride is typically a dark oil and can be used in the next step without further purification.

Step 2: Amidation with tert-Butylamine

  • Rationale: The nucleophilic nitrogen of tert-butylamine readily attacks the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the tert-butylamine and driving the reaction to completion.

  • Dissolve the crude 5-bromofuroyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the cooled acid chloride solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3 & 4: Workup and Purification

  • Rationale: The workup procedure is designed to remove unreacted starting materials, the base, and the resulting hydrochloride salt. An aqueous wash removes water-soluble components, and extraction isolates the organic product. Recrystallization is an effective final purification step for crystalline solids.

  • Quench the reaction by adding water or a dilute HCl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acid) and brine (to remove water).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 5-bromo-N-tert-butyl-2-furamide as a pure crystalline solid.

Structural Elucidation via Spectroscopic Analysis

Confirmation of the synthesized structure is achieved through a combination of standard spectroscopic techniques. While actual spectra are instrument-dependent, the expected characteristic signals provide a reliable fingerprint for the molecule.[5][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • δ ~7.1-7.3 ppm (d, 1H): Furan proton at C3, doublet due to coupling with C4 proton.

    • δ ~6.4-6.6 ppm (d, 1H): Furan proton at C4, doublet due to coupling with C3 proton.

    • δ ~5.8-6.2 ppm (s, 1H, broad): Amide N-H proton. The chemical shift can be variable and the peak may be broad.

    • δ ~1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet due to the absence of adjacent protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • δ ~158-162 ppm: Amide carbonyl carbon (C=O).

    • δ ~145-150 ppm: Furan carbon C2 (attached to the amide).

    • δ ~120-125 ppm: Furan carbon C5 (attached to bromine).

    • δ ~118-122 ppm: Furan carbon C3.

    • δ ~112-116 ppm: Furan carbon C4.

    • δ ~51-54 ppm: Quaternary carbon of the tert-butyl group.

    • δ ~28-30 ppm: Methyl carbons of the tert-butyl group.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • ~3300-3400 cm⁻¹ (sharp/medium): N-H stretching vibration of the secondary amide.

    • ~2970 cm⁻¹ (strong): C-H stretching of the tert-butyl group.

    • ~1640-1670 cm⁻¹ (strong): C=O stretching (Amide I band), a very characteristic and intense peak.

    • ~1520-1550 cm⁻¹ (strong): N-H bending (Amide II band).

    • ~1000-1200 cm⁻¹: C-O-C stretching of the furan ring.

    • ~550-650 cm⁻¹: C-Br stretching vibration.

  • MS (Mass Spectrometry):

    • The mass spectrum will show a characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity (~1:1 ratio), which is the definitive isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). For C₉H₁₂BrNO₂, the peaks would be expected at m/z ≈ 245 and 247.

Potential Applications in Drug Discovery and Development

While 5-bromo-N-tert-butyl-2-furamide is primarily a building block, its structural components suggest significant potential as a scaffold for developing new therapeutic agents.[7][8] The rationale for its utility is grounded in the principles of medicinal chemistry, where small molecular modifications can lead to profound changes in biological activity.[9][10]

Logical Framework for Pharmacological Potential

Pharma_Potential Molecule 5-bromo-N-tert-butyl-2-furamide Furan Furan Ring (Aromatic Scaffold) Molecule->Furan Amide N-tert-butyl Amide (H-Bonding & Lipophilicity) Molecule->Amide Bromine Bromine Atom (Halogen Bonding & Metabolic Block) Molecule->Bromine Binding Target Binding Affinity Furan->Binding Provides core geometry Permeability Membrane Permeability Amide->Permeability Balances polarity & lipophilicity Stability Metabolic Stability Amide->Stability Steric shield Amide->Binding H-bond interactions Bromine->Permeability Increases lipophilicity Bromine->Stability Blocks metabolic sites Bromine->Binding Halogen bonding, fills hydrophobic pocket ADME Pharmacokinetic Profile (ADME) Activity Biological Activity (e.g., Antimicrobial, Anticancer) ADME->Activity Influences in vivo efficacy Permeability->ADME Stability->ADME PD Pharmacodynamic Potential PD->Activity Determines intrinsic potency Binding->PD

Caption: Relationship between molecular features and pharmacological relevance.

  • As an Antibacterial/Antifungal Scaffold: The furan ring is a known pharmacophore in various antimicrobial agents. The introduction of bromine and a lipophilic tert-butyl group can enhance the compound's ability to penetrate microbial cell walls and membranes. Further derivatization could lead to potent inhibitors of essential microbial enzymes.

  • As an Anticancer Agent Lead: Many anticancer drugs rely on specific interactions within protein pockets. The N-H group of the amide can act as a hydrogen bond donor, the carbonyl oxygen as an acceptor, and the bromine atom can form favorable halogen bonds, a type of non-covalent interaction increasingly recognized for its importance in ligand-protein binding.[11]

  • As a Probe for Fragment-Based Drug Discovery (FBDD): With a molecular weight under 250 g/mol , this compound is an ideal candidate for FBDD screening. It presents diverse interaction points (H-bonding, hydrophobic, halogen bonding) in a compact form, which can be used to identify initial "hits" that bind to a protein target. These hits can then be elaborated into more potent leads.

Conclusion

5-bromo-N-tert-butyl-2-furamide is more than a simple chemical entity; it is a strategically designed building block poised for application in drug discovery. Its straightforward and high-yield synthesis makes it readily accessible for library generation. The combination of a furan core, a secondary amide, and a halogen substituent provides a rich set of features that can be exploited to modulate ADME properties and achieve high-affinity binding to biological targets. For research teams in medicinal chemistry, this compound represents a versatile and promising starting point for the development of novel therapeutics.

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An In-depth Technical Guide to 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-bromo-N-tert-butyl-2-furamide, a halogenated heterocyclic amide of interest to researchers and professionals in drug discovery and development. This document elucidates the compound's chemical identity, potential synthetic pathways, and predicted physicochemical and biological properties, offering a foundational understanding for its application in medicinal chemistry.

Chemical Identity and Physicochemical Properties

Nomenclature and Identification

The definitive identification of a chemical entity is paramount for regulatory compliance, patent applications, and scientific communication. For the compound , the following identifiers have been established:

  • Systematic IUPAC Name: 5-bromo-N-tert-butylfuran-2-carboxamide[1]

  • PubChem Compound ID (CID): 830695[1]

  • Molecular Formula: C₉H₁₂BrNO₂[1]

  • Molecular Weight: 246.10 g/mol

Predicted Physicochemical Properties

A summary of key physicochemical properties, predicted through computational models, is presented in Table 1. These parameters are crucial for anticipating the compound's behavior in biological systems and for designing appropriate experimental conditions.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 246.10 g/mol Adherence to Lipinski's Rule of Five, suggesting potential for oral bioavailability.
XLogP3 2.6Indicates good lipophilicity, which can influence membrane permeability and absorption.
Hydrogen Bond Donors 1Contributes to solubility and target binding.
Hydrogen Bond Acceptors 2Influences solubility and the formation of interactions with biological targets.
Polar Surface Area 46.6 ŲA key descriptor for predicting drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Synthesis and Characterization

While specific, experimentally verified protocols for the synthesis of 5-bromo-N-tert-butyl-2-furamide are not extensively documented in publicly accessible literature, its structure suggests logical and well-established synthetic strategies.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A logical retrosynthetic analysis points to two primary pathways for the synthesis of 5-bromo-N-tert-butyl-2-furamide, as illustrated in the workflow diagram below.

G cluster_0 Proposed Synthetic Pathways cluster_1 Pathway A: Amidation then Bromination cluster_2 Pathway B: Bromination then Amidation Target 5-bromo-N-tert-butyl-2-furamide A1 N-tert-butyl-2-furamide A1->Target Electrophilic Bromination A2 2-Furancarboxylic acid + tert-Butylamine A2->A1 Amide Coupling A3 Brominating Agent (e.g., NBS) A3->Target B1 5-bromo-2-furoic acid B1->Target Amide Coupling B2 2-Furoic acid B2->B1 Bromination B3 Brominating Agent B3->B1 B4 tert-Butylamine B4->Target

Caption: Proposed synthetic routes to 5-bromo-N-tert-butyl-2-furamide.

Pathway A: Amidation followed by Bromination

  • Amide Bond Formation: The initial step involves the coupling of 2-furancarboxylic acid with tert-butylamine to form N-tert-butyl-2-furamide. This reaction is typically facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) to minimize racemization and improve yield. The hindered nature of tert-butylamine may necessitate slightly more forcing conditions or longer reaction times.

  • Electrophilic Bromination: The resulting N-tert-butyl-2-furamide can then be brominated at the 5-position of the furan ring. N-Bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of electron-rich aromatic systems like furan. The reaction is typically carried out in a suitable solvent such as carbon tetrachloride or acetonitrile.

Pathway B: Bromination followed by Amidation

  • Bromination of the Starting Material: In this alternative approach, 2-furoic acid is first brominated to yield 5-bromo-2-furoic acid.

  • Amide Bond Formation: The subsequent amidation of 5-bromo-2-furoic acid with tert-butylamine, using standard coupling reagents as described in Pathway A, would yield the final product.

The choice between these pathways may depend on the availability of starting materials, and potential side reactions.

Spectroscopic Characterization (Predicted)

The structural confirmation of synthesized 5-bromo-N-tert-butyl-2-furamide would rely on a combination of spectroscopic techniques. Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet integrating to 9 protons, likely in the range of 1.3-1.5 ppm), and distinct doublets for the furan ring protons. The proton at the 3-position would likely appear as a doublet coupled to the proton at the 4-position, and vice versa. The chemical shifts of these furan protons would be influenced by the electron-withdrawing effects of the amide and bromo substituents. A broad singlet for the N-H proton would also be expected, its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should reveal distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The furan ring would exhibit four signals, with the carbon bearing the bromine atom (C5) and the carbonyl carbon (from the amide) being significantly deshielded.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong carbonyl (C=O) stretch for the amide group, typically in the region of 1630-1680 cm⁻¹. An N-H stretching vibration would be observed around 3300-3500 cm⁻¹. Characteristic C-H and C-O stretching frequencies for the furan ring would also be present.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the tert-butyl group and cleavage of the amide bond.

Potential Applications in Drug Development

The furan-2-carboxamide scaffold is present in a number of biologically active compounds, suggesting that 5-bromo-N-tert-butyl-2-furamide could serve as a valuable building block or lead compound in drug discovery programs.

Rationale for Interest in Furan-2-Carboxamides

Furan-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The amide functionality is a cornerstone of many pharmaceuticals, providing a stable linkage and opportunities for hydrogen bonding interactions with biological targets. The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic profile, and can also serve as a handle for further chemical modification through cross-coupling reactions.

Potential Therapeutic Areas

Given the known activities of related compounds, 5-bromo-N-tert-butyl-2-furamide and its derivatives could be investigated for a variety of therapeutic applications, including:

  • Antimicrobial Agents: Furan and benzofuran carboxamides have been reported to possess antibacterial and antifungal activity.

  • Anti-inflammatory Agents: Some amide derivatives have shown promise as anti-inflammatory agents.

  • Anticancer Agents: The furan nucleus is a component of several compounds with demonstrated cytotoxic activity against various cancer cell lines.

The workflow for exploring the therapeutic potential of this compound is outlined below.

G cluster_0 Drug Discovery Workflow Start 5-bromo-N-tert-butyl-2-furamide Screening High-Throughput Screening (e.g., antimicrobial, anticancer assays) Start->Screening Hit Identification of 'Hit' Activity Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit->Optimization Preclinical Preclinical Development (In vivo efficacy and safety studies) Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for the evaluation of a novel chemical entity in drug discovery.

Safety and Handling

Predicted Toxicity

In silico toxicology predictions are a valuable tool for the early assessment of potential safety liabilities. Based on its chemical structure, 5-bromo-N-tert-butyl-2-furamide is predicted to have a toxicity profile that warrants careful handling. Halogenated aromatic compounds can exhibit various toxicities, and amides can also be metabolically labile.

It is important to note that these are computational predictions and must be confirmed by experimental data.

Recommended Handling Procedures

Given the lack of specific toxicity data, 5-bromo-N-tert-butyl-2-furamide should be handled with the standard precautions for a novel chemical of unknown toxicity. This includes:

  • Personal Protective Equipment (PPE): Use of a lab coat, safety glasses, and chemical-resistant gloves is mandatory.

  • Ventilation: All handling of the solid or solutions should be conducted in a well-ventilated fume hood.

  • Exposure Minimization: Avoid inhalation of dust or aerosols and prevent skin and eye contact.

  • Waste Disposal: Dispose of all waste containing the compound in accordance with institutional and local regulations for chemical waste.

Conclusion

5-bromo-N-tert-butyl-2-furamide is a readily accessible heterocyclic amide with potential for application in drug discovery and medicinal chemistry. While specific experimental data for this compound is limited, its structural features and the known biological activities of related furan-2-carboxamides suggest that it is a promising scaffold for further investigation. The proposed synthetic routes are based on well-established chemical transformations, and the predicted physicochemical and spectroscopic properties provide a solid foundation for its synthesis and characterization. As with any novel chemical entity, appropriate safety precautions should be taken during its handling and use. Further research into the biological activities of this compound is warranted to fully explore its therapeutic potential.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1808, 5-Bromonicotinamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 830695, 5-bromo-N-tert-butylfuran-2-carboxamide. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers in Organic Synthesis and Drug Discovery

Abstract

This document provides a detailed guide for the synthesis of 5-bromo-N-tert-butyl-2-furamide, a valuable building block in medicinal chemistry and materials science. Starting from the readily available 5-bromo-2-furoic acid, two robust and efficient protocols are presented: the acyl chloride-mediated synthesis and the direct amide coupling approach. This guide offers in-depth explanations of the underlying reaction mechanisms, practical experimental procedures, and critical safety considerations. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and characterize the target compound.

Introduction: The Significance of 5-bromo-N-tert-butyl-2-furamide

5-bromo-2-furoic acid and its derivatives are versatile intermediates in organic synthesis, playing a crucial role in the development of pharmaceuticals and agrochemicals.[1] The bromine substituent on the furan ring enhances the molecule's reactivity, making it a key component for constructing more complex, biologically active molecules.[1] The amide functionality is one of the most common structural features in bioactive molecules, and its formation is a cornerstone of medicinal chemistry.[2] The target molecule, 5-bromo-N-tert-butyl-2-furamide, combines these features, making it a valuable scaffold for further chemical exploration.

Chemical Principles: Pathways to Amide Bond Formation

The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. This is because the direct reaction is thermodynamically unfavorable due to the formation of a stable carboxylate-ammonium salt. Two primary strategies are employed to overcome this challenge:

  • Activation via Acyl Chloride Formation: This classic and reliable method involves converting the carboxylic acid into a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂).[3][4] The resulting acyl chloride readily reacts with an amine to form the desired amide.[5][6]

  • Direct Coupling with Carbodiimides: Modern synthetic chemistry often utilizes coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate amide bond formation in a one-pot procedure.[2][7] These reactions are often enhanced by additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[8][9]

Experimental Protocols

This section details two distinct and validated protocols for the synthesis of 5-bromo-N-tert-butyl-2-furamide.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This two-step protocol first converts 5-bromo-2-furoic acid to its acyl chloride, which is then reacted with tert-butylamine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-bromo-2-furoic acid≥98%Commercially Available
Thionyl chloride (SOCl₂)≥99%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
tert-Butylamine≥99%Commercially Available
Triethylamine (TEA)≥99%Commercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available

Step-by-Step Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromo-2-furoic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

    • Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 40°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure. The crude 5-bromo-2-furoyl chloride can be used directly in the next step.

  • Amide Formation:

    • Dissolve the crude 5-bromo-2-furoyl chloride in anhydrous DCM in a clean, dry flask under an inert atmosphere.

    • In a separate flask, dissolve tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the acyl chloride solution to 0°C using an ice bath.

    • Slowly add the amine solution to the acyl chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 5-bromo-N-tert-butyl-2-furamide.

Protocol 2: Direct Amide Coupling using EDC/HOBt

This one-pot protocol directly couples 5-bromo-2-furoic acid and tert-butylamine using EDC and HOBt.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-bromo-2-furoic acid≥98%Commercially Available
tert-Butylamine≥99%Commercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)≥98%Commercially Available
1-Hydroxybenzotriazole (HOBt)≥97% (anhydrous)Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 5-bromo-2-furoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.

  • Stir the mixture until all solids are dissolved.

  • Add tert-butylamine (1.1 eq) followed by DIPEA (2.0 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-N-tert-butyl-2-furamide.

Reaction Mechanisms and Workflow Visualization

Workflow of the Synthesis

G cluster_0 Protocol 1: Acyl Chloride Method cluster_1 Protocol 2: Direct Coupling Method Start1 5-bromo-2-furoic acid Step1_1 React with SOCl₂ in DCM Start1->Step1_1 Intermediate1 5-bromo-2-furoyl chloride Step1_1->Intermediate1 Step1_2 React with tert-butylamine and TEA in DCM Intermediate1->Step1_2 Product1 5-bromo-N-tert-butyl-2-furamide Step1_2->Product1 Start2 5-bromo-2-furoic acid Step2_1 React with tert-butylamine, EDC, HOBt, DIPEA in DCM Start2->Step2_1 Product2 5-bromo-N-tert-butyl-2-furamide Step2_1->Product2

Caption: Overall workflow for the synthesis of 5-bromo-N-tert-butyl-2-furamide.

Mechanism of Thionyl Chloride Activation

The reaction of a carboxylic acid with thionyl chloride proceeds through a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.[3][4]

G RCOOH R-COOH Intermediate R-CO-O-S(O)Cl RCOOH->Intermediate + SOCl₂ SOCl2 SOCl₂ AcylChloride R-COCl Intermediate->AcylChloride - SO₂ - HCl SO2 SO₂ HCl HCl

Caption: Simplified mechanism of acyl chloride formation using thionyl chloride.

Mechanism of EDC/HOBt Coupling

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][10] This intermediate can then be attacked by the amine to form the amide. HOBt acts as a catalyst by forming an active ester, which is less prone to side reactions and racemization.[2][9]

G RCOOH R-COOH OAcylisourea O-Acylisourea Intermediate RCOOH->OAcylisourea + EDC EDC EDC ActiveEster HOBt Active Ester OAcylisourea->ActiveEster + HOBt HOBt HOBt Amide R-CONH-R' ActiveEster->Amide + R'-NH₂ Amine R'-NH₂

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Characterization and Expected Results

The final product, 5-bromo-N-tert-butyl-2-furamide, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the amide carbonyl group and other functional groups.

  • Melting Point: A sharp melting point will indicate the purity of the compound.

Expected yields for both protocols are generally good, typically ranging from 60% to 90%, depending on the scale and purification method.

Safety and Handling Precautions

  • 5-bromo-2-furoic acid: May cause skin, eye, and respiratory tract irritation.[11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.[12] Wear appropriate PPE, including heavy-duty gloves, a face shield, and a lab coat.[12]

  • tert-Butylamine: Flammable liquid and vapor. Causes skin and eye irritation. Handle in a fume hood and away from ignition sources.

  • EDC·HCl and HOBt: Can be irritating to the skin, eyes, and respiratory system. Handle with standard PPE.

  • DCM: A volatile organic solvent. Use in a well-ventilated area or fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[13][14]

References

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • Amide Synthesis. Fisher Scientific.
  • Amine to Amide (via Acid Chloride). Common Organic Chemistry.
  • SAFETY DATA SHEET - Thionyl chloride. Sigma-Aldrich.
  • SAFETY DATA SHEET - 5-Formylfuran-2-boronic acid. Fisher Scientific.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry.
  • SAFETY DATA SHEET - 5-Bromouracil. Fisher Scientific.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • 5-Bromo-2-furancarboxylic acid(585-70-6). ChemicalBook.
  • 5-Bromo-2-furoic acid. Chem-Impex.
  • Thionyl chloride MSDS. Actylis Lab Solutions.

Sources

coupling reaction of 5-bromo-2-furoic acid with tert-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Palladium-Catalyzed Synthesis of 5-(tert-butylamino)-2-furoic acid via Buchwald-Hartwig Amination

Audience: Researchers, scientists, and drug development professionals.

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where aryl amines are ubiquitous structural motifs.[1][2] The Buchwald-Hartwig amination reaction has emerged as a powerful and versatile method for constructing these bonds, offering significant advantages in scope, efficiency, and functional group tolerance over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[3][4] This document provides a comprehensive guide and a field-proven protocol for the palladium-catalyzed coupling of 5-bromo-2-furoic acid with tert-butylamine. We delve into the mechanistic underpinnings of the catalytic cycle, offer a detailed step-by-step experimental procedure, and provide guidance on reaction monitoring, product purification, and characterization, ensuring a reproducible and high-yielding synthesis.

Introduction: The Strategic Importance of C-N Cross-Coupling

The synthesis of N-aryl and N-heteroaryl amines is of paramount importance in medicinal chemistry. The target molecule, 5-(tert-butylamino)-2-furoic acid, incorporates a furoic acid scaffold, a privileged structure in various biologically active compounds, linked to a sterically hindered amine. The direct coupling of an aryl halide with an amine presents a significant synthetic challenge. The Buchwald-Hartwig reaction provides an elegant solution, utilizing a palladium catalyst, a phosphine ligand, and a base to facilitate this transformation under relatively mild conditions.[3][5]

The success of this reaction hinges on the careful selection of the catalyst system. The ligand, typically a bulky, electron-rich phosphine, plays a critical role in stabilizing the palladium center, promoting the key steps of oxidative addition and reductive elimination, and preventing catalyst decomposition.[2][6] This protocol employs a well-established palladium precatalyst and ligand system optimized for coupling primary amines.

Reaction Principle and Catalytic Cycle

The reaction proceeds via a palladium-catalyzed cycle that couples the aryl bromide with the amine. The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][7]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-furoic acid. This is often the rate-determining step and forms a Pd(II) intermediate.[8][9]

  • Amine Coordination & Deprotonation : The amine (tert-butylamine) coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[10]

  • Reductive Elimination : The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[7]

Buchwald-Hartwig_Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex (Pd-II) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product reagents Ar-X + HNR'R'' reagents->oa_complex base Base base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox to protect the oxygen-sensitive catalyst.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Eq.Supplier Example
5-Bromo-2-furoic acidC₅H₃BrO₃190.981.01.0Sigma-Aldrich
tert-ButylamineC₄H₁₁N73.141.21.2Acros Organics
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.02 (2 mol%)0.02Strem Chemicals
XPhosC₃₃H₄₅P484.680.04 (4 mol%)0.04Combi-Blocks
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.102.52.5Alfa Aesar
Anhydrous TolueneC₇H₈92.145.0 mL-EMD Millipore
Equipment
  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Schlenk line or glovebox with an Argon/Nitrogen source

  • Syringes and needles for liquid transfers

  • Magnetic stir plate with heating capabilities

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard glassware for aqueous work-up

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To the oven-dried 25 mL Schlenk flask containing a stir bar, add 5-bromo-2-furoic acid (191 mg, 1.0 mmol), sodium tert-butoxide (240 mg, 2.5 mmol), and XPhos (19.4 mg, 0.04 mmol).

    • Causality Note: The use of excess base is crucial. The carboxylic acid proton of the starting material will consume one equivalent of base, and a further excess is required to facilitate the deprotonation of the amine in the catalytic cycle.[9]

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition:

    • Briefly open the flask under a positive pressure of argon and add the palladium precatalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18.3 mg, 0.02 mmol).

    • Reseal the flask and repeat the evacuate/backfill cycle twice.

    • Causality Note: The Pd₂(dba)₃/XPhos system generates the active, monoligated L₁Pd(0) species in situ.[6] The bulky, electron-rich XPhos ligand accelerates the rate-limiting oxidative addition and the final reductive elimination step.[2][6]

  • Solvent and Amine Addition:

    • Add 5.0 mL of anhydrous toluene via syringe.

    • Add tert-butylamine (0.126 mL, 1.2 mmol) via syringe. The solution will typically turn a darker color.

    • Causality Note: Toluene is a common non-polar solvent for this reaction. The reaction must be anhydrous as water can interfere with the catalyst and the strong base.

  • Reaction Conditions:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% acetic acid) or LC-MS.

    • To take a sample, briefly remove the flask from heat, cool slightly, and quickly withdraw a small aliquot via syringe under positive argon pressure. Quench the aliquot in a vial containing dilute HCl and ethyl acetate.

    • The reaction is complete upon the disappearance of the 5-bromo-2-furoic acid starting material.

Work-up and Purification
  • Quenching: Cool the reaction mixture to room temperature. Carefully add 10 mL of water. The mixture may warm up.

  • Acidification: Slowly add 1 M HCl solution dropwise with stirring until the aqueous layer reaches a pH of ~3-4. This protonates the carboxylate product, making it extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate containing 1% acetic acid. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis arrow arrow setup 1. Assemble & Dry Glassware reagents 2. Add Solids (Substrate, Base, Ligand) setup->reagents inert 3. Establish Inert Atmosphere reagents->inert catalyst 4. Add Pd Catalyst inert->catalyst liquids 5. Add Solvent & Amine catalyst->liquids heat 6. Heat & Stir (100 °C) liquids->heat monitor 7. Monitor by TLC/LC-MS heat->monitor quench 8. Cool & Quench (H₂O) monitor->quench acidify 9. Acidify to pH 3-4 quench->acidify extract 10. Extract with EtOAc acidify->extract concentrate 11. Dry & Concentrate extract->concentrate purify 12. Purify (Chromatography) concentrate->purify characterize 13. Characterize Product (NMR, MS, IR) purify->characterize

Caption: A visual summary of the experimental workflow.

Product Characterization

The identity and purity of the final product, 5-(tert-butylamino)-2-furoic acid, should be confirmed using standard analytical techniques.

AnalysisExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.5 (s, 1H, COOH), ~7.5 (s, 1H, NH), ~6.8 (d, 1H, furan-H), ~5.9 (d, 1H, furan-H), ~1.3 (s, 9H, C(CH₃)₃).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~160 (C=O), ~158 (furan-C), ~155 (furan-C), ~112 (furan-CH), ~95 (furan-CH), ~52 (quat-C), ~29 (CH₃).
LC-MS (ESI+) Calculated for C₉H₁₃NO₃ [M+H]⁺: 184.09. Found: ~184.1.
Appearance Off-white to light yellow solid.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure).Ensure rigorous inert atmosphere technique. Use fresh catalyst and anhydrous solvents.
Insufficiently strong or insufficient amount of base.Use a fresh bottle of NaOtBu. Ensure at least 2.2 equivalents are used to account for the acidic proton.
Side Product Formation Hydrodehalogenation (removal of Br).This can compete with amination. Ensure the amine is of high purity and added promptly.
Catalyst decomposition.Lowering the reaction temperature slightly (e.g., to 90 °C) may improve catalyst stability.
Difficulty in Purification Product is acidic and may streak on silica gel.Add 1% acetic acid to the chromatography eluent to suppress deprotonation of the product on the silica.

Alternative Method: The Ullmann Condensation

An alternative, though often more demanding, route is the Ullmann condensation.[11] This copper-catalyzed reaction typically requires higher temperatures (>150 °C) and polar aprotic solvents like DMF or NMP.[11][12] While effective, the harsh conditions can limit functional group tolerance, and catalyst loadings are often higher compared to modern palladium systems. The Buchwald-Hartwig amination is generally preferred for its milder conditions and broader substrate scope.[3][11]

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singleton, M. L., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

  • Le, T. P., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Organic & Inorganic Au. [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. [Link]

  • Ullmann condensation. In: Wikipedia. [Link]

  • Kozminykh, V. O., et al. (2003). SYNTHESIS OF 5-ARYLAMINO-5-tert-BUTYL-5-HYDROXY-2(5H)-FURANONES. Chemistry of Heterocyclic Compounds. [Link]

  • Richardson, D. E., et al. (2013). Palladium catalyzed direct coupling of 5-bromo-2-furaldehyde with furfural and thiophene derivatives. ResearchGate. [Link]

  • Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC. [Link]

  • Ledwon, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Kunal, S., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

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detailed experimental protocol for 5-bromo-N-tert-butyl-2-furamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 5-bromo-N-tert-butyl-2-furamide

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 5-bromo-N-tert-butyl-2-furamide, a valuable intermediate in medicinal chemistry and materials science. The protocol outlines a robust two-step synthetic route commencing with the conversion of 5-bromo-2-furoic acid to its corresponding acyl chloride, followed by amidation with tert-butylamine. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural checklist but also the underlying chemical principles, safety imperatives, and characterization benchmarks necessary for successful and reproducible synthesis.

Introduction and Significance

5-bromo-N-tert-butyl-2-furamide belongs to the class of furan carboxamides, a scaffold present in numerous biologically active molecules. The furan ring serves as a versatile pharmacophore, while the N-tert-butyl group can modulate physicochemical properties such as lipophilicity and metabolic stability. The bromine atom at the 5-position provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, making this compound a key building block for creating diverse chemical libraries.[1] This protocol details a reliable method for its preparation on a laboratory scale.

Synthetic Strategy Overview

The synthesis proceeds via a two-step pathway involving nucleophilic acyl substitution.

  • Acyl Chloride Formation: The carboxylic acid starting material, 5-bromo-2-furoic acid, is converted to the more reactive 5-bromo-2-furoyl chloride using thionyl chloride (SOCl₂).[2]

  • Amidation: The isolated acyl chloride is then reacted with tert-butylamine. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the target amide. Excess tert-butylamine is used to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[3]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation & Purification A 5-Bromo-2-furoic Acid C 5-Bromo-2-furoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C D tert-Butylamine E Crude Product C->E 0°C to RT D->E F Purified 5-bromo-N-tert-butyl-2-furamide E->F Work-up & Recrystallization

Caption: High-level workflow for the synthesis of 5-bromo-N-tert-butyl-2-furamide.

Safety and Handling

Extreme caution must be exercised when handling the reagents in this protocol. A thorough risk assessment should be completed before commencing any work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water to produce toxic gases (HCl and SO₂).[4][5][6] Causes severe skin burns and eye damage.[4]

    • Handling: Always handle under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Use glass syringes or cannulas for transfers. Never allow contact with water or moisture.[6][7]

    • PPE: Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and tightly fitting safety goggles along with a face shield.[4][6]

    • Spills: Neutralize small spills with a dry absorbent material like sand or sodium bicarbonate. Do NOT use water.[8]

    • Waste: Quench excess thionyl chloride carefully by slowly adding it to a large volume of a stirred, ice-cold basic solution (e.g., 1 M NaOH).

  • tert-Butylamine:

    • Hazards: Highly flammable liquid and vapor. Harmful if swallowed or inhaled and causes severe skin burns and eye damage.[9][10]

    • Handling: Keep away from heat, sparks, and open flames.[11] Ground and bond containers during transfer. Use non-sparking tools.[11]

    • PPE: Wear chemical-resistant gloves, splash goggles, and a lab coat.[11]

    • Spills: Remove all ignition sources. Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[11]

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
5-Bromo-2-furoic acid≥98%Sigma-AldrichCAS: 585-70-6[12]
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-AldrichCAS: 7719-09-7. Handle with extreme care.[6]
tert-Butylamine≥99%Sigma-AldrichCAS: 75-64-9. Corrosive and flammable.
Dichloromethane (DCM), anhydrousACS Grade, ≥99.8%Fisher ScientificUse from a solvent purification system or a freshly opened bottle.
Toluene, anhydrousACS Grade, ≥99.8%Fisher Scientific
Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor extraction and recrystallization.
HexanesACS GradeFisher ScientificFor recrystallization.
Sodium bicarbonate (NaHCO₃)ACS GradeVWRFor preparing a saturated aqueous solution.
Magnesium sulfate (MgSO₄), anhydrousACS GradeVWRFor drying organic layers.
Celite® 545---Sigma-AldrichOptional, for filtration if needed.

Detailed Experimental Protocol

Part A: Synthesis of 5-Bromo-2-furoyl Chloride (Intermediate)

This procedure is adapted from established methods for converting carboxylic acids to acyl chlorides.[4][7]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas bubbler or a trap containing an aqueous NaOH solution to neutralize HCl and SO₂ gases produced. Ensure the entire apparatus is dry.

  • Reagent Charging: To the flask, add 5-bromo-2-furoic acid (10.0 g, 52.4 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous toluene (100 mL) followed by the slow addition of thionyl chloride (11.5 mL, 157.2 mmol, 3.0 equiv.) via a dropping funnel or syringe at room temperature.

    • Rationale: Toluene is used as a solvent to facilitate the reaction and control the temperature.[7] A significant excess of thionyl chloride is used to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux (oil bath temperature ~110-120 °C) and maintain for 2-3 hours. The solid 5-bromo-2-furoic acid should fully dissolve as it is converted to the liquid acyl chloride.[7]

  • Removal of Excess Reagent: After cooling the mixture to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Critical Step: It is crucial to remove all excess thionyl chloride as it will react violently with the amine in the next step. To ensure complete removal, co-evaporate the residue with anhydrous toluene (2 x 20 mL). The resulting crude 5-bromo-2-furoyl chloride, a yellowish oil or low-melting solid, is used directly in the next step without further purification.

Part B: Synthesis of 5-bromo-N-tert-butyl-2-furamide

This procedure follows the principles of the Schotten-Baumann reaction.[3]

  • Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Amine Solution: To the flask, add tert-butylamine (13.8 mL, 131 mmol, 2.5 equiv.) and anhydrous dichloromethane (DCM, 150 mL). Cool the solution to 0 °C using an ice-water bath.

    • Rationale: The reaction is highly exothermic; cooling prevents side reactions and ensures controlled addition. DCM is a suitable aprotic solvent. An excess of the amine (2.5 eq.) is used both as the nucleophile and as a base to scavenge the HCl produced.

  • Acyl Chloride Addition: Dissolve the crude 5-bromo-2-furoyl chloride from Part A in anhydrous DCM (50 mL). Add this solution dropwise to the cold, stirred tert-butylamine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:EtOAc) until the acyl chloride spot has disappeared.

  • Work-up: a. Pour the reaction mixture into a separatory funnel containing 150 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9] This will quench any unreacted acyl chloride and neutralize the tert-butylammonium hydrochloride salt. b. Extract the aqueous layer with DCM (2 x 75 mL). c. Combine the organic layers and wash with brine (100 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification (Recrystallization): a. Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. b. Slowly add hexanes until the solution becomes slightly turbid. If too much hexanes is added, add a small amount of hot ethyl acetate to redissolve the precipitate. c. Allow the flask to cool slowly to room temperature. Crystal formation should be observed. Do not disturb the flask during this process to promote the growth of large crystals. d. Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal yield. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Reaction Mechanism

The synthesis is a classic two-step nucleophilic acyl substitution.

Caption: Generalized mechanism for the two-step amide synthesis.

In the first step, the carboxylic acid attacks the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination of sulfur dioxide and a chloride ion generates a highly reactive acylium ion, which is then attacked by the remaining chloride ion to form the acyl chloride. In the second step, the nitrogen of tert-butylamine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This intermediate collapses, expelling the chloride ion as a good leaving group and forming the stable amide bond.

Product Characterization

PropertyValue / Expected Value
Chemical Name5-bromo-N-tert-butyl-2-furamide
CAS Number356562-19-1[8]
Molecular FormulaC₉H₁₂BrNO₂[6]
Molecular Weight246.10 g/mol [6]
AppearanceExpected to be an off-white to light yellow solid.
Melting PointNot available in public literature. To be determined experimentally.
¹H NMR (Expected) (400 MHz, CDCl₃) δ: ~7.10 (d, J=3.5 Hz, 1H, furan H), ~6.40 (d, J=3.5 Hz, 1H, furan H), ~6.00 (br s, 1H, NH), 1.45 (s, 9H, C(CH₃)₃).
¹³C NMR (Expected) (100 MHz, CDCl₃) δ: ~158 (C=O), ~148 (C-Br), ~122 (C-CONH), ~120 (CH), ~115 (CH), ~52 (quaternary C of t-Bu), ~28 (CH₃ of t-Bu).
IR (ATR, cm⁻¹)Expected peaks: ~3300 (N-H stretch), ~2970 (C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II).

Note: NMR and IR data are predicted based on the chemical structure and data from analogous compounds. Experimental values should be obtained on the purified product to confirm identity and purity.

References

  • PrepChem. Synthesis of 5-bromo-2-furancarboxylic acid chloride. Available at: [Link]

  • Organic Syntheses. Procedure for Acyl Chloride Formation. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. Available at: [Link]

  • LANXESS. Product Safety Assessment: Thionyl chloride. Available at: [Link]

  • NJ Department of Health. Hazard Summary: Thionyl Chloride. Available at: [Link]

  • NJ Department of Health. Hazard Summary: tert-Butylamine. Available at: [Link]

  • Loba Chemie. tert-BUTYLAMINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Chemguide. Converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]

  • Chemistry LibreTexts. Recrystallization. Available at: [Link]

  • Shanghai Nianxing Industrial Co., Ltd. 5-bromo-N-(tert-butyl)-2-furamide Properties. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Master Organic Chemistry. The Amide Functional Group. Available at: [Link]

  • YouTube. Recrystallization. Available at: [Link]

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Application Note: Comprehensive Analytical Characterization of 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-bromo-N-tert-butyl-2-furamide is a substituted furan derivative of interest in synthetic and medicinal chemistry. As an intermediate or potential active pharmaceutical ingredient (API), its unambiguous structural confirmation and purity assessment are critical for advancing research and development programs. The presence of a halogenated heterocyclic core, an amide linkage, and a bulky aliphatic group necessitates a multi-technique analytical approach for comprehensive characterization.

This application note provides a detailed guide for researchers, quality control analysts, and drug development professionals, outlining robust protocols for the structural elucidation and purity determination of this compound. The methodologies described herein leverage fundamental analytical principles to create a self-validating system for ensuring the identity, purity, and quality of 5-bromo-N-tert-butyl-2-furamide.

Compound Details:

  • Chemical Name: 5-bromo-N-tert-butyl-2-furamide

  • CAS Number: 356562-19-1[1]

  • Chemical Structure:

    • Physicochemical Properties:

PropertyValue
Molecular Formula C₉H₁₂BrNO₂
Molecular Weight 246.10 g/mol
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in Methanol, Acetonitrile, Chloroform, DMSO
Melting Point Not available in literature; requires experimental determination

Integrated Analytical Workflow

A sequential and orthogonal analytical strategy is essential for a complete characterization. The workflow begins with structural confirmation using spectroscopic methods and concludes with a quantitative assessment of purity via chromatography. Each step provides a piece of evidence that, when combined, offers a high degree of confidence in the material's quality.

G cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Final Assessment NMR NMR Spectroscopy (¹H, ¹³C) HPLC RP-HPLC (Purity Assay) NMR->HPLC MS Mass Spectrometry (HRMS) MS->HPLC IR FTIR Spectroscopy IR->HPLC Report Certificate of Analysis (Identity, Purity, Strength) HPLC->Report Quantitative Data Synthesis Synthesized Compound Synthesis->NMR Confirms Connectivity Synthesis->MS Confirms Mass Synthesis->IR Confirms Functional Groups

Caption: Integrated workflow for compound characterization.

Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. ¹H NMR identifies the chemical environment and proximity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.

Protocol: Sample Preparation

  • Accurately weigh 5-10 mg of 5-bromo-N-tert-butyl-2-furamide.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm) if the solvent does not contain it. [2] Protocol: ¹H NMR Spectroscopy

  • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected Results & Interpretation:

  • δ ~ 7.0-7.2 ppm (1H, doublet, J ≈ 3.5 Hz): Aromatic proton at the C4 position of the furan ring, coupled to the C3 proton.

  • δ ~ 6.4-6.6 ppm (1H, doublet, J ≈ 3.5 Hz): Aromatic proton at the C3 position of the furan ring, coupled to the C4 proton. The electron-donating effect of the amide nitrogen and the deshielding effect of the bromine atom influence these shifts.

  • δ ~ 6.0-6.5 ppm (1H, broad singlet): Amide (N-H) proton. The chemical shift can be variable and the peak may be broad due to quadrupole broadening and chemical exchange.

  • δ ~ 1.4-1.5 ppm (9H, singlet): Nine equivalent protons of the tert-butyl group. The singlet multiplicity indicates no adjacent protons. [3][4] Protocol: ¹³C NMR Spectroscopy

  • Acquire a proton-decoupled ¹³C spectrum on the same sample.

Expected Results & Interpretation:

  • δ ~ 158-162 ppm: Carbonyl carbon (C=O) of the amide.

  • δ ~ 145-150 ppm: Furan ring carbon C2, attached to the amide group.

  • δ ~ 120-125 ppm: Furan ring carbon C5, attached to the bromine atom.

  • δ ~ 115-120 ppm: Furan ring carbon C4.

  • δ ~ 110-115 ppm: Furan ring carbon C3.

  • δ ~ 51-53 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~ 28-30 ppm: Three equivalent methyl carbons of the tert-butyl group. [5]

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern offers additional structural proof. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, provides a highly characteristic isotopic pattern. [6] Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Introduce the sample into an HRMS instrument (e.g., ESI-QTOF or Orbitrap).

  • Acquire the spectrum in positive ion mode (ESI+).

Expected Results & Interpretation:

  • Molecular Ion Peak: A prominent cluster of peaks corresponding to the protonated molecule [M+H]⁺.

  • Isotopic Pattern: The cluster will show two major peaks of nearly identical intensity, separated by ~2 Da:

    • m/z ≈ 246.01: Corresponding to the [C₉H₁₂⁷⁹BrNO₂ + H]⁺ ion.

    • m/z ≈ 248.01: Corresponding to the [C₉H₁₂⁸¹BrNO₂ + H]⁺ ion.

    • The exact measured mass should be within 5 ppm of the calculated mass for the elemental formula, confirming the composition. [7]* Key Fragmentation: A common fragmentation pathway for N-tert-butyl amides is the loss of the tert-butyl group or isobutylene, which would result in a significant fragment ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and reliable method for confirming the presence of the key amide and furan moieties.

Protocol: Attenuated Total Reflectance (ATR)

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Results & Interpretation: The spectrum should exhibit characteristic absorption bands for the compound's functional groups. [8][9]

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3300 N-H Stretch Amide
~ 2970 C-H Stretch tert-butyl group
~ 1660 C=O Stretch (Amide I) Amide
~ 1550 N-H Bend (Amide II) Amide
~ 1470, 1020 C-O-C Stretch, Ring Modes Furan Ring

| ~ 650 | C-Br Stretch | Bromo-furan |

Purity Assessment by RP-HPLC

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. It is the gold-standard technique for determining the purity of pharmaceutical compounds and for developing quantitative assays. A C18 stationary phase is selected due to the moderate polarity of 5-bromo-N-tert-butyl-2-furamide. [10][11]

G cluster_input cluster_output workflow Mobile Phase (ACN/H₂O) Pump Autosampler (Inject Sample) C18 Column (Separation) UV Detector (λ=275 nm) Data System (Chromatogram) Chromatogram Purity Result (% Area) workflow:f5->Chromatogram Sample Sample Solution (in Diluent) Sample->workflow:f2

Caption: Experimental workflow for RP-HPLC analysis.

Protocol: HPLC Method for Purity Analysis

ParameterRecommended Condition
Instrumentation HPLC or UHPLC system with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic
Composition Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (determine λmax via PDA scan)
Injection Volume 10 µL
Run Time 10 minutes

Protocol: Sample & Standard Preparation

  • Diluent: Prepare a mixture of Acetonitrile:Water (60:40, v/v).

  • Stock Solution: Accurately weigh ~10 mg of 5-bromo-N-tert-butyl-2-furamide and dissolve it in 10.0 mL of diluent to create a 1 mg/mL solution.

  • Working Solution: Dilute the stock solution 1:10 with diluent to obtain a final concentration of 0.1 mg/mL (100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability and Acceptance Criteria:

  • Main Peak Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Purity Calculation: The purity is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Acceptance Criterion: For high-purity material, the area % of the main peak should be ≥ 98.0%.

This method should be validated according to the International Council on Harmonisation (ICH) Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, and precision before use in a regulated environment.

Conclusion

The combination of NMR, MS, and FTIR spectroscopy provides a definitive structural confirmation of 5-bromo-N-tert-butyl-2-furamide. The orthogonal RP-HPLC method offers a reliable and robust means for assessing its purity. By following these detailed protocols, researchers and scientists can ensure the quality and integrity of this compound, which is fundamental for its application in further scientific endeavors.

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  • BenchChem. (n.d.). A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. Link

  • Supporting Information. (n.d.). Characterization Data of the Products. Link

  • BenchChem. (n.d.). Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide. Link

  • BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. Link

  • Kaleemullah, T., et al. (2011). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica, 3(1), 372-380. Link

  • ResearchGate. (2019). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Link

  • SpectraBase. (n.d.). tert-Butyl bromide. Link

  • SpectraBase. (n.d.). Tert-butyl 5-bromo-2-oxo-2H-chromene-3-carboxylate. Link

  • ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Link

  • N'guessan, A. B., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 14(1), 1234. Link

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HPLC and TLC methods for 5-bromo-N-tert-butyl-2-furamide analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of 5-bromo-N-tert-butyl-2-furamide using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quantification and purity assessment of 5-bromo-N-tert-butyl-2-furamide, a key intermediate in various synthetic pathways. Recognizing the absence of a standardized public method for this specific analyte, this note details a systematic approach to establishing robust High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) protocols. The methodologies are grounded in fundamental chromatographic principles and adhere to international validation standards, ensuring accuracy, precision, and reliability for researchers and drug development professionals.

Introduction: The Analytical Imperative for 5-bromo-N-tert-butyl-2-furamide

5-bromo-N-tert-butyl-2-furamide is a substituted furan derivative whose purity is critical for the successful synthesis of downstream target molecules in pharmaceutical and materials science research. Impurities, arising from starting materials or side reactions during its synthesis, can have a significant impact on the yield, safety, and efficacy of the final product. Therefore, the development of reliable analytical methods to monitor reaction progress, assess final product purity, and ensure batch-to-batch consistency is paramount.

This guide moves beyond a simple recitation of parameters. It explains the causality behind the selection of each component of the analytical method, from the mobile phase composition to the choice of the detector. This approach empowers the end-user to not only replicate the described methods but also to troubleshoot and adapt them as needed. The protocols are designed to be self-validating systems, incorporating principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and trustworthiness.

Foundational Chromatographic Principles

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

  • For HPLC , we will employ a reverse-phase (RP) strategy. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). 5-bromo-N-tert-butyl-2-furamide, being a moderately polar molecule due to the amide group but also possessing nonpolar character from the tert-butyl and bromo-furan moieties, is an ideal candidate for this technique. Components will elute based on their relative polarity, with more polar impurities eluting earlier and less polar impurities retained longer on the column.

  • For TLC , a normal-phase (NP) strategy is often a rapid and cost-effective starting point. Here, a polar stationary phase (e.g., silica gel) is used with a nonpolar mobile phase. The separation is governed by the analyte's ability to adsorb to the polar stationary phase.

High-Performance Liquid Chromatography (HPLC) Method Protocol

This section details a robust starting protocol for the reverse-phase HPLC analysis of 5-bromo-N-tert-butyl-2-furamide. The chosen parameters are based on the predicted physicochemical properties of the analyte and are designed for excellent resolution and sensitivity.

Rationale for Parameter Selection
  • Column: A C18 column is the workhorse of reverse-phase chromatography and provides an excellent starting point for retaining and separating the analyte from potential impurities. The dimensions (4.6 x 150 mm, 5 µm) offer a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase: A gradient of acetonitrile and water is chosen for its versatility. Acetonitrile provides good peak shape for many amides and has a low UV cutoff, which is critical for detection. A small amount of formic acid is added to protonate any residual silanols on the silica backbone, thereby minimizing peak tailing and improving reproducibility.

  • Detection: The furan ring and amide chromophore are expected to have significant UV absorbance. A preliminary UV scan of a dilute solution of the analyte would confirm the optimal wavelength (λmax), but 254 nm is a robust, common starting point for aromatic and conjugated systems. A Photodiode Array (PDA) detector is highly recommended as it can provide spectral data to assess peak purity.

  • Flow Rate & Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Column heating to 30 °C ensures viscosity stability of the mobile phase, leading to more reproducible retention times.

Step-by-Step HPLC Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 5-bromo-N-tert-butyl-2-furamide reference standard or sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute this stock solution 1:10 with a 50:50 mixture of acetonitrile and water to yield a working concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.

  • Instrument Setup and Parameters:

    • Configure the HPLC system as per the parameters outlined in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (50:50 acetonitrile/water) to ensure the system is clean.

    • Inject the prepared standard solution to determine the retention time (RT) and peak area.

    • Inject the prepared sample solution.

    • Run a final blank injection.

HPLC Method Parameters Table
ParameterRecommended SettingJustification
Instrument Agilent 1260 Infinity II or equivalent HPLC system with PDA/UV DetectorStandard, reliable instrumentation for routine analysis.
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µmHigh-purity silica and double end-capping provide excellent peak shape for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to control ionization and improve peak symmetry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution; acid maintains consistency with Mobile Phase A.
Gradient Program 0-15 min: 40% to 95% B; 15-17 min: 95% B; 17.1-20 min: 40% B (re-equilibration)A gradient ensures elution of a wider range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, providing optimal efficiency.
Column Temperature 30 °CEnhances reproducibility by maintaining a constant mobile phase viscosity and improving mass transfer.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Detector PDA/UV Detector
Detection Wavelength 254 nmA common wavelength for compounds with aromaticity; a PDA detector allows for confirmation of λmax.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve in Acetonitrile P1->P2 P3 Dilute to Working Conc. P2->P3 P4 Filter (0.45 µm) P3->P4 H1 Equilibrate Column P4->H1 Load into Autosampler H2 Inject Blank H1->H2 H3 Inject Standard H2->H3 H4 Inject Sample H3->H4 D1 Integrate Peaks H4->D1 Acquire Chromatogram D2 Calculate Purity (%) D1->D2 D3 Assess Peak Purity (PDA) D1->D3

Caption: Workflow for HPLC analysis of 5-bromo-N-tert-butyl-2-furamide.

Thin-Layer Chromatography (TLC) Method Protocol

TLC is an invaluable tool for rapid, qualitative analysis, such as monitoring reaction progress or screening for the presence of major impurities.

Rationale for Parameter Selection
  • Stationary Phase: Silica gel 60 F254 plates are the standard for normal-phase TLC. The "F254" indicates the inclusion of a fluorescent indicator that allows for visualization of UV-active compounds under a UV lamp at 254 nm.

  • Mobile Phase Development: The key to good TLC is finding a mobile phase that provides a retention factor (Rf) for the main spot between 0.3 and 0.5. This range typically gives the best separation from impurities. A mixture of a nonpolar solvent (Hexane or Heptane) and a slightly more polar solvent (Ethyl Acetate) is a classic starting point. The ratio is adjusted to achieve the target Rf.

Step-by-Step TLC Protocol
  • Sample Preparation:

    • Prepare a concentrated solution of the sample (approx. 1-2 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Plate Spotting:

    • Using a capillary tube, carefully spot a small amount of the sample solution onto the TLC plate's baseline, about 1 cm from the bottom.

    • Keep the spot size as small as possible (1-2 mm diameter) to maximize resolution.

  • Plate Development:

    • Pour the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to aid solvent vapor saturation. Cover and let it equilibrate for 5-10 minutes.

    • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. The analyte should appear as a dark spot against a fluorescent green background.

    • If other visualization methods are needed (e.g., for non-UV active impurities), stains like potassium permanganate can be used.

  • Rf Calculation:

    • Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

TLC Method Parameters Table
ParameterRecommended SettingJustification
Stationary Phase Silica Gel 60 F254 Aluminum-backed platesStandard, robust stationary phase with fluorescent indicator for easy visualization.
Mobile Phase 7:3 (v/v) Hexane : Ethyl AcetateA good starting ratio for moderately polar compounds. This ratio should be optimized to achieve an Rf of ~0.4.
Spotting Solvent Ethyl Acetate or DichloromethaneVolatile solvents that dissolve the analyte and dry quickly, leaving a tight spot.
Development Saturated developing chamberEnsures reproducible separation by maintaining a constant mobile phase vapor pressure.
Visualization UV light at 254 nmNon-destructive method suitable for compounds with a UV chromophore.
TLC Method Development Workflow

TLC_Workflow A Prepare Sample Solution (1-2 mg/mL) B Spot Sample on Silica Plate A->B C Select Initial Mobile Phase (e.g., 7:3 Hexane:EtOAc) B->C D Develop Plate in Saturated Chamber C->D E Visualize under UV 254 nm D->E F Calculate Rf Value E->F G Is 0.3 ≤ Rf ≤ 0.5? F->G H Method Optimized G->H Yes I Increase Polarity (e.g., 6:4 Hexane:EtOAc) G->I No (Rf too low) J Decrease Polarity (e.g., 8:2 Hexane:EtOAc) G->J No (Rf too high) I->C J->C

Caption: Iterative workflow for TLC mobile phase optimization.

Method Validation: Ensuring Trustworthiness

Once the initial HPLC method is developed, it must be validated to ensure it is fit for its intended purpose. Validation is a formal process that proves the analytical method is accurate, precise, reproducible, and specific. The core validation parameters are defined by the ICH Q2(R1) guideline.

Key Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak purity analysis (using a PDA detector) should show no co-elution. Resolution between the main peak and the closest impurity should be >1.5.
Linearity To establish a linear relationship between analyte concentration and the detector response.Prepare at least five concentrations (e.g., 50-150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value.Perform spike recovery studies at three levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0% - 102.0%.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.- Repeatability: (n=6 injections) RSD ≤ 1.0%.- Intermediate Precision: (different day, different analyst) RSD ≤ 2.0%.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.The range is typically derived from the linearity studies.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.1 mL/min flow rate).The effect on retention time and peak area should be minimal, with RSDs remaining within acceptable limits.

Conclusion

The HPLC and TLC methods proposed in this application note provide a robust and scientifically-grounded framework for the analysis of 5-bromo-N-tert-butyl-2-furamide. The HPLC method, with its high resolving power and sensitivity, is ideal for quantitative purity assessment and impurity profiling. The TLC method serves as a complementary, rapid tool for qualitative checks. By following the detailed protocols and implementing the described validation strategy according to ICH guidelines, researchers, scientists, and drug development professionals can generate reliable and defensible analytical data, ensuring the quality and consistency of this critical chemical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

Application Notes and Protocols for the Biological Activity Screening of 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial biological evaluation of the novel compound, 5-bromo-N-tert-butyl-2-furamide. Furan-containing molecules are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Given the structural alerts within 5-bromo-N-tert-butyl-2-furamide—namely the furan ring, an amide linkage, and halogenation—a systematic screening approach is warranted to elucidate its potential therapeutic value. These application notes and detailed protocols are designed for researchers, scientists, and drug development professionals to conduct a robust preliminary assessment of this compound's bioactivity profile. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle that serves as a core structural motif in numerous pharmacologically active compounds.[3] Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic systems, such as phenyl rings, often leading to improved metabolic stability and bioavailability.[3] The versatility of the furan nucleus has enabled its incorporation into a wide array of therapeutic agents with diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects.[1][2][3]

The subject of this guide, 5-bromo-N-tert-butyl-2-furamide, possesses several key features that suggest a high potential for biological activity:

  • The Furan Core: As discussed, this is a well-established pharmacophore.

  • Amide Linkage: Amide bonds are prevalent in biologically active molecules and can participate in crucial hydrogen bonding interactions with biological targets.

  • Bromine Substitution: Halogenation can significantly modulate a compound's lipophilicity, membrane permeability, and metabolic stability, often enhancing its pharmacological profile.[4]

  • Tert-butyl Group: This bulky, lipophilic group can influence the compound's interaction with hydrophobic pockets in target proteins and may enhance its cell membrane permeability.[4]

Given these structural characteristics, a tiered screening approach is recommended to efficiently probe the biological potential of 5-bromo-N-tert-butyl-2-furamide. This guide will detail protocols for primary screens in cytotoxicity, antimicrobial, and antioxidant activities, followed by considerations for secondary, more mechanistic assays.

Recommended Screening Workflow

A logical, stepwise approach to screening a novel compound is essential for efficient resource allocation and data interpretation. The following workflow is proposed for 5-bromo-N-tert-butyl-2-furamide.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays A Cytotoxicity Screening (e.g., MTT/XTT Assay) D Enzyme Inhibition Assays A->D If cytotoxic B Antimicrobial Screening (Antibacterial & Antifungal) E Mechanism of Action Studies B->E If antimicrobial C Antioxidant Screening (e.g., DPPH/ABTS Assay) C->D start Compound: 5-bromo-N-tert-butyl-2-furamide start->A start->B start->C

Caption: Proposed tiered screening workflow for 5-bromo-N-tert-butyl-2-furamide.

Tier 1: Primary Biological Activity Screening

General Cytotoxicity and Anticancer Potential

Scientific Rationale: A primary assessment of cytotoxicity is crucial to determine the compound's effect on cell viability and to identify a suitable concentration range for subsequent cell-based assays. Many furan derivatives have demonstrated anticancer properties.[2] The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[6][7]

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 5-bromo-N-tert-butyl-2-furamide in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Replace the medium in the cell plates with the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validation and Controls:

  • Positive Control: Use a known cytotoxic drug (e.g., Doxorubicin) to validate assay performance.

  • Negative Control: Untreated cells serve as a baseline for 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment to ensure the solvent has no cytotoxic effect.

Hypothetical Data Presentation
Cell Line IC₅₀ (µM) Cell Line IC₅₀ (µM)
A549 (Lung Cancer)15.2HeLa (Cervical Cancer)22.5
MCF-7 (Breast Cancer)35.8HEK293 (Non-cancerous)> 100
Antimicrobial Activity Screening

Scientific Rationale: The furan nucleus is a common feature in many antibacterial and antifungal agents.[2][3] Initial screening for antimicrobial activity is efficiently performed using agar diffusion methods, which provide a qualitative assessment of the compound's ability to inhibit microbial growth.[8][9][10] A follow-up broth microdilution assay can then be used to quantify the minimal inhibitory concentration (MIC).[8][11]

  • Microbial Strains:

    • Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922) strains.

    • Include a yeast strain (e.g., Candida albicans ATCC 90028).

  • Inoculum Preparation:

    • Prepare a bacterial/yeast suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).[12]

  • Assay Procedure:

    • Uniformly swab the microbial inoculum onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for yeast) plates.

    • Aseptically place sterile 6 mm paper disks onto the agar surface.

    • Pipette a defined volume (e.g., 10 µL) of the test compound solution (e.g., 1 mg/mL in DMSO) onto each disk.

    • Include a positive control disk with a standard antibiotic (e.g., Gentamicin for bacteria, Fluconazole for yeast) and a negative control disk with DMSO.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (in mm) around each disk. A clear zone indicates growth inhibition.

  • Preparation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation:

    • Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Include a growth control well (inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate under the same conditions as the disk diffusion assay.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[8]

Hypothetical Data Presentation
Microorganism Zone of Inhibition (mm) MIC (µg/mL)
S. aureus1816
E. coli0> 256
C. albicans1264
Antioxidant Activity Screening

Scientific Rationale: Some furan derivatives exhibit antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[13] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are rapid, simple, and widely used methods to evaluate the free radical scavenging ability of a compound.[14][15][16] These assays involve a colored radical that becomes decolorized upon reduction by an antioxidant.[15][17]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add various concentrations of the test compound (dissolved in methanol) to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

    • Use Ascorbic acid or Trolox as a positive control.[18]

Hypothetical Data Presentation
Assay IC₅₀ (µM)
DPPH Scavenging85.4
ABTS Scavenging72.1
Ascorbic Acid (Control)28.5

Tier 2: Secondary and Mechanistic Assays

Should the primary screens yield promising results, further investigation into the compound's mechanism of action is warranted.

Enzyme Inhibition Assays

Scientific Rationale: Many drugs exert their effects by inhibiting specific enzymes.[19][20] If 5-bromo-N-tert-butyl-2-furamide shows significant activity in the primary screens, enzyme inhibition assays can help identify its molecular target.[20] The choice of enzyme will depend on the observed activity. For example, if the compound is cytotoxic to cancer cells, it could be screened against kinases or topoisomerases. If it shows anti-inflammatory potential (in a subsequent assay), it could be tested against cyclooxygenase (COX) enzymes. These assays are crucial for understanding structure-activity relationships (SAR) and for lead optimization.[21]

G cluster_0 Enzyme Inhibition Assay Workflow A Purified Enzyme D Incubate A->D B Substrate B->D C Test Compound (5-bromo-N-tert-butyl-2-furamide) C->D E Measure Product Formation (e.g., Spectrophotometry, Fluorescence) D->E F Determine IC₅₀ E->F

Caption: General workflow for an in vitro enzyme inhibition assay.

Mechanism of Action Studies

For compounds showing strong antimicrobial or anticancer activity, further studies are necessary to understand how they work. This could involve:

  • For Antimicrobial Hits: Time-kill kinetic studies, cell membrane integrity assays, or DNA interaction studies.

  • For Anticancer Hits: Cell cycle analysis, apoptosis assays (e.g., Annexin V staining), or western blotting to investigate effects on key signaling pathways.

Conclusion

The protocols outlined in this document provide a robust framework for the initial biological activity screening of 5-bromo-N-tert-butyl-2-furamide. By systematically evaluating its cytotoxic, antimicrobial, and antioxidant properties, researchers can gain valuable insights into its therapeutic potential. Positive results from these primary screens will justify progression to more detailed mechanistic studies, ultimately paving the way for potential lead optimization and further drug development efforts.

References

  • National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Unknown Author. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
  • ResearchGate. (n.d.). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay.
  • National Institutes of Health (NIH). (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • ResearchGate. (2020). Screening methods for assessment of antibacterial activity in nature.
  • Biobide. (n.d.). What is an Inhibition Assay?.
  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.).
  • Measurlabs. (n.d.). XTT Assay for Medical Device Cytotoxicity Assessment.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • SciELO. (n.d.). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS.
  • SciELO. (n.d.). Screening methods to determine antibacterial activity of natural products.
  • MDPI. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Unknown Author. (n.d.). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test.
  • SciSpace. (2011). Synthesis and biological activity of furan derivatives.
  • DORAS | DCU Research Repository. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS.
  • YouTube. (2023). functional in vitro assays for drug discovery.
  • Nivrutti International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity.
  • National Center for Biotechnology Information (NCBI). (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • ResearchGate. (2025). Synthesis and biological activity studies of furan derivatives.
  • Journal of Universitas Airlangga. (n.d.). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • PubMed Central (PMC). (2020). Antifungal Susceptibility Testing: Current Approaches.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition.
  • Benchchem. (n.d.). Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Derivatives.

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Application Notes and Protocols for the Investigation of 5-bromo-N-tert-butyl-2-furamide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Rationale for Investigating 5-bromo-N-tert-butyl-2-furamide Derivatives

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a vast chemical space. Among the promising scaffolds, furan-2-carboxamides have demonstrated significant potential, exhibiting a range of biological activities, including potent anti-proliferative effects against various cancer cell lines[1][2][3][4]. The incorporation of a bromine atom into heterocyclic structures is a well-established strategy in medicinal chemistry to enhance biological activity, potentially through increased lipophilicity, improved binding interactions with target proteins, or by serving as a site for metabolic activation[5][6].

This document outlines a comprehensive series of application notes and protocols for the synthesis and evaluation of a novel class of compounds: 5-bromo-N-tert-butyl-2-furamide derivatives . To date, the anticancer properties of this specific chemical series have not been extensively reported in the public domain. Therefore, the methodologies presented herein are based on established and validated protocols for structurally related compounds, providing a robust framework for a thorough investigation.

We hypothesize that the combination of the furan-2-carboxamide core with a 5-bromo substituent and an N-tert-butyl group will yield derivatives with significant and selective anticancer activity. The bulky tert-butyl group may influence the compound's solubility, metabolic stability, and steric interactions within biological targets. This guide is designed to provide researchers with the necessary tools to synthesize these novel derivatives and to systematically evaluate their potential as anticancer agents, from initial in vitro screening to preliminary in vivo efficacy studies.

Part 1: Synthesis of 5-bromo-N-tert-butyl-2-furamide Derivatives

The synthesis of the target compounds can be achieved through a straightforward two-step process starting from commercially available 5-bromo-2-furoic acid. The proposed synthetic route involves the activation of the carboxylic acid followed by amide coupling with tert-butylamine.

Protocol 1: Synthesis of 5-bromo-N-tert-butyl-2-furamide

Materials:

  • 5-bromo-2-furoic acid[5]

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • tert-Butylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Acid Chloride Formation:

    • To a solution of 5-bromo-2-furoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Alternatively, use oxalyl chloride (1.2 eq) with a catalytic amount of DMF in anhydrous DCM.

    • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride or oxalyl chloride. The resulting 5-bromo-2-furoyl chloride is typically used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude 5-bromo-2-furoyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve tert-butylamine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 5-bromo-N-tert-butyl-2-furamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis FuroicAcid 5-bromo-2-furoic acid AcidChloride 5-bromo-2-furoyl chloride FuroicAcid->AcidChloride SOCl₂ or (COCl)₂/DMF DCM FinalProduct 5-bromo-N-tert-butyl-2-furamide AcidChloride->FinalProduct TEA or DIPEA DCM tBuNH2 tert-Butylamine tBuNH2->FinalProduct

Caption: Proposed synthetic route for 5-bromo-N-tert-butyl-2-furamide.

Part 2: In Vitro Evaluation of Anticancer Properties

A systematic in vitro evaluation is crucial to determine the anticancer potential and elucidate the mechanism of action of the synthesized derivatives. The following protocols outline a standard workflow for this purpose.

Experimental Workflow for In Vitro Studies

InVitro_Workflow start Synthesized Derivatives mtt Cell Viability Assay (MTT) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western Western Blot Analysis apoptosis->western cell_cycle->western pathway Signaling Pathway Elucidation (e.g., PI3K/Akt, MAPK/ERK) western->pathway Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K ERK ERK RTK->ERK Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Bax Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis Compound 5-bromo-N-tert-butyl-2-furamide Derivative Compound->Akt Compound->ERK

Sources

Application Notes and Protocols for the Derivatization of 5-bromo-N-tert-butyl-2-furamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Scaffold and the Promise of 5-bromo-N-tert-butyl-2-furamide

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its unique electronic characteristics and ability to act as a bioisostere for other aromatic systems make it a versatile building block in the design of novel therapeutics. 5-bromo-N-tert-butyl-2-furamide, derived from 5-bromo-2-furoic acid, represents a key starting material for the generation of diverse chemical libraries for drug discovery.[4] The presence of a bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling and substitution reactions, enabling the introduction of a wide range of functionalities and the exploration of vast chemical space. The N-tert-butyl amide moiety can influence the compound's pharmacokinetic properties and provides a point for further structural modifications.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 5-bromo-N-tert-butyl-2-furamide. It details robust and versatile protocols for several key transformations, explains the underlying chemical principles, and offers guidance on the characterization of the resulting novel molecular entities.

Strategic Derivatization Pathways

The bromine atom on the furan ring is the primary site for derivatization. The following section outlines several powerful palladium- and copper-catalyzed cross-coupling reactions, as well as other substitution methods, to introduce aryl, alkenyl, alkynyl, and amino moieties at this position.

Diagram of Derivatization Strategies

Caption: Key derivatization routes for 5-bromo-N-tert-butyl-2-furamide.

Part 1: Carbon-Carbon Bond Forming Reactions

Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-N-tert-butyl-2-furamides

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base is crucial for the activation of the boronic acid. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used and offer a good balance of reactivity and functional group compatibility.

  • Solvent System: A mixture of an organic solvent like dioxane or toluene and water is often employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-N-tert-butyl-2-furamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Readily available and effective for a broad range of substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic system to dissolve all reactants.
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.
Heck Reaction for the Synthesis of 5-Alkenyl-N-tert-butyl-2-furamides

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. This method is instrumental for introducing vinyl groups.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are often used to stabilize the palladium catalyst and improve its reactivity.

  • Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) is used to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically used.

Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: In a sealed tube, combine 5-bromo-N-tert-butyl-2-furamide (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.1 equiv.).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide and triethylamine (2.0 equiv.).

  • Reaction: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction's progress.

  • Work-up: After completion, cool the reaction mixture and dilute it with ethyl acetate. Wash with water and brine, then dry the organic layer and concentrate.

  • Purification: Purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Effective precatalysts for Heck couplings.
Ligand PPh₃, P(o-tol)₃Stabilizes the palladium catalyst.
Base Et₃N, K₂CO₃Neutralizes the generated HX.
Solvent DMF, MeCNHigh-boiling polar aprotic solvents facilitate the reaction.
Temperature 100-120 °CHigher temperatures are often required for Heck reactions.
Sonogashira Coupling for the Synthesis of 5-Alkynyl-N-tert-butyl-2-furamides

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) source, such as Pd(PPh₃)₄, or a combination of a palladium(II) salt like PdCl₂(PPh₃)₂ with a reducing agent, is used.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that forms a copper acetylide intermediate, which then transmetalates to the palladium center.

  • Base: An amine base, typically triethylamine or diisopropylethylamine (DIPEA), serves as both the base and often as the solvent.

  • Solvent: The reaction is often carried out in a solvent like tetrahydrofuran (THF) or DMF.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add 5-bromo-N-tert-butyl-2-furamide (1.0 equiv.), copper(I) iodide (0.05 equiv.), and bis(triphenylphosphine)palladium(II) chloride (0.025 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent, Base, and Alkyne Addition: Add anhydrous and degassed tetrahydrofuran and triethylamine. Then, add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash with water and brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

ParameterRecommended ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard palladium catalysts for Sonogashira coupling.
Cu Co-catalyst CuIEssential for the formation of the copper acetylide intermediate.
Base Et₃N, DIPEAActs as a base and often as a solvent.
Solvent THF, DMFAnhydrous and degassed solvents are crucial.
Temperature Room Temperature to 50 °CGenerally mild conditions are sufficient.

Part 2: Carbon-Nitrogen Bond Forming Reactions

Buchwald-Hartwig Amination for the Synthesis of 5-Amino-N-tert-butyl-2-furamides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a strong base. This reaction has become a go-to method for the synthesis of arylamines.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A combination of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or palladium(II) acetate, and a bulky electron-rich phosphine ligand is typically used.

  • Ligand: Ligands like XPhos, SPhos, or RuPhos are highly effective in promoting the amination of aryl bromides.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are preferred.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-bromo-N-tert-butyl-2-furamide (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (e.g., XPhos, 0.08 equiv.) in a Schlenk tube.

  • Solvent Addition: Add anhydrous and degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate, and wash the combined organic layers with brine. Dry and concentrate.

  • Purification: Purify the product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst System Pd₂(dba)₃ with XPhos or SPhosBulky, electron-rich ligands are crucial for this transformation.
Base NaOtBu, LiHMDSStrong, non-nucleophilic base is required.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 80-110 °CProvides the thermal energy needed for the catalytic cycle.

Part 3: Characterization of Derivatives

Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.

    • ¹H NMR: Expect to see characteristic signals for the furan ring protons, the tert-butyl group (a singlet around 1.4-1.5 ppm), and the newly introduced substituents. The coupling constants between the furan protons can help confirm the substitution pattern.

    • ¹³C NMR: The chemical shifts of the furan carbons will change upon substitution. The carbonyl carbon of the amide typically appears around 158-162 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.

  • Chromatography: TLC and LC-MS are invaluable for monitoring reaction progress and assessing the purity of the final products.

Workflow for Product Characterization

Caption: A typical workflow for the purification and characterization of derivatized products.

Conclusion

5-bromo-N-tert-butyl-2-furamide is a valuable and versatile starting material for the synthesis of novel furan-based compounds with potential applications in drug discovery. The protocols detailed in this guide provide a solid foundation for the derivatization of this scaffold using modern cross-coupling methodologies. Careful optimization of the reaction conditions for each specific substrate combination is encouraged to achieve the best possible outcomes. The diverse library of compounds that can be generated from this single precursor will undoubtedly contribute to the discovery of new and effective therapeutic agents.

References

  • Furan: A Promising Scaffold for Biological Activity. (2024). Available at: [Link]

  • A Review on Biological and Medicinal Significance of Furan - ResearchGate. Available at: [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PMC. Available at: [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed. Available at: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC - NIH. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Amidation for 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of 5-bromo-N-tert-butyl-2-furamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific amidation reaction. The following information is structured in a problem-oriented question-and-answer format to provide direct, actionable solutions to potential experimental hurdles. Our focus is on not just what to do, but why a particular approach is scientifically sound, ensuring a deeper understanding and more robust experimental design.

I. Core Concepts & Reaction Setup

What is the fundamental reaction for synthesizing 5-bromo-N-tert-butyl-2-furamide?

The synthesis of 5-bromo-N-tert-butyl-2-furamide is a classic amidation reaction, specifically an amide bond formation between 5-bromo-2-furoic acid and tert-butylamine.[1] Due to the relatively low reactivity of carboxylic acids towards amines under ambient conditions, the carboxylic acid must first be "activated".[2] This activation is typically achieved using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

The overall transformation can be visualized as follows:

Amidation Reaction 5-bromo-2-furoic_acid 5-bromo-2-furoic acid Activated_Intermediate Activated Ester Intermediate tert-butylamine tert-butylamine Product 5-bromo-N-tert-butyl-2-furamide tert-butylamine->Product Activated_Intermediate->Product Nucleophilic Attack Byproduct Coupling Reagent Byproduct Coupling_Reagent Coupling Reagent + Base

Caption: General workflow for the synthesis of 5-bromo-N-tert-butyl-2-furamide.

II. Troubleshooting Common Issues

Question 1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes and how can I fix this?

Low or no product formation is a frequent issue in amide coupling reactions and can stem from several factors. A systematic approach to troubleshooting is recommended.

The initial and most critical step is the activation of 5-bromo-2-furoic acid. If this step is inefficient, the reaction will not proceed.

  • Insight: Heteroaromatic carboxylic acids, like 5-bromo-2-furoic acid, can sometimes be more challenging to activate than their simple aliphatic or aromatic counterparts. Standard carbodiimide reagents like DCC or EDC might not be sufficiently reactive.[3]

  • Solution:

    • Switch to a More Potent Coupling Reagent: Uronium- or phosphonium-based reagents are generally more effective for difficult couplings.[3][4] Consider switching from EDC/DCC to HATU, HBTU, or PyBOP. These reagents react rapidly to form highly activated esters.[4]

    • Pre-activation: Do not add all reagents at once. Allow the 5-bromo-2-furoic acid to react with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before introducing the tert-butylamine.[3] This is especially critical when using HATU to prevent the formation of an unreactive guanidinium side product from the reaction of HATU with the amine.[3]

    • Check Reagent Quality: All coupling reagents are moisture-sensitive. Ensure your reagents are anhydrous and have been stored properly. Solvents must also be anhydrous, as water will hydrolyze the activated intermediate.[3]

  • Insight: While tert-butylamine is a primary amine, its bulky tert-butyl group presents significant steric hindrance, which can slow down its nucleophilic attack on the activated carboxylic acid.

  • Solution:

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier.[3] However, monitor the reaction closely, as prolonged heating can lead to decomposition of the furan ring.[5]

    • Extended Reaction Time: Due to steric hindrance, the reaction may simply be slow. Monitor the reaction's progress by TLC or LC-MS and allow it to run for a longer duration (e.g., 24-48 hours) if necessary.[3]

  • Insight: 5-bromo-2-furoic acid is acidic, and tert-butylamine is basic. They can react to form an ammonium salt, which is unreactive in the coupling reaction.

  • Solution:

    • Use a Non-Nucleophilic Base: The addition of a base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is essential.[3] The base neutralizes the carboxylic acid, preventing salt formation and ensuring the amine remains in its free, nucleophilic form.[3] Typically, 2.0 equivalents of DIPEA are used with uronium-based coupling reagents.[3]

Troubleshooting StepRationaleRecommended Action
Inefficient Activation Standard coupling reagents may be too weak for the heteroaromatic acid.Switch from EDC/DCC to HATU or HBTU.[3][4]
Steric Hindrance The bulky tert-butyl group on the amine slows the reaction.Increase temperature to 40-50 °C or extend reaction time.[3]
Reagent Decomposition Moisture can hydrolyze the activated intermediate or coupling reagent.Use anhydrous solvents and fresh, properly stored reagents.[3]
Salt Formation Acid-base reaction between reactants removes the free nucleophile.Add 2.0 equivalents of a non-nucleophilic base like DIPEA.[3]
Incorrect Reagent Order Amine can react with HATU/HBTU to form an inactive byproduct.Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[3]
Question 2: My reaction works, but it's messy. How can I identify and minimize side products?

The formation of side products can complicate purification and reduce the overall yield. Understanding their origin is key to prevention.

  • Insight: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct. This byproduct is often difficult to remove chromatographically.[3]

  • Solution: Include an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[3] These additives trap the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[2]

  • Insight: As mentioned earlier, if the amine is present during the initial activation step with a uronium reagent like HATU, it can react with the reagent itself to form a guanidinium byproduct, consuming the amine.

  • Solution: The order of addition is crucial. Always pre-activate the 5-bromo-2-furoic acid with HATU and DIPEA before adding the tert-butylamine.[3]

Side_Reactions cluster_0 Carbodiimide Pathway (e.g., DCC) cluster_1 Uronium Pathway (e.g., HATU) O-acylisourea O-acylisourea Intermediate N-acylurea N-acylurea (Side Product) O-acylisourea->N-acylurea Rearrangement Desired_Amide_1 Desired Amide O-acylisourea->Desired_Amide_1 + Amine HATU HATU Guanidinium Guanidinium (Side Product) HATU->Guanidinium + Amine (Incorrect Order) Activated_Ester Activated Ester HATU->Activated_Ester + Carboxylic Acid (Correct Order)

Caption: Common side reaction pathways in amidation.

III. Experimental Protocols

Recommended Starting Protocol (HATU-mediated)

This protocol is a robust starting point for the synthesis, leveraging a potent coupling reagent to mitigate common issues.

  • To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2-furoic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF or DCM.

  • Add HATU (1.1 eq.) followed by DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]

  • In a separate vial, dissolve tert-butylamine (1.2 eq.) in a small amount of the reaction solvent.

  • Add the amine solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel or recrystallization.[3]

Alternative Protocol (EDC/HOBt-mediated)

This protocol uses more traditional and cost-effective reagents.

  • To a clean, dry flask, dissolve 5-bromo-2-furoic acid (1.0 eq.), HOBt (1.1 eq.), and tert-butylamine (1.2 eq.) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the reaction mixture.[3]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor and work up the reaction as described in the HATU protocol (steps 8-11).[3]

IV. Furan-Specific Considerations

Is the furan ring stable under these reaction conditions?

The furan ring can be sensitive to certain conditions, which warrants caution.

  • Acid Sensitivity: Furans are known to be unstable in the presence of strong acids, which can lead to polymerization or ring-opening.[5] The acidic workup step (1M HCl wash) should be performed efficiently and without prolonged exposure.

  • Bromine Migration ("Halogen Dance"): In some brominated furans, under basic conditions (especially with strong bases like LDA), the bromine atom can migrate to other positions on the ring.[6] While this is less likely with milder bases like DIPEA, it is a potential side reaction to be aware of if unexpected isomers are observed.

  • Thermal Stability: While moderate heating can improve reaction rates, excessive or prolonged heating can lead to the decomposition of furan-containing molecules.[5] If heating is necessary, it should be carefully controlled and monitored.

By understanding the underlying chemistry and potential pitfalls of the amidation reaction for 5-bromo-N-tert-butyl-2-furamide, researchers can systematically troubleshoot issues, optimize conditions, and achieve higher yields and purity.

References

  • BenchChem. (n.d.). Reaction condition optimization for amidation of 5-Bromothiophene-2-carboxylic acid.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec. (n.d.). Coupling Reagents.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Chem-Impex International, Inc. (n.d.). 5-Bromo-2-furoic acid.
  • BenchChem. (n.d.). Troubleshooting common issues in furan ring synthesis.
  • Pal'chikov, V. A., & Robertson, M. J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371.

Sources

common side products in the synthesis of 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-bromo-N-tert-butyl-2-furamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide coupling. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your synthetic strategy.

Introduction to the Synthesis

The synthesis of 5-bromo-N-tert-butyl-2-furamide typically proceeds via the reaction of an activated derivative of 5-bromo-2-furoic acid with tert-butylamine. The most common laboratory-scale method involves the conversion of the carboxylic acid to 5-bromo-2-furoyl chloride, followed by a Schotten-Baumann-type reaction with tert-butylamine in the presence of a base.[1][2] While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact yield and purity.

This guide will dissect these potential pitfalls and provide actionable solutions.

Core Synthesis Pathway

The intended reaction follows a nucleophilic acyl substitution mechanism.

Synthesis Pathway cluster_0 Activation of Carboxylic Acid cluster_1 Amide Formation 5-bromo-2-furoic_acid 5-bromo-2-furoic acid 5-bromo-2-furoyl_chloride 5-bromo-2-furoyl chloride 5-bromo-2-furoic_acid->5-bromo-2-furoyl_chloride Activation SOCl2 Thionyl Chloride (SOCl₂) Target_Product 5-bromo-N-tert-butyl-2-furamide 5-bromo-2-furoyl_chloride->Target_Product Nucleophilic Attack tert-butylamine tert-butylamine Base Base (e.g., Et₃N, Pyridine)

Caption: General synthesis of 5-bromo-N-tert-butyl-2-furamide.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section details the most frequently observed side products, their mechanisms of formation, and strategies to minimize their occurrence.

Side Product Plausible Cause Proposed Mitigation Strategies
5-bromo-2-furoic acidIncomplete conversion to the acyl chloride or hydrolysis of the acyl chloride.Ensure complete conversion using sufficient activating agent; use anhydrous solvents and reagents.
2-furoic acidDebromination of the starting material or product.Use milder reaction conditions; avoid strong bases or prolonged heating.
Furan Ring-Opened ProductsAcid- or base-catalyzed hydrolysis and subsequent rearrangement of the furan ring.Maintain neutral or slightly basic pH during workup; avoid strong acids.
Di-tert-butylureaReaction of tert-butylamine with carbon dioxide from the air or from decomposition of reagents.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Unreacted Starting MaterialsSteric hindrance from the tert-butyl group slowing the reaction.Increase reaction time, use a more potent coupling reagent, or gently heat the reaction.[3]

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish, and I have a significant amount of unreacted 5-bromo-2-furoic acid and tert-butylamine. What's going on?

A1: This is a classic issue when dealing with sterically hindered amines like tert-butylamine. The bulky tert-butyl group slows down the nucleophilic attack on the acyl chloride.

  • Causality: The steric bulk around the nitrogen atom of tert-butylamine hinders its approach to the electrophilic carbonyl carbon of the acyl chloride. This increases the activation energy of the desired reaction, making it slower than potential side reactions.

  • Troubleshooting:

    • Confirm Acyl Chloride Formation: Before adding the amine, ensure the complete conversion of 5-bromo-2-furoic acid to 5-bromo-2-furoyl chloride. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary energy to overcome the steric hindrance. Monitor for potential degradation if heating is prolonged.

    • Use a More Reactive Acylating Agent: While acyl chloride is standard, you could consider using a mixed anhydride for activation.

    • Optimize the Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) can be beneficial in scavenging the HCl byproduct without competing with the tert-butylamine.

Q2: I've isolated a byproduct that doesn't contain bromine. What could it be?

A2: The loss of the bromine atom suggests a dehalogenation side reaction.

  • Causality: While aryl halides are generally stable, certain reaction conditions can promote dehalogenation. This can be facilitated by catalytic impurities, strong bases, or elevated temperatures. The likely byproduct is N-tert-butyl-2-furamide.

  • Troubleshooting:

    • Analyze Your Reagents: Ensure the purity of your starting materials and solvents. Trace metals can sometimes catalyze dehalogenation.

    • Milder Base: If you are using a very strong base, consider switching to a weaker one like triethylamine or pyridine.

    • Temperature Control: Avoid excessive heating, as this can promote dehalogenation.

Q3: My NMR spectrum shows complex signals that don't correspond to my starting materials or product. I suspect furan ring opening. Is this possible?

A3: Yes, the furan ring is susceptible to opening under both acidic and basic conditions, although acidic conditions are more commonly problematic.[4][5]

  • Causality: Protonation of the furan oxygen can initiate a cascade of reactions leading to the formation of linear, unsaturated dicarbonyl compounds. Similarly, strong bases can deprotonate the furan ring, leading to rearrangements. The presence of amines can also facilitate ring-opening reactions.[4]

  • Troubleshooting:

    • pH Control During Workup: During the aqueous workup, avoid strongly acidic or basic conditions. A neutral or slightly basic wash (e.g., with saturated sodium bicarbonate solution) is often sufficient.

    • Anhydrous Conditions: Water can participate in the ring-opening cascade. Ensure your reaction is carried out under anhydrous conditions.

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of ring degradation. Monitor the reaction progress and work it up as soon as it is complete.

Furan_Ring_Opening Furan Furan Ring Ring_Opened Ring-Opened Products (e.g., dicarbonyls) Furan->Ring_Opened Acid-catalyzed Furan->Ring_Opened Base-catalyzed Acid Acid (H⁺) Base Base (OH⁻)

Caption: General pathways for furan ring opening.

Q4: I see a significant amount of a white, insoluble precipitate in my reaction mixture. What is it?

A4: Besides the expected ammonium salt byproduct (e.g., triethylammonium chloride), you might be observing the formation of di-tert-butylurea.

  • Causality: If your reaction is not performed under an inert atmosphere, tert-butylamine can react with atmospheric carbon dioxide to form a carbamic acid intermediate, which then reacts with another molecule of tert-butylamine to form the urea. This is more likely if the primary amidation reaction is slow.

  • Troubleshooting:

    • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude carbon dioxide.

    • Order of Addition: Adding the acyl chloride solution to the amine solution can sometimes minimize this side reaction by ensuring an excess of the amine is not waiting to react with atmospheric CO₂.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2-furoyl chloride
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-furoic acid (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the mixture to reflux (approximately 70-80 °C) for 1-2 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromo-2-furoyl chloride can often be used in the next step without further purification.

Protocol 2: Synthesis of 5-bromo-N-tert-butyl-2-furamide
  • Dissolve tert-butylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere.

  • Cool the mixture in an ice bath (0 °C).

  • Dissolve the crude 5-bromo-2-furoyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

References

  • The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. [Link]

  • PubMed. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • National Center for Biotechnology Information. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • RSC Publishing. A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]

  • BYJU'S. Schotten Baumann Reaction. [Link]

  • Google Patents.
  • ThinkIR. A study of furoyl chloride. [Link]

  • Loba Chemie. 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS CAS No. [Link]

  • ResearchGate. A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. [Link]

  • SGRL. 2-Furoyl chloride- 527-69-5. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Zenodo. Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. [Link]

  • ACS Publications. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. [Link]

  • National Center for Biotechnology Information. Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning. [Link]

  • National Center for Biotechnology Information. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]

  • Wikipedia. 2-Furoic acid. [Link]

  • PubMed. Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characterization, and gene cloning. [Link]

  • ACS Publications. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]

  • Chemistry LibreTexts. 24.3: Synthesis of Amides. [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. [Link]

  • ACS Publications. Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]

  • PubMed. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. [Link]

  • YouTube. Disconnecting with a sneaky furan?. [Link]

  • National Center for Biotechnology Information. Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). [Link]

  • Royal Society of Chemistry. tert-Butyl nitrite mediated nitrogen transfer reactions: synthesis of benzotriazoles and azides at room temperature. [Link]

  • SpringerLink. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • PubMed. Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats. [Link]

  • ResearchGate. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. [Link]

  • ResearchGate. In situ formed tert-butyl hypoiodite as an efficient oxidant for rapid, room temperature, metal-free aromatizationof Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions. [Link]

  • ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

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purification of 5-bromo-N-tert-butyl-2-furamide by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 5-bromo-N-tert-butyl-2-furamide. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, emphasizing the underlying scientific principles to ensure robust and reproducible outcomes.

Introduction to Purification Challenges

5-bromo-N-tert-butyl-2-furamide is a moderately polar compound whose purification can be approached by two primary methods: recrystallization and chromatography. The choice between these techniques often depends on the scale of the purification, the nature of the impurities, and the desired final purity. This guide will address common issues encountered with both methods.

A critical first step in troubleshooting any purification is understanding the likely impurities. The synthesis of 5-bromo-N-tert-butyl-2-furamide typically proceeds via the amidation of 5-bromo-2-furoic acid with tert-butylamine.

Diagram of Synthesis and Potential Impurities

A 5-bromo-2-furoic acid C 5-bromo-N-tert-butyl-2-furamide (Product) A->C B tert-butylamine B->C D Unreacted Starting Materials C->D E Amidation Byproducts (e.g., coupling reagent residues) C->E F Poly-brominated species C->F

Caption: Synthesis of 5-bromo-N-tert-butyl-2-furamide and potential impurities.

Recrystallization Troubleshooting Guide

Recrystallization is an effective technique for purifying solid compounds, leveraging differences in solubility at varying temperatures. For 5-bromo-N-tert-butyl-2-furamide, which is a solid, this method is often the first choice for purification on a larger scale.

FAQs for Recrystallization

Q1: What is the best starting solvent for the recrystallization of 5-bromo-N-tert-butyl-2-furamide?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below. For a moderately polar compound like 5-bromo-N-tert-butyl-2-furamide, good starting points are polar protic solvents such as ethanol or isopropanol . Alternatively, a mixed solvent system can be effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) like dichloromethane or ethyl acetate at room temperature, and then add a "poor" solvent (in which it is sparingly soluble) like hexane or heptane until the solution becomes turbid. Gentle heating to dissolve the solid, followed by slow cooling, should induce crystallization.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

  • Solution 1: Reduce the cooling rate. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.

  • Solution 2: Use a lower boiling point solvent system. If you are using a high-boiling solvent, switch to a more volatile option.

  • Solution 3: Add more solvent. The concentration of your compound may be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

  • Solution 4: Scratch the flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

Q3: The purity of my compound does not improve after recrystallization. What is the problem?

A3: This indicates that the chosen solvent system is not effectively separating the impurities.

  • Problem: The impurities have similar solubility profiles to your product in the chosen solvent.

  • Solution: Experiment with different solvent systems. If you used a polar solvent, try a less polar one or a mixed solvent system. The goal is to find a solvent where the impurities are either very soluble (and remain in the mother liquor) or very insoluble (and can be filtered off hot).

  • Problem: The impurities are occluded within the crystals.

  • Solution: Ensure slow crystal growth by allowing the solution to cool gradually. Rapid cooling can trap impurities within the crystal lattice.

Q4: I am getting a very low yield after recrystallization. How can I improve it?

A4: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Cooling the solution too quickly: This can lead to the formation of small crystals that are difficult to filter and wash effectively.

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Washing with a solvent at the wrong temperature: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.

Experimental Protocol: Recrystallization of 5-bromo-N-tert-butyl-2-furamide

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane).

  • Dissolution: In an Erlenmeyer flask, add the crude 5-bromo-N-tert-butyl-2-furamide and a stir bar. Add the chosen solvent portion-wise while heating the mixture with stirring (e.g., on a hot plate). Continue adding the solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In such cases, and if the impurities are known to be adsorbed by charcoal, you can add a small amount of activated charcoal to the hot solution and stir for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Diagram of Recrystallization Workflow

A Dissolve crude product in minimum hot solvent B Hot filtration (optional, to remove insoluble impurities) A->B C Slowly cool the filtrate to induce crystallization B->C D Isolate crystals by vacuum filtration C->D E Wash crystals with ice-cold solvent D->E F Dry the purified crystals E->F

Caption: General workflow for the recrystallization of 5-bromo-N-tert-butyl-2-furamide.

Chromatography Troubleshooting Guide

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For 5-bromo-N-tert-butyl-2-furamide, normal-phase silica gel chromatography is a suitable method.

FAQs for Chromatography

Q1: What is a good starting mobile phase for the column chromatography of 5-bromo-N-tert-butyl-2-furamide?

A1: Based on the structure of the molecule (a moderately polar amide), a good starting point for the mobile phase in normal-phase chromatography (silica gel) is a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate . A typical starting gradient could be from 5% to 30% ethyl acetate in hexane. The optimal ratio should be determined by thin-layer chromatography (TLC) first.

Q2: How do I choose the correct mobile phase using TLC?

A2: The goal is to find a solvent system that gives your product a retention factor (Rf) of approximately 0.2-0.4 . The impurities should ideally have significantly different Rf values.

  • If the spot remains at the baseline: The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).

  • If the spot moves with the solvent front (Rf close to 1): The mobile phase is too polar. Decrease the proportion of the polar solvent.

  • If the spots are not well-separated: Try a different solvent system. For example, you could substitute ethyl acetate with dichloromethane or acetone.

Q3: My compound is streaking on the TLC plate and the column. What is causing this?

A3: Streaking can be caused by several factors:

  • Overloading: You are applying too much sample to the TLC plate or column. Use a more dilute solution for spotting on TLC and load less material onto the column.

  • Insolubility: The compound may not be fully soluble in the mobile phase. Ensure your compound is fully dissolved before loading it onto the column.

  • Strong interaction with silica: The amide functional group can sometimes interact strongly with the acidic silica gel. Adding a small amount (0.1-1%) of triethylamine to the mobile phase can help to mitigate this by neutralizing the acidic sites on the silica.

Q4: The separation on the column is poor, even though it looked good on TLC. Why?

A4: Several factors can contribute to poor column performance:

  • Improper column packing: Air bubbles or channels in the silica gel will lead to a non-uniform flow of the mobile phase and poor separation. Ensure the column is packed carefully and evenly.

  • Loading a large volume of sample: The sample should be loaded in the smallest possible volume of solvent to ensure a narrow starting band.

  • Running the column too quickly: A slower flow rate generally results in better separation as it allows for proper equilibration between the stationary and mobile phases.

Experimental Protocol: Column Chromatography of 5-bromo-N-tert-butyl-2-furamide

  • TLC Analysis: Develop a suitable mobile phase system using TLC as described above.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column. Allow the silica to settle and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude 5-bromo-N-tert-butyl-2-furamide in a minimal amount of the mobile phase or a suitable volatile solvent (like dichloromethane). Carefully apply the sample solution to the top of the silica bed.

  • Elution: Add the mobile phase to the top of the column and begin elution. Collect fractions and monitor them by TLC to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-bromo-N-tert-butyl-2-furamide.

Diagram of Chromatography Workflow

A Develop mobile phase using TLC (target Rf ~0.3) B Pack column with silica gel slurry A->B C Load crude product in minimal solvent B->C D Elute with mobile phase and collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions and evaporate solvent E->F

Caption: General workflow for column chromatography of 5-bromo-N-tert-butyl-2-furamide.

Data Summary

PropertyValueSource
Molecular FormulaC₉H₁₂BrNO₂ChemicalBook[1]
Molecular Weight246.10 g/mol ChemicalBook[1]
Density1.38 g/cm³Shanghai Acmec Biochemical Co., Ltd.[2]
Boiling Point310°C at 760 mmHgShanghai Acmec Biochemical Co., Ltd.[2]
Melting PointNot availableShanghai Acmec Biochemical Co., Ltd.[2]

References

Sources

Technical Support Center: Optimizing the Synthesis of 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-bromo-N-tert-butyl-2-furamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical amide coupling reaction. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields and purity.

Overview of the Core Synthesis

The most common and reliable method for synthesizing 5-bromo-N-tert-butyl-2-furamide is a two-step, one-pot process starting from 5-bromo-2-furoic acid. The carboxylic acid is first activated by converting it into a more reactive acyl chloride, which then readily undergoes nucleophilic attack by tert-butylamine to form the desired amide.

This seemingly straightforward synthesis is often plagued by issues related to reagent stability, reaction conditions, and the sterically hindered nature of the tert-butylamine nucleophile, leading to challenges in achieving high yields and purity.

Visualizing the Primary Synthetic Workflow

The following diagram outlines the standard, preferred reaction pathway. Understanding this workflow is the first step in diagnosing experimental deviations.

G Start 5-Bromo-2-furoic Acid Intermediate 5-Bromo-2-furoyl Chloride (Reactive Intermediate) Start->Intermediate Step 1: Acid Activation Product 5-Bromo-N-tert-butyl-2-furamide Intermediate->Product Step 2: Amide Coupling Reagent1 Activating Agent (e.g., SOCl₂, Oxalyl Chloride) Reagent1->Intermediate Reagent2 tert-Butylamine + Base (e.g., Triethylamine) Reagent2->Product

Caption: High-level workflow for the synthesis of 5-bromo-N-tert-butyl-2-furamide.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Category 1: Low or No Product Yield

Q1: My reaction has stalled, and I'm recovering mostly unreacted 5-bromo-2-furoic acid. What is the likely cause?

A1: This is a classic sign of failed or incomplete carboxylic acid activation. The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a non-nucleophilic ammonium salt.[1][2] To proceed, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

  • Causality: The activating agent (e.g., thionyl chloride, oxalyl chloride) is either degraded, insufficient, or the reaction conditions are suboptimal. Thionyl chloride, for instance, is highly sensitive to moisture and will decompose, rendering it ineffective.[3]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh, unopened bottle of your activating agent. For thionyl chloride, ensure it is colorless to pale yellow; a dark color indicates significant degradation.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Argon). Use anhydrous solvents. Any water present will hydrolyze the highly reactive acyl chloride intermediate back to the starting carboxylic acid.[3]

    • Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the activating agent to ensure complete conversion of the carboxylic acid.

    • Temperature Control: The formation of the acyl chloride often requires gentle heating or reflux to proceed at a reasonable rate.[2] Monitor the reaction for the evolution of gas (SO₂ and HCl for thionyl chloride), which indicates the reaction is progressing.[4][5]

Q2: The acyl chloride seems to form correctly, but the subsequent reaction with tert-butylamine is sluggish and gives a low yield. Why?

A2: This points to issues in the second step: the amide coupling. The primary culprits are often related to steric hindrance, amine deactivation, or suboptimal reaction conditions.

  • Causality & Explanation:

    • Steric Hindrance: Tert-butylamine is a bulky nucleophile.[3] The large tert-butyl group can physically impede its approach to the electrophilic carbonyl carbon of the acyl chloride, slowing the reaction rate significantly compared to less hindered amines like ethylamine.[3][6]

    • Amine Deactivation: During the formation of the acyl chloride with thionyl chloride, HCl gas is produced.[4] If not neutralized, this HCl will react with the incoming tert-butylamine to form tert-butylammonium chloride. This protonated amine is no longer nucleophilic and cannot participate in the amide coupling.[3]

  • Troubleshooting Steps:

    • Add a Non-Nucleophilic Base: Include a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in the reaction mixture along with the tert-butylamine. This base will scavenge the HCl produced, keeping the tert-butylamine in its free, nucleophilic form.[7] Use at least 2.0 equivalents of the base: one to neutralize the generated HCl and one to liberate the free amine if it's added as a hydrochloride salt.

    • Optimize Temperature and Reaction Time: Due to steric hindrance, this reaction may require elevated temperatures (e.g., reflux in a solvent like THF or DCM) and longer reaction times to go to completion. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Order of Addition: A common and effective technique is to add the tert-butylamine and base solution slowly (dropwise) to the freshly prepared acyl chloride solution at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow it to warm to room temperature or reflux to complete the reaction.

Category 2: Impurities and Side Reactions

Q3: My final product is contaminated with a high-molecular-weight impurity. What could it be?

A3: A likely side product is the symmetric anhydride, 5-bromo-2-furoic anhydride. This occurs when the acyl chloride intermediate reacts with a molecule of unreacted 5-bromo-2-furoic acid (or its carboxylate salt).

  • Mechanism & Prevention: This side reaction is more prevalent if the conversion to the acyl chloride is incomplete before the amine is added. To minimize its formation, ensure the acid activation step (Step 1) is complete before proceeding to the amidation (Step 2). Allowing the carboxylic acid to stir with the activating agent for a sufficient time (e.g., 1-2 hours) at the appropriate temperature is crucial.

Validated High-Yield Protocol

This protocol is designed to maximize yield and purity by addressing the common issues discussed above.

Reagent & Condition Summary Table
Reagent / ParameterMolar Eq.RoleKey Consideration
5-Bromo-2-furoic acid1.0Starting MaterialMust be dry. Purity >98%.[8]
Thionyl Chloride (SOCl₂)1.2Activating AgentUse fresh, high-purity reagent.[9]
Anhydrous Dichloromethane (DCM)-SolventEnsures anhydrous conditions.
tert-Butylamine1.1NucleophileSterically hindered; requires careful addition.
Triethylamine (TEA)2.2BaseScavenges HCl, prevents amine protonation.
Temperature (Step 1)40 °C (Reflux)ActivationDrives complete acyl chloride formation.
Temperature (Step 2)0 °C to RTAmidationControls exotherm, then drives reaction.
Step-by-Step Experimental Procedure
  • Setup: Under an inert atmosphere (N₂), add 5-bromo-2-furoic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Acid Activation: Add anhydrous DCM to the flask, followed by the slow, dropwise addition of thionyl chloride (1.2 eq).

  • Heat the mixture to reflux (approx. 40 °C) and stir for 1.5 hours. The solution should become clear, and gas evolution should cease. Cool the flask to room temperature.

  • Amine Addition: In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Cool the acyl chloride solution to 0 °C using an ice bath. Slowly add the amine/base solution dropwise over 20-30 minutes with vigorous stirring.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the acyl chloride intermediate.

  • Work-up & Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 5-bromo-N-tert-butyl-2-furamide.

Mechanistic Insights & Troubleshooting Logic

Understanding the reaction mechanism is key to effective troubleshooting. The process is a classic nucleophilic acyl substitution.

Reaction Mechanism Diagram

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Coupling A Carboxylic Acid (R-COOH) B Chlorosulfite Intermediate A->B Nucleophilic attack on Sulfur C Acyl Chloride (R-COCl) B->C Elimination of SO₂ + Cl⁻ D Acyl Chloride (R-COCl) SOCl2 SOCl₂ E Tetrahedral Intermediate D->E Nucleophilic attack by Amine F Amide Product E->F Collapse & Chloride loss Amine t-BuNH₂

Caption: Mechanism for acyl chloride formation and subsequent amidation.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve common synthesis problems.

G Start Low Yield or Impure Product Q1 TLC/LC-MS shows mostly starting acid? Start->Q1 Sol1 Problem: Incomplete Activation 1. Use fresh SOCl₂. 2. Ensure anhydrous conditions. 3. Increase activation time/temp. Q1->Sol1 Yes Q2 TLC/LC-MS shows acyl chloride + acid? Q1->Q2 No End High Yield, Pure Product Sol1->End Sol2 Problem: Amine Deactivation / Sterics 1. Add non-nucleophilic base (TEA). 2. Increase reaction time/temp. 3. Check amine purity. Q2->Sol2 Yes Q3 Product contains high MW impurity? Q2->Q3 No Sol2->End Sol3 Problem: Anhydride Formation 1. Ensure Step 1 is complete before adding amine. 2. Purify via recrystallization or chromatography. Q3->Sol3 Yes Q3->End No/Resolved Sol3->End

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Perrin, D., & Wang, Y. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Retrieved from [Link]

  • Ghaffari, M. F., et al. (n.d.). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. ResearchGate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. r/organicchemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Convenient Removal of N-tert-Butyl from Amides with Scandium Triflate. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the preparation of N-tert-butyl amides. Retrieved from [Link]

  • Natarajan, P., & Metin, O. (2023, April 25). Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source. RSC Publishing. Retrieved from [Link]

  • Supporting Information. (n.d.). 2. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Natarajan, P., & Metin, O. (2023). Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source. Chemical Communications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

  • PubMed. (n.d.). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, February 18). Making Acid Chlorides with Thionyl Chloride. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Amide Coupling of 5-Bromo-2-Furoic Acid and tert-Butylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(tert-butyl)-5-bromo-2-furamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the amide coupling of 5-bromo-2-furoic acid and the sterically hindered amine, tert-butylamine. This reaction, while appearing straightforward, presents common difficulties related to steric hindrance and nucleophilicity that can lead to low yields or complete reaction failure.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you successfully navigate this challenging transformation.

Frequently Asked Questions (FAQs)

Q1: What makes the reaction between 5-bromo-2-furoic acid and tert-butylamine particularly challenging?

The primary obstacle in this synthesis is the significant steric hindrance of the nucleophile, tert-butylamine.[1][2] The bulky tert-butyl group, with its three methyl substituents, physically shields the nitrogen atom's lone pair of electrons. This obstruction makes it difficult for the amine to approach and attack the activated carboxylic acid, thereby increasing the activation energy of the reaction and dramatically slowing the rate of amide bond formation.[2][3] While 5-bromo-2-furoic acid is a standard carboxylic acid, the low nucleophilicity of tert-butylamine is the rate-limiting factor.

Q2: My standard EDC/HOBt coupling failed. Why, and what should be my next step?

Failure with standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) is a common outcome for this substrate combination.[3]

  • Causality : EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] While HOBt can convert this to a more stable active ester, this intermediate may still not be reactive enough to be efficiently attacked by the poorly nucleophilic tert-butylamine.[3] The slow rate of the desired reaction allows side reactions to dominate, such as the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea byproduct, which effectively terminates the reaction.[3]

  • Recommended Next Step : Transition to a more potent class of coupling reagents, such as uronium or phosphonium salts. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are specifically designed for difficult couplings, including those involving hindered partners.[3][5]

Q3: How critical are the choices of base and solvent for this reaction?

They are extremely critical.

  • Base : A non-nucleophilic, sterically hindered base is essential. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are standard choices. They are required to deprotonate the carboxylic acid and neutralize any acidic byproducts generated during the reaction without competing with tert-butylamine as a nucleophile. Using a nucleophilic base like triethylamine (TEA) can lead to unwanted side reactions.

  • Solvent : A polar, aprotic solvent is necessary to ensure the solubility of all reactants and intermediates.[3] N,N-Dimethylformamide (DMF) is a common choice, although Dichloromethane (DCM) can also be effective, particularly if using an acyl chloride intermediate.[4] For very stubborn reactions, higher boiling point solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) can be used to enable higher reaction temperatures, but care must be taken to monitor for thermal decomposition.

Q4: How can I effectively monitor the reaction's progress?

Given the potential for reaction failure, real-time monitoring is crucial.

  • Thin-Layer Chromatography (TLC) : This is the most straightforward method. A suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) should be developed to clearly separate the 5-bromo-2-furoic acid (polar, stays near baseline), tert-butylamine (can be difficult to visualize), and the final amide product (less polar than the acid). Co-spotting the reaction mixture with the starting acid is essential.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the preferred method for unambiguous monitoring.[6] It allows you to confirm the consumption of starting materials and the formation of the product with the correct mass-to-charge ratio (m/z). It is also invaluable for identifying potential byproducts, such as the N-acylurea if using EDC.[7]

Troubleshooting Guide: Failed Reactions

This section addresses specific experimental failures in a problem-and-solution format.

Problem 1: Low to no conversion of 5-bromo-2-furoic acid.

Your analysis (TLC/LC-MS) shows that the majority of the starting carboxylic acid remains unreacted after the expected reaction time.

  • Potential Cause A: Inefficient Carboxylic Acid Activation. The coupling reagent you have chosen is not potent enough to create a sufficiently electrophilic intermediate to react with tert-butylamine.[3]

    • Solution 1: Upgrade Your Coupling Reagent. If you are using EDC/HOBt, switch to a more powerful uronium or phosphonium salt. HATU is an excellent first choice. It forms a highly reactive HOAt active ester, which is more susceptible to attack by hindered amines.[6][8]

    • Solution 2: Convert to an Acyl Halide. A more "forcing" but highly effective method is the two-step conversion of the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[7][9] The resulting acyl chloride is extremely electrophilic and will react more readily with tert-butylamine, though conditions must be carefully controlled.

  • Potential Cause B: Incorrect Stoichiometry or Reagent Quality. The coupling reagent or base may have degraded upon storage.

    • Solution: Use fresh, high-purity reagents. It is common practice to use a slight excess of the coupling reagent (1.1-1.2 equivalents) and the amine (1.1-1.2 equivalents) to drive the reaction to completion. The base is typically used in greater excess (2.0-3.0 equivalents).

  • Potential Cause C: Sub-optimal Reaction Temperature. Many standard coupling reactions are run at room temperature. For a hindered coupling, this may not provide sufficient energy to overcome the activation barrier.

    • Solution: Gently heat the reaction mixture. After adding all reagents, slowly increase the temperature to 40-60 °C and monitor progress. This often provides the necessary energy for the nucleophilic attack to occur.

Problem 2: The carboxylic acid is consumed, but no desired amide is formed.

Your analysis shows the disappearance of the starting acid, but the expected product peak is absent. Instead, you may see new, unidentified peaks.

  • Potential Cause A: N-Acylurea Formation (with Carbodiimides). As previously mentioned, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea. This is a classic failure mode for carbodiimide-mediated couplings with poor nucleophiles.[3]

    • Solution: This is a clear indication that a carbodiimide-based approach is unsuitable for this specific transformation. Switch to a phosphonium or uronium reagent (see Problem 1, Solution 1A) or proceed via the acyl chloride method.

  • Potential Cause B: Guanidinium Byproduct Formation (with Uronium Reagents). With reagents like HATU or HBTU, the free tert-butylamine can react with the coupling reagent itself to form a guanidinium byproduct, consuming the amine.[3]

    • Solution: Implement a Pre-Activation Step. This is a critical technique for hindered couplings. Stir the 5-bromo-2-furoic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in the solvent for 10-20 minutes before adding the tert-butylamine.[10] This allows for the complete formation of the active ester intermediate, ensuring that when the amine is introduced, its only reactive partner is the activated acid.

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting this reaction.

G cluster_no Acid Not Consumed cluster_yes Acid Consumed start Reaction Failed: Low/No Yield check_sm TLC/LC-MS Analysis: Is Starting Acid Consumed? start->check_sm cause_activation Potential Cause: Ineffective Activation check_sm->cause_activation No check_product Is Amide Product Formed? check_sm->check_product Yes solution_reagent Solution: 1. Switch to HATU/PyBOP 2. Increase Temperature (40-60°C) cause_activation->solution_reagent solution_acyl Alternative Solution: Convert to Acyl Chloride (SOCl₂ or Oxalyl Chloride) cause_activation->solution_acyl cause_side_reaction Potential Cause: Side Reaction Dominates check_product->cause_side_reaction No success Amide Product Formed check_product->success Yes solution_preactivate Solution (for HATU): Pre-activate Acid for 15 min before adding Amine cause_side_reaction->solution_preactivate solution_avoid_edc Solution (for EDC): Avoid EDC. Switch to Uronium/Phosphonium Reagent cause_side_reaction->solution_avoid_edc

Caption: A troubleshooting decision tree for the amide coupling of 5-bromo-2-furoic acid and tert-butylamine.

Data & Reagent Selection

Table 1: Comparison of Common Coupling Reagents
ReagentAcronymClassSuitability for this ReactionKey Considerations
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideLow Prone to N-acylurea formation. Dicyclohexylurea (DCU) byproduct has low solubility.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarbodiimideLow Water-soluble urea byproduct simplifies workup, but still suffers from low reactivity and side reactions with hindered amines.[3]
HATUHATUUronium SaltHigh Excellent for hindered substrates.[6] Forms highly reactive HOAt ester. Requires pre-activation to avoid guanidinium side product.[3][10]
PyBOPPyBOPPhosphonium SaltHigh Very effective for hindered couplings and reduces racemization risk (not a concern here). Byproducts are generally water-soluble.
Thionyl ChlorideSOCl₂Acyl Halide FormerHigh (as 2-step) Forms highly reactive acyl chloride.[9] Reaction is vigorous and generates HCl gas. Requires careful handling and an inert atmosphere.
Table 2: Recommended Solvents
SolventAbbreviationBoiling Point (°C)PolarityNotes
DichloromethaneDCM40Polar AproticGood for acyl chloride route. May have solubility issues with starting acid salt.
N,N-DimethylformamideDMF153Polar AproticExcellent solvating power. Standard choice for coupling reactions. Must be anhydrous.
N-Methyl-2-pyrrolidoneNMP202Polar AproticHigher boiling point allows for more aggressive heating if necessary.

Experimental Protocols

Protocol 1: Recommended Method using HATU with Pre-Activation

This protocol is the recommended starting point for achieving a successful coupling.

  • Preparation : To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-furoic acid (1.0 equiv).

  • Dissolution : Add anhydrous DMF to achieve a concentration of 0.1–0.5 M. Stir until fully dissolved.

  • Pre-activation : To the stirred solution, add HATU (1.1 equiv) followed by DIPEA (3.0 equiv).

  • Stirring : Allow the mixture to stir at room temperature for 15-20 minutes. A color change (often to yellow) may be observed, indicating the formation of the active ester.[8]

  • Amine Addition : Add tert-butylamine (1.2 equiv) to the reaction mixture.

  • Reaction : Stir the reaction at room temperature and monitor by TLC or LC-MS every 1-2 hours. If the reaction is sluggish after 4 hours, gently heat the mixture to 40-50 °C. Continue monitoring until the starting acid is consumed (typically 4-24 hours).

  • Work-up :

    • Cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).

Protocol 2: Alternative Method via Acyl Chloride Formation

Use this protocol if uronium/phosphonium-based methods fail.

  • Acyl Chloride Formation :

    • To a dry flask under an inert atmosphere, add 5-bromo-2-furoic acid (1.0 equiv) and suspend it in anhydrous DCM.

    • Add 1-2 drops of anhydrous DMF (catalyst).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.5 equiv) or thionyl chloride (1.5 equiv) dropwise. Caution: Gas evolution (CO₂, CO, HCl or SO₂, HCl). Perform in a fume hood.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases and the solution is clear.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Amide Formation :

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve tert-butylamine (1.2 equiv) and a non-nucleophilic base like DIPEA (1.5 equiv) in anhydrous DCM.

    • Slowly add the amine solution to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC/LC-MS.

    • Perform an aqueous work-up and purification as described in Protocol 1.

Amide Coupling Mechanism Overview

The diagram below illustrates the general pathway for coupling-reagent-mediated amide formation, highlighting the critical activation step.

G Acid R-COOH (5-Bromo-2-furoic Acid) Activated Activated Intermediate (e.g., OAt-Ester) Acid->Activated + Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Activated Base Base (e.g., DIPEA) Base->Activated Product Amide Product Activated->Product + Amine R'-NH₂ (tert-Butylamine) Amine->Product Byproducts Byproducts

Caption: Generalized workflow of amide bond formation via an activated carboxylic acid intermediate.

References

  • Isle, R., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Pace, V., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(36), 15493-15500. [Link]

  • Gala, K., & DiRico, K. J. (2014). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 2(3), 33-36. [Link]

  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UniSS. [Link]

  • Amphoteros. (2014). Uphill battles in amide couplings. Retrieved from amphoteros blog. [Link]

  • Borates Today. (2022). All About Borane Tert-Butylamine. Retrieved from Borates Today. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from HepatoChem. [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?[Link]

  • ResearchGate. (n.d.). Generalized scheme of the amide coupling used to investigate correlations. [Link]

  • Reddit r/chemistry. (2023). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • MacDonald, J. C., et al. (2020). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]

  • Fiveable. (n.d.). tert-Butylamine - Organic Chemistry Key Term. Retrieved from Fiveable. [Link]

  • Organic Syntheses. (n.d.). tert-BUTYLAMINE. Coll. Vol. 3, p.148 (1955); Vol. 28, p.19 (1948). [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(4), 133-146. [Link]

  • Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 948-952. [Link]

  • ResearchGate. (n.d.). Synthesis of NS6740. [Link]

  • PubChem. (n.d.). 5-Bromo-2-furancarboxylic acid. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Coll. Vol. 1, p.276 (1941); Vol. 4, p.40 (1925). [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Johnson, R. L., et al. (2012). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Amino Acids, 42(4), 1435-1442. [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

Sources

stability issues of brominated furans under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the stability of brominated furans. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile but often sensitive heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of handling brominated furans under various reaction conditions.

Troubleshooting Guide: A Proactive Approach to Common Stability Issues

This section addresses specific problems you may encounter during your experiments with brominated furans, providing not just solutions but also the scientific reasoning behind them.

Question 1: I'm observing significant decomposition of my brominated furan during an acid-catalyzed reaction. How can I minimize this?

Answer:

The furan ring is notoriously sensitive to strong acids, and the presence of bromine atoms can further influence its stability.[1] Protonation of the furan ring can lead to ring-opening, polymerization, or other unwanted side reactions.[2]

Troubleshooting Steps:

  • Catalyst Selection: Switch from strong Brønsted acids (e.g., H₂SO₄, HCl) to milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or solid acid catalysts. These can often promote the desired reaction without causing extensive degradation of the furan ring.

  • Solvent Choice: The solvent can play a crucial role in stabilizing reactive intermediates.[3][4] Consider using polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which have been shown to have a stabilizing effect on furan derivatives under acidic conditions.[3][4] Hexafluoro-2-propanol (HFIP) has also been reported to prevent the polymerization of furans under acidic conditions.[1]

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures can help to minimize acid-catalyzed degradation pathways.

  • Gradual Addition: If using a liquid acid catalyst, add it slowly to the reaction mixture to avoid localized high concentrations of acid.

Question 2: My bromination reaction is producing a mixture of polybrominated furans and other byproducts instead of the desired monobrominated product. What's going wrong?

Answer:

Furan reacts vigorously with halogens like bromine, often leading to polyhalogenation.[2][5] The reaction conditions must be carefully controlled to achieve selective monobromination.

Troubleshooting Steps:

  • Milder Brominating Agents: Instead of using elemental bromine (Br₂), consider milder and more selective brominating agents such as N-bromosuccinimide (NBS).[6]

  • Low Temperature: Conduct the bromination at low temperatures (e.g., -5 °C or lower) to control the reactivity of the furan ring and minimize over-bromination.[2]

  • Solvent Effects: The choice of solvent can influence the outcome of the bromination. Using a solvent like dioxane or dimethylformamide (DMF) can help to moderate the reaction.[2]

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the brominating agent to favor the formation of the monobrominated product.

Question 3: I'm struggling with the purification of my brominated furan. It seems to be degrading on the silica gel column. What are my options?

Answer:

Brominated furans can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.

Troubleshooting Steps:

  • Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine. This can be done by adding a small percentage of triethylamine to the eluent.

  • Alternative Stationary Phases: Consider using a different stationary phase for chromatography. Alumina (neutral or basic) can be a good alternative to silica gel.[7] Reverse-phase silica (C18) is another option for separating compounds based on hydrophobicity.[7]

  • Distillation: If your brominated furan is thermally stable and has a suitable boiling point, distillation can be an effective purification method that avoids contact with acidic stationary phases.[8]

  • Recrystallization: For solid brominated furans, recrystallization is often an excellent purification technique.[8]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the stability and handling of brominated furans.

Q1: How should I store my brominated furan compounds to ensure their long-term stability?

Store brominated furans in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[9] Some furans can be sensitive to light and air, which can lead to gradual decomposition.[10] It is also advisable to keep them away from strong acids and oxidizing agents.[10]

Q2: Are brominated furans thermally stable?

The thermal stability of brominated furans can vary depending on the specific substitution pattern and the presence of other functional groups. In general, they are less thermally stable than their benzene analogs. Thermal decomposition can lead to the formation of various brominated products of incomplete combustion.[11] For sensitive compounds, it is best to avoid prolonged exposure to high temperatures.

Q3: What are the potential hazards associated with the photochemical degradation of brominated furans?

Exposure to UV light can cause the degradation of brominated furans.[12][13] This photochemical transformation can lead to debromination and the formation of other photoproducts.[13] When working with these compounds, it is advisable to use amber glassware or protect the reaction setup from direct light.

Q4: Can I use strong oxidizing agents in the presence of a brominated furan?

The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of dicarbonyl compounds.[14] Strong oxidizing agents should be used with caution. The specific outcome will depend on the nature of the oxidizing agent and the reaction conditions.

Q5: What are the general safety precautions I should take when handling brominated furans?

Always handle brominated furans in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Avoid inhalation of vapors and contact with skin and eyes.[15]

Experimental Protocols

Protocol 1: Purification of a Brominated Furan using Deactivated Silica Gel Column Chromatography

This protocol provides a general procedure for purifying a brominated furan that shows signs of degradation on standard silica gel.

Materials:

  • Crude brominated furan

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Methodology:

  • Prepare the Deactivated Slurry: In a beaker, prepare a slurry of silica gel in hexane. Add 1% triethylamine (v/v) to the slurry and mix well.

  • Pack the Column: Carefully pour the slurry into the chromatography column, ensuring even packing without any air bubbles.

  • Load the Sample: Dissolve the crude brominated furan in a minimal amount of the eluent (e.g., hexane/ethyl acetate mixture). Adsorb the sample onto a small amount of deactivated silica gel by concentrating the solution on a rotary evaporator. Carefully load the dried silica with the adsorbed product onto the top of the packed column.

  • Elute the Column: Begin elution with a non-polar solvent system (e.g., hexane with 1% triethylamine) and gradually increase the polarity by adding ethyl acetate.

  • Monitor and Collect Fractions: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

G A Prepare Deactivated Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Brominated Furan B->C D Elute with Solvent Gradient C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions & Concentrate E->F

Caption: Potential degradation pathways for brominated furans in the presence of acid.

References

  • Technical Support Center: Purification of Halogenated Furan Intermediates - Benchchem. (n.d.).
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(4), 379-393.
  • Bozhanov, V. I. (2001). Stability of the Furan Ring During Bromination. Chemistry of Heterocyclic Compounds, 37(10), 1321-1321.
  • Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Brønsted Acid-Catalyzed Reduction of Furans. (2025).
  • halogenation of furan - Química Organica.org. (n.d.). Retrieved from [Link]

  • Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. (2019). Environmental Science & Technology, 53(3), 1278–1286.
  • Kolykhalov, D. A., Golysheva, A. N., Erokhin, K. S., Karlinskii, B. Y., & Ananikov, V. P. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, e202401849.
  • Oxidative Cleavage of Furans. (2016). Organic Reactions, 1-423.
  • Furan - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • Wang, J., Zhang, S., & Zhang, X. (2013). Photochemical transformation of five novel brominated flame retardants: Kinetics and photoproducts. Environmental Science & Technology, 47(19), 10963-10971.
  • Tee, O. S., & Swedlund, B. E. (1983). On the reaction of furan with bromine in aqueous solution. Observation of the slow hydration of malealdehyde. Canadian Journal of Chemistry, 61(9), 2171-2178.
  • Kolykhalov, D. A., Golysheva, A. N., Erokhin, K. S., Karlinskii, B. Y., & Ananikov, V. P. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2), e202401849.
  • Technical Support Center: Purification of Furan Reaction Mixtures - Benchchem. (n.d.).
  • Western Carolina University Standard Operating Procedure for the use of Furan. (n.d.). Retrieved from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Retrieved from [Link]

Sources

Technical Support Center: Dehalogenation as a Side Reaction in Furan Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for furan chemistry. This guide is designed for researchers, scientists, and drug development professionals to diagnose and troubleshoot one of the most common and frustrating side reactions encountered during the functionalization of halofurans: dehalogenation. The following resources are structured in a question-and-answer format to directly address specific experimental challenges and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What exactly is dehalogenation in the context of furan chemistry?

A: Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond, resulting in the removal of a halogen atom (F, Cl, Br, I) from the furan ring.[1] In the context of synthetic chemistry, this most often manifests as hydrodehalogenation , where the halogen is replaced by a hydrogen atom, leading to an undesired, non-functionalized furan byproduct. This side reaction can significantly lower the yield of your target molecule and complicate purification.

Q2: Why is dehalogenation such a prevalent issue in furan chemistry?

A: The furan ring's electronic nature makes it susceptible to various reaction pathways. Dehalogenation can be driven by several factors depending on the specific reaction conditions:

  • Reductive Processes: In metal-catalyzed reactions, low-valent metal species can promote reductive cleavage of the C-X bond.[2][3]

  • Protonolysis: Organometallic furan intermediates (e.g., furyllithium or furyl-palladium species) can be quenched by trace amounts of proton sources (water, alcohols, or even the solvent itself), leading to the dehalogenated product.

  • Instability of Intermediates: Certain organometallic furan intermediates are inherently unstable and can decompose, leading to dehalogenation.

Q3: Which halogen is most easily removed from a furan ring?

A: The susceptibility to dehalogenation directly correlates with the carbon-halogen bond dissociation energy. The weaker the bond, the more easily it is cleaved. The general trend is:

I > Br > Cl > F

Iodofurans are the most prone to dehalogenation, while fluorofurans are the most resistant.[1][4] This is a critical factor to consider during substrate design and reaction optimization. For instance, in palladium-catalyzed cross-coupling reactions, the reactivity order for the desired reaction also follows this trend, creating a delicate balance between achieving high reactivity and minimizing the dehalogenation side reaction.[4]

Q4: How can I quickly determine if dehalogenation is occurring in my reaction?

A: The most straightforward method is to monitor your reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the mass spectrum of your crude reaction mixture to your starting halofuran. The appearance of a new peak with a mass corresponding to the replacement of your halogen atom with a hydrogen atom is a clear indicator of dehalogenation. For example, if you start with 2-bromofuran (MW: 147.0 g/mol ), the presence of furan (MW: 68.1 g/mol ) would confirm hydrodehalogenation.

Troubleshooting Guide 1: Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura, Stille, and Heck are powerful tools for functionalizing furans.[5][6][7] However, they are also common scenarios for hydrodehalogenation.

Q5: I'm observing significant hydrodehalogenation of my 2-bromofuran in a Suzuki-Miyaura coupling. What is the likely cause and how can I fix it?

A: This is a classic problem. The dehalogenated byproduct is typically formed through an off-cycle pathway that competes with the desired transmetalation and reductive elimination steps. The two primary culprits are:

  • β-Hydride Elimination: If your organoboron coupling partner or another species in the reaction contains β-hydrogens, the Pd(II) intermediate can undergo β-hydride elimination to form a palladium-hydride species (Pd-H). This Pd-H can then react with your halofuran starting material to generate the dehalogenated product.

  • Protonolysis of the Pd(II) Intermediate: The organopalladium intermediate formed after oxidative addition can be susceptible to protonolysis, especially if there are protic impurities (like water) or if the base used can generate a protic species.

Below is a diagram illustrating the competition between the productive Suzuki coupling cycle and the dehalogenation side-pathway.

Suzuki_Dehalogenation Fig 1: Suzuki Coupling vs. Dehalogenation Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl R-Pd(II)-X L_n (Aryl-Pd Intermediate) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM R'-B(OR)₂ Protonolysis Protonolysis (e.g., by H₂O) PdII_Aryl->Protonolysis PdII_Coupling R-Pd(II)-R' L_n (Di-organo Pd Intermediate) TM->PdII_Coupling RE Reductive Elimination PdII_Coupling->RE RE->Pd0 Product R-R' (Desired Product) RE->Product Side_Reaction Hydrodehalogenation Pathway Protonolysis->Pd0 + HX RH R-H (Dehalogenated Byproduct) Protonolysis->RH

Caption: Fig 1: Suzuki Coupling vs. Dehalogenation

Troubleshooting Protocol: Minimizing Dehalogenation in Suzuki Coupling

If you are facing this issue, systematically evaluate the following parameters. The table below provides a structured approach.

ParameterProblematic ConditionRecommended Solution & Rationale
Catalyst & Ligand Standard Pd(PPh₃)₄ or catalysts with simple phosphine ligands.Switch to bulky, electron-rich phosphine ligands like XantPhos, SPhos, or use (NHC)Pd complexes.[2][3][8] These ligands accelerate the reductive elimination step (the product-forming step), which helps it outcompete the dehalogenation side pathways.[6]
Base Strong, nucleophilic bases like NaOH or KOH, especially in aqueous solutions.Use a weaker, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Strong bases can contain or generate water, which acts as a proton source for protonolysis.
Solvent Protic solvents (e.g., alcohols) or solvents with high water content.Use anhydrous aprotic solvents like dioxane, toluene, or DMF. Ensure all solvents are rigorously dried before use to eliminate potential proton sources.
Temperature High reaction temperatures (e.g., >100 °C).Lower the reaction temperature. Dehalogenation pathways often have a higher activation energy than the desired coupling. Running the reaction at the lowest possible temperature that still allows for reasonable conversion (e.g., 60-80 °C) can significantly suppress the side reaction.[9]
Reagent Purity Wet boronic acid or solvents.Dry all reagents thoroughly. Boronic acids can be dried under high vacuum. Solvents should be passed through a solvent purification system or distilled from an appropriate drying agent.

Troubleshooting Guide 2: Dehalogenation during Lithiation

Metal-halogen exchange using organolithium reagents like n-butyllithium (n-BuLi) is a fundamental method for creating a nucleophilic carbon center on the furan ring. However, this reaction is highly sensitive to conditions.

Q6: When I treat my 3-iodofuran with n-BuLi at -78 °C, I primarily recover the dehalogenated furan after quenching, not my desired functionalized product. What's going wrong?

A: This is a common outcome when the lithiation process is not precisely controlled. The dehalogenated product arises from the newly formed and highly reactive furyllithium intermediate being quenched by a proton source before it can react with your intended electrophile.

Key Causes:

  • Trace Protic Contaminants: The furyllithium intermediate is an extremely strong base. It will readily deprotonate even weakly acidic protons from sources like trace water in the solvent, moisture from the air, or even the solvent itself (e.g., THF) if the temperature rises.[10]

  • Temperature Excursion: While the initial reaction may be at -78 °C, localized "hot spots" can form during the addition of n-BuLi if it is added too quickly. This can cause the furyllithium to react with the solvent or decompose. It is essential to maintain a consistently low temperature.[11]

  • Inefficient Trapping: If the electrophile is added too slowly or is not reactive enough, the furyllithium intermediate has more time to find a stray proton or participate in other side reactions.

Lithiation_Dehalogenation Fig 2: Lithiation vs. Proton Quench Start Furyl-X (Halofuran) Li_Exchange Lithium-Halogen Exchange Start->Li_Exchange + n-BuLi Furyl_Li Furyl-Li (Organolithium Intermediate) Li_Exchange->Furyl_Li Desired_Path Electrophilic Quench Furyl_Li->Desired_Path + E⁺ Side_Path Proton Quench (Side Reaction) Furyl_Li->Side_Path + H⁺ Source Product Furyl-E (Desired Product) Desired_Path->Product Byproduct Furyl-H (Dehalogenated Byproduct) Side_Path->Byproduct

Caption: Fig 2: Lithiation vs. Proton Quench

Experimental Protocol: Low-Temperature Lithiation of a Halofuran

This protocol is designed to minimize dehalogenation.

Materials:

  • Halofuran (e.g., 3-iodofuran), 1.0 equivalent

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • n-Butyllithium (n-BuLi), 1.05 equivalents, titrated solution in hexanes

  • Electrophile (e.g., benzaldehyde), 1.2 equivalents

  • Dry ice/acetone bath

  • Inert atmosphere setup (Schlenk line or glovebox with Argon or Nitrogen)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.

  • Initial Cooldown: Charge the flask with the halofuran and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.

  • Slow Addition of n-BuLi: Using a syringe, add the n-BuLi solution dropwise over 15-20 minutes. It is critical to maintain the internal temperature below -70 °C throughout the addition. A rapid exotherm indicates the addition is too fast.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes. The optimal time should be determined by TLC or small-scale quenching experiments.

  • Electrophilic Quench: Add the electrophile via syringe, again ensuring the temperature remains at -78 °C.

  • Warming and Quench: Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Proceed with a standard aqueous workup and extraction.

This rigorous control over temperature and reagent addition is the most effective way to prevent the formation of the dehalogenated byproduct.[12]

Decision-Making Flowchart for Troubleshooting Dehalogenation

When faced with a dehalogenation problem, use this flowchart to guide your troubleshooting process.

Troubleshooting_Flowchart decision decision action action start Start: Dehalogenation Observed n1 Identify Reaction Type start->n1 end Problem Solved d1 Using bulky, electron-rich ligands (e.g., XantPhos)? n1->d1 Metal-Catalyzed Cross-Coupling d2 d2 n1->d2 Organometallic (e.g., Lithiation) a1 a1 d1->a1 Yes a2 ACTION: Switch to bulky ligands to accelerate reductive elimination. d1->a2 No d5 Is reaction temperature strictly maintained at ≤ -75 °C? d2->d5 d3 Is the base weak and non-nucleophilic (e.g., K₂CO₃)? a1->d3 a2->d1 a3 ACTION: Change base from NaOH/KOH to K₂CO₃ or K₃PO₄. d3->a3 No a4 a4 d3->a4 Yes a3->d3 d4 Is the solvent anhydrous and aprotic? a4->d4 a5 ACTION: Use rigorously dried dioxane, toluene, or THF. d4->a5 No a6 ACTION: Lower reaction temperature in 5-10 °C increments. d4->a6 Yes a5->d4 a6->end a7 ACTION: Ensure robust cooling and monitor internal temperature. d5->a7 No a8 a8 d5->a8 Yes a7->d5 d6 Was n-BuLi added slowly/dropwise? a8->d6 a9 ACTION: Add organolithium reagent over 15-30 minutes. d6->a9 No a10 ACTION: Ensure all glassware is flame-dried and solvents are anhydrous. d6->a10 Yes a9->d6 a10->end

Caption: Fig 3: Troubleshooting Flowchart

References

  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Advances.

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI.

  • Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics.

  • ChemInform Abstract: Efficient Synthesis of 5-Aryl-2-vinylfurans by Palladium-Catalyzed Cross-Coupling Strategies. ChemInform.

  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. Semantic Scholar.

  • Dehalogenation. Wikipedia.

  • halogenation of furan. Química Organica.org.

  • Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. MDPI.

  • SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS. Arkivoc.

  • Dehydrohalogenation Reaction Mechanism. Organic Chemistry - YouTube.

  • Benchmarking Cross-Coupling Efficiency: A Comparative Guide to Halogenated Furans. Benchchem.

  • Troubleshooting common issues in furan ring synthesis. Benchchem.

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube.

  • Furan synthesis. Organic Chemistry Portal.

  • Dimetalation of Furans and Thiophenes. One-Pot Procedures for Furan-2,5. University of Groningen.

  • A DFT study on substituents, solvent, and temperature effect and mechanism of Diels-Alder reaction of hexafluoro-2-butyne with furan. PubMed.

  • The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed.

  • On the solvent and temperature driven stereoselectivity of the Diels-Alder cycloaddition reactions of furan with maleic anhydride and maleimide. ChemRxiv.

  • Halide effects in transition metal catalysis. PubMed.

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.

  • Diversity and Mechanisms of Bacterial Dehalogenation Reactions. Springer.

  • Direct C–H metallation of tetrahydrofuran and application in flow. ResearchGate.

  • Halide Effects in Transition Metal Catalysis. ResearchGate.

  • Bacterial dehalogenation. PubMed.

  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC - NIH.

  • Catalytic dehalogenation of aromatic halides. Princeton University.

  • Bacterial dehalogenation. Semantic Scholar.

  • Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. PMC - NIH.

  • Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed.

  • Synthesis of Functionalized Furans via Chemoselective Reduction/Wittig Reaction Using Catalytic Triethylamine and Phosphine. PubMed.

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.

  • Halogenation effects in intramolecular furan Diels-Alder reactions: broad scope synthetic and computational studies. PubMed.

  • Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications. PubMed.

  • Factors Affecting Thermally Induced Furan Formation. ResearchGate.

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.

  • Dehalogenation: a novel pathway for the anaerobic biodegradation of haloaromatic compounds. PubMed.

  • How does polarity of the medium affect the preparation of furan in Paal-Knorr and Feist-Bénary syntheses? Chemistry Stack Exchange.

  • Tailoring the Formation of Functionalized Furans from Glucose in Water with Nature-Sourced Catalysts and In Situ NMR. MDPI.

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.

  • Impact of Deuteration and Temperature on Furan Ring Dynamics. PMC - NIH.

  • Coupling outcomes for pyrroles, furans and thiophenes. ResearchGate.

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. OUCI.

  • Synthesis of functionalized furans based on a '[3+2] cyclization/ bromination/elimination' strategy. Semantic Scholar.

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Technical Support Center: Troubleshooting the Synthesis of N-tert-butyl Amides

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of N-tert-butyl amides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with introducing the bulky tert-butyl group onto an amide nitrogen. My aim is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles that govern these often-tricky transformations. By understanding the "why," you'll be better equipped to troubleshoot and optimize your reactions for success.

Introduction: The Challenge of the Bulky tert-Butyl Group

The synthesis of N-tert-butyl amides is a common objective in medicinal chemistry and materials science, as the tert-butyl group can impart desirable properties such as increased metabolic stability, altered solubility, and controlled conformation. However, its significant steric bulk presents a formidable challenge to standard amidation protocols.[1][2] The tertiary carbon atom adjacent to the nitrogen atom physically obstructs the approach of the amine to the electrophilic carbonyl carbon, leading to sluggish reactions and low yields.[2][3] This guide will address the most common issues encountered and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the synthesis of N-tert-butyl amides:

Q1: Why is my standard amide coupling reaction (e.g., using EDC/HOBt) failing or giving very low yields when using tert-butylamine?

A1: The primary culprit is steric hindrance.[1][2] The bulky tert-butyl group on the nitrogen of tert-butylamine makes it a poor nucleophile, significantly slowing down the rate of attack on the activated carboxylic acid intermediate.[1][3] Standard coupling reagents like EDC/HOBt may not provide a sufficiently reactive activated ester to overcome this steric barrier.[4] Additionally, the activated intermediate can be prone to hydrolysis if any moisture is present in the reaction.[1][4]

Q2: I'm observing the formation of side products. What are they and how can I avoid them?

A2: A common side product is the formation of a urea derivative from the coupling reagent, especially with carbodiimides like DCC or EDC.[5] In some cases, particularly with certain substrates at elevated temperatures, you might observe byproducts arising from elimination reactions if the carboxylic acid substrate has a suitable leaving group beta to the carboxyl group. Another possibility, if your starting material is an anthranilic acid derivative, is the formation of quinazolinones at high temperatures.[4] To minimize side reactions, it's crucial to use optimized reaction conditions, including appropriate temperatures and highly pure, anhydrous reagents and solvents.[1][4]

Q3: My reaction seems to have stalled. What are the first things I should check?

A3: A stalled reaction can often be attributed to a few key factors:

  • Inactive Coupling Reagent: Ensure your coupling reagents are fresh and have been stored under anhydrous conditions.[1][4] Many are moisture-sensitive.

  • Insufficient Activation: The activation of the carboxylic acid may be inefficient. This could be due to the choice of coupling reagent or the reaction conditions.

  • Presence of Water: Trace amounts of water can hydrolyze the activated carboxylic acid intermediate, preventing the reaction from proceeding.[1][4]

  • Temperature: While higher temperatures can sometimes overcome steric hindrance, some coupling reactions are optimal at specific temperature profiles (e.g., starting at 0°C and slowly warming to room temperature).[1]

Q4: Are there alternative methods to synthesize N-tert-butyl amides if standard coupling reactions fail?

A4: Absolutely. When direct amidation is challenging, consider alternative strategies. The Ritter reaction, for example, can be an effective method for forming N-tert-butyl amides from nitriles and a source of a tert-butyl carbocation, such as tert-butanol or tert-butyl acetate, in the presence of a strong acid.[6][7] Another approach is the reaction of Grignard reagents with isocyanates, which can be particularly useful for creating highly sterically hindered amides.[8][9]

Troubleshooting Guides

This section provides a more in-depth look at specific problems and offers step-by-step solutions.

Issue 1: Low Yield in Amide Coupling Route

You've attempted a standard amide coupling using reagents like HATU, HBTU, or EDC/HOBt, but the yield of your desired N-tert-butyl amide is disappointingly low.

Root Cause Analysis:

The low reactivity of tert-butylamine due to steric hindrance is the most probable cause.[1][2] The chosen coupling reagent may not be potent enough to generate a sufficiently reactive activated species to overcome this hurdle.

Troubleshooting Protocol:

  • Assess Coupling Reagent Reactivity: For sterically hindered amines, more powerful coupling reagents are often necessary. Consider switching to a uronium/aminium salt-based reagent known for higher reactivity, such as HATU or HCTU. These reagents form highly reactive OAt or O-6-ClBt esters, respectively, which can more effectively acylate hindered amines.

  • Optimize Reaction Stoichiometry: A slight excess of the tert-butylamine and the coupling reagent (typically 1.1-1.5 equivalents) can help drive the reaction to completion.[1]

  • Temperature and Reaction Time: While many amide couplings are initiated at 0°C, for hindered systems, allowing the reaction to proceed at room temperature for an extended period (12-24 hours) or gently heating (e.g., to 40-50°C) may be necessary.[1] However, be mindful that excessive heat can lead to side product formation.[4]

  • Solvent Choice: Ensure you are using an anhydrous, polar aprotic solvent such as DMF or NMP. These solvents are effective at solvating the reactants and intermediates.

  • Moisture Control: Rigorously dry all glassware and use anhydrous solvents. Water will compete with the amine for the activated carboxylic acid.[1]

Workflow for Overcoming Low Yield in Amide Coupling:

G start Low Yield with Standard Coupling reagent Switch to High-Reactivity Coupling Reagent (e.g., HATU, HCTU) start->reagent stoichiometry Optimize Stoichiometry (Excess Amine & Reagent) reagent->stoichiometry conditions Adjust Temperature and Reaction Time stoichiometry->conditions solvent Ensure Anhydrous Polar Aprotic Solvent conditions->solvent success Improved Yield solvent->success failure Yield Still Low solvent->failure

Caption: Troubleshooting workflow for low-yield N-tert-butyl amide synthesis.

Issue 2: The Ritter Reaction is Not Working

You are attempting to synthesize your N-tert-butyl amide via the Ritter reaction, but you are not observing product formation.

Root Cause Analysis:

The Ritter reaction is critically dependent on the efficient generation of a stable carbocation from the tert-butyl source and the presence of a strong acid catalyst.[6] Failure can stem from an insufficiently acidic catalyst, a poor source of the tert-butyl carbocation, or the presence of water which can quench the carbocation.

Troubleshooting Protocol:

  • Choice of tert-Butyl Source: While tert-butanol is commonly used, tert-butyl acetate can sometimes be a better source for the tert-butyl carbocation.[6]

  • Acid Catalyst: Concentrated sulfuric acid is the classic catalyst. However, other strong acids or Lewis acids can be employed.[6] Ensure your acid is of high purity and concentration.

  • Anhydrous Conditions: The Ritter reaction is highly sensitive to water. All reagents and glassware must be scrupulously dry.

  • Reaction Temperature: The reaction may require heating to facilitate carbocation formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

Data Summary: Comparison of Coupling Reagents for Hindered Amide Synthesis

Coupling ReagentClassRelative ReactivityCommon ByproductsNotes
EDC/HOBt CarbodiimideModerateWater-soluble ureaOften insufficient for highly hindered systems.[5]
DCC/HOBt CarbodiimideModerateDicyclohexylurea (DCU)DCU is often insoluble and can be removed by filtration.
HATU Uronium/AminiumVery HighTetramethylureaHighly effective for hindered couplings, less epimerization.[10]
HBTU/TBTU Uronium/AminiumHighTetramethylureaVery efficient, little racemization when HOBt is added.[5]
PyBOP PhosphoniumHighHexamethylphosphoramide (HMPA)Effective, but HMPA is a known carcinogen.

Advanced Strategies for Particularly Challenging Syntheses

For exceptionally difficult-to-form N-tert-butyl amides, more advanced and less conventional methods may be required.

Acyl Fluorides as Activated Intermediates

Acyl fluorides are highly reactive carboxylic acid derivatives that can acylate even very hindered amines.[11] They can often be prepared from the corresponding carboxylic acid using reagents such as cyanuric fluoride or DAST.

Experimental Protocol: Acylation via Acyl Fluoride

  • Formation of the Acyl Fluoride: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1 equiv) in an anhydrous solvent (e.g., DCM). Cool the solution to 0°C. Add the fluorinating agent (e.g., cyanuric fluoride, 1.1 equiv) portion-wise. Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by IR (disappearance of the broad O-H stretch and appearance of the C=O stretch of the acyl fluoride).

  • Acylation of tert-Butylamine: In a separate flame-dried flask, dissolve tert-butylamine (1.2 equiv) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 equiv) in anhydrous DCM. Cool this solution to 0°C. Slowly add the crude acyl fluoride solution from the previous step via cannula. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Logical Relationship of Advanced Synthesis Strategies:

G start Standard Coupling Fails acyl_halide Convert to Acyl Halide (e.g., Acyl Fluoride) start->acyl_halide ritter Utilize Ritter Reaction (Nitrile + t-Bu Source) start->ritter grignard Grignard + Isocyanate Route start->grignard success Successful N-tert-butyl Amide Synthesis acyl_halide->success ritter->success grignard->success

Caption: Alternative strategies for challenging N-tert-butyl amide syntheses.

Conclusion

The synthesis of N-tert-butyl amides, while challenging, is certainly achievable with a systematic and informed approach to troubleshooting. By understanding the root causes of common failures—primarily steric hindrance—and by being willing to explore more potent coupling reagents and alternative synthetic routes, you can significantly increase your probability of success. Always prioritize anhydrous conditions and the use of high-purity reagents. This guide serves as a starting point, and I encourage you to delve into the cited literature for a more comprehensive understanding of these powerful synthetic methods.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-tert-butyl-2-acetamidobenzamide.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • PubMed. (2010, March). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
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  • Royal Society of Chemistry. (n.d.). Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source.
  • Benchchem. (n.d.). Common pitfalls to avoid in N-tert-butyl-2-acetamidobenzamide experiments.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in tert-Butylazomethine Reactions.
  • SciSpace. (2014, April 8). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free.
  • ResearchGate. (n.d.). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2.
  • ResearchGate. (n.d.). Methods for the preparation of N-tert-butyl amides.
  • Wikipedia. (n.d.). HATU.
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  • ResearchGate. (n.d.). Convenient Removal of N-tert-Butyl from Amides with Scandium Triflate.
  • ResearchGate. (2014). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Condition.
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  • Benchchem. (n.d.). overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
  • YouTube. (2021, February 9). Acylation of Amines, Part 3: In Situ Activation.
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  • YouTube. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?.
  • NIH. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
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Technical Support Center: Scale-Up Synthesis of 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of 5-bromo-N-tert-butyl-2-furamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the synthesis and purification of this key chemical intermediate. Our focus is on ensuring a robust, scalable, and safe process.

Synthesis Overview & Key Scale-Up Considerations

The recommended synthetic route for 5-bromo-N-tert-butyl-2-furamide on a scalable basis involves a two-step, one-pot process starting from commercially available 5-bromo-2-furoic acid. This method is favored for its efficiency and use of readily available, cost-effective reagents. The core transformation is an amidation reaction, which requires the activation of the carboxylic acid, typically via the formation of an acid chloride intermediate.

Proposed Synthetic Pathway

The synthesis proceeds as follows:

  • Activation: 5-bromo-2-furoic acid is converted to its more reactive acyl chloride derivative, 5-bromo-2-furancarboxylic acid chloride, using an activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The in-situ generated acyl chloride is then reacted with tert-butylamine in the presence of a suitable base to neutralize the HCl byproduct and drive the reaction to completion.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 5-Bromo-2-furoic Acid C Step 1: Acid Chloride Formation (e.g., SOCl₂, Toluene) A->C Activation B tert-Butylamine D Step 2: Amidation (Base, e.g., Triethylamine) B->D Nucleophilic Attack C->D In-situ Intermediate E 5-Bromo-N-tert-butyl-2-furamide D->E Product Formation

Caption: High-level workflow for the synthesis of 5-bromo-N-tert-butyl-2-furamide.

Critical Considerations for Scale-Up

Transitioning from a laboratory-scale synthesis to pilot or manufacturing scale introduces challenges that are not always apparent at the bench.[1] Key factors to consider include:

  • Heat Management: The formation of the acid chloride and the subsequent amidation reaction are exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of impurities.[2] A jacketed reactor with precise temperature control is essential.

  • Mixing Efficiency: Maintaining a homogeneous reaction mixture is crucial for consistent results.[2] Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and reduced yield. The choice of impeller and agitation speed must be carefully evaluated.

  • Reagent Addition Rate: The rate of addition for reagents, particularly thionyl chloride and tert-butylamine, must be carefully controlled. A slow, subsurface addition is often preferred on a larger scale to manage the exotherm and ensure immediate reaction.

  • Safety: Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂).[3] The reaction must be conducted in a well-ventilated area under an inert atmosphere (e.g., nitrogen). Appropriate personal protective equipment (PPE) is mandatory. The quenching of excess thionyl chloride also requires careful planning to manage gas evolution.[4]

Frequently Asked Questions (FAQs)

Starting Materials & Reagents

Q1: What is the quality specification for 5-bromo-2-furoic acid? A: The starting material should be of high purity, ideally >98% as determined by HPLC.[5] Key impurities to screen for include the dibrominated analog and any residual starting material from its own synthesis. The presence of water should be minimal, as it will consume the activating agent.

Q2: Can I use a different activating agent instead of thionyl chloride? A: Yes, oxalyl chloride with a catalytic amount of DMF is a common alternative. It often produces cleaner reactions with gaseous byproducts that are easier to remove. However, it is more expensive. Other coupling reagents like DCC or HATU are typically used for smaller-scale or more delicate syntheses and are often not cost-effective for large-scale production.

Q3: Why is a base required during the amidation step? A: The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[3] This HCl will protonate the unreacted tert-butylamine, forming an ammonium salt that is no longer nucleophilic. An external base, such as triethylamine or pyridine, is added to scavenge the HCl, ensuring the tert-butylamine remains available to react.

Reaction & Process Control

Q4: What is the optimal temperature for the acid chloride formation? A: The reaction of 5-bromo-2-furoic acid with thionyl chloride is typically performed at elevated temperatures, often at the reflux temperature of the solvent (e.g., toluene, ~110 °C) to ensure complete conversion.[1]

Q5: At what temperature should the amidation with tert-butylamine be conducted? A: This reaction is highly exothermic. It is critical to add the tert-butylamine solution at a low temperature (e.g., 0-10 °C) to control the reaction rate. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it proceeds to completion.

Q6: How can I monitor the reaction progress? A: For both steps, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective. To monitor the acid chloride formation, a small aliquot of the reaction mixture can be quenched with methanol, which will convert the acid chloride to the methyl ester (methyl 5-bromo-2-furoate), a product easily distinguishable from the starting carboxylic acid by TLC/HPLC.[2] The amidation can be monitored by observing the disappearance of the acid chloride (or its quenched ester) and the appearance of the final amide product.

Work-up & Purification

Q7: My product is difficult to purify. What are the common impurities? A: Potential impurities include unreacted 5-bromo-2-furoic acid, the symmetrical anhydride of 5-bromo-2-furoic acid (formed if the acid chloride is exposed to moisture or if stoichiometry is incorrect), and potential side products from the reaction of tert-butylamine with any excess activating agent.

Q8: What is the most scalable method for purification? A: Recrystallization is the preferred method for large-scale purification. A suitable solvent system must be identified that dissolves the product at elevated temperatures but provides low solubility at cooler temperatures, allowing for high recovery of pure crystals. Column chromatography is generally not practical or cost-effective for large quantities.[6]

Detailed Experimental Protocols

Laboratory-Scale Protocol (Up to 20g)
  • Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel. Maintain a nitrogen atmosphere.

  • Acid Chloride Formation: Charge the flask with 5-bromo-2-furoic acid (19.1 g, 0.1 mol) and toluene (200 mL). Begin stirring to form a slurry. Add thionyl chloride (11 mL, 0.15 mol) dropwise at room temperature.

  • Heating: After the addition is complete, heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours, or until gas evolution ceases and the solution becomes clear. The reaction can be monitored by HPLC after quenching a sample with methanol.[1]

  • Cooling & Amine Addition: Cool the reaction mixture to 0-5 °C using an ice bath. In a separate flask, prepare a solution of tert-butylamine (10.6 mL, 0.1 mol) and triethylamine (21 mL, 0.15 mol) in toluene (50 mL).

  • Amidation: Add the tert-butylamine solution dropwise to the cold acid chloride solution via the dropping funnel, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Completion: After the addition, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by slowly adding water (100 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Pilot-Scale Considerations (1-5 kg)
  • Reactor: Use a glass-lined or stainless steel jacketed reactor with overhead stirring and a bottom outlet valve.

  • Reagent Charging: Thionyl chloride and the tert-butylamine solution should be added via a dosing pump for precise control of the addition rate and temperature. Subsurface addition is recommended.

  • Solvent Removal: Toluene is a suitable solvent due to its boiling point and ability to azeotropically remove water. After the reaction, excess thionyl chloride and toluene can be removed by distillation.[1]

  • Work-up: The aqueous washes should be performed directly in the reactor. Ensure agitation is sufficient for good phase contact but not so vigorous as to cause emulsification. Allow adequate time for phase separation.

  • Isolation: The product can be isolated using a centrifuge or a filter-dryer after crystallization.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting Start Problem Observed P1 Low Yield Start->P1 P2 Incomplete Reaction Start->P2 P3 Product Purity Issue Start->P3 C1 Moisture in reagents/solvent? P1->C1 Check C2 Insufficient activating agent? P1->C2 Check C5 Inefficient work-up/purification? P1->C5 Check P2->C2 Check C3 Poor temperature control? P2->C3 Check C4 Insufficient reaction time? P2->C4 Check P3->C3 Check P3->C5 Check C6 Side reactions occurred? P3->C6 Check

Caption: Decision tree for troubleshooting common synthesis issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete activation of the carboxylic acid. 2. Deactivation of tert-butylamine by protonation.[3] 3. Presence of water in starting materials or solvents. 4. Steric hindrance slowing the reaction.1a. Ensure sufficient stoichiometry (1.2-1.5 eq.) of thionyl chloride. 1b. Confirm complete conversion to acid chloride via in-process control (e.g., quench with MeOH and test by HPLC). 2. Use a non-nucleophilic base (e.g., triethylamine, pyridine) in at least stoichiometric amounts to the generated HCl. 3. Use anhydrous solvents and dry starting materials thoroughly. 4. Increase reaction time or temperature moderately after amine addition is complete.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Poor mixing on scale-up.[2] 3. Low reactivity of the acid chloride.1. Monitor the reaction by HPLC/TLC until starting material is consumed. If stalled, consider gentle heating (e.g., to 40 °C) for a few hours. 2. Verify agitation speed is adequate for the vessel size to ensure good mass transfer. 3. Ensure the acid chloride was properly formed in the first step.
Product is Dark/Oily 1. Reaction temperature was too high during amidation, causing decomposition. 2. Insufficient quenching during work-up. 3. Formation of colored impurities.1. Maintain strict temperature control (<15 °C) during the addition of tert-butylamine. 2. Ensure the reaction is fully quenched with water before proceeding with washes. 3. Consider a charcoal treatment of the crude product solution before crystallization. Optimize recrystallization solvent to reject colored impurities.
Formation of Side Products 1. Symmetrical anhydride formation from reaction of acid chloride with unreacted carboxylic acid or water. 2. Reaction of tert-butylamine with excess thionyl chloride.1. Ensure complete conversion to the acid chloride before adding the amine. Use anhydrous conditions. 2. Consider removing excess thionyl chloride by distillation under reduced pressure before adding the amine, especially on a larger scale.

Data Summary & Impurity Profile

Key Process Parameters
ParameterLaboratory Scale (0.1 mol)Pilot Scale (10 mol)Rationale
5-bromo-2-furoic acid 1.0 eq (19.1 g)1.0 eq (1.91 kg)Limiting Reagent
Thionyl Chloride 1.5 eq (11 mL)1.2 - 1.5 eqEnsures complete activation. Excess can be reduced at scale with better process control.
Toluene ~10 L/kg5-8 L/kgSufficient for slurry and heat transfer. Can be optimized at scale.
tert-Butylamine 1.0 eq (10.6 mL)1.0 - 1.05 eqSlight excess can help drive reaction to completion.
Triethylamine 1.5 eq (21 mL)1.2 - 1.5 eqScavenges HCl byproduct.
Activation Temp. Reflux (~110 °C)80 - 110 °CDrives reaction to completion.
Amidation Temp. 0 - 15 °C (addition)0 - 15 °C (addition)Critical for controlling exotherm and preventing side reactions.
Potential Impurity Profile
Impurity NameStructureSourceControl Strategy
5-bromo-2-furoic acid Starting MaterialIncomplete reaction.Ensure complete conversion to acid chloride; use slight excess of amine. Purge via basic wash during work-up.
5,5'-dibromo-2,2'-furoic anhydride AnhydrideReaction of acid chloride with unreacted starting material or moisture.Ensure complete activation and use anhydrous conditions. Hydrolyzes during aqueous work-up.
N,N'-di-tert-butylsulfamide (tBuNH)₂SO₂Reaction of tert-butylamine with residual SOCl₂.Remove excess SOCl₂ by distillation before amine addition.

References

  • PrepChem. (2024). Synthesis of 5-bromo-2-furancarboxylic acid chloride. Retrieved from [Link]

  • VisiMix. (n.d.). How to Scale-Up Chemical Processes. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide synthesis does not work?. Retrieved from [Link]

  • Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. Retrieved from [Link]

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  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Sabatini, J. J., et al. (2010). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Amino Acids, 38(3), 747-51. Available from: [Link]

  • Natarajan, P., & Metin, O. (2023). Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source. Chemical Communications, 59(35), 5267-5270. Available from: [Link]

  • Allen, C. L., & Williams, J. M. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 13(8), 1880-1883. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. ResearchGate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. Retrieved from [Link]

  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Retrieved from [Link]

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removal of unreacted starting materials from 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unreacted starting materials from the synthesis of 5-bromo-N-tert-butyl-2-furamide. Our focus is on providing practical, field-tested solutions grounded in established chemical principles to assist researchers, scientists, and drug development professionals in achieving high purity for this important chemical intermediate.

Introduction to the Purification Challenge

The synthesis of 5-bromo-N-tert-butyl-2-furamide typically involves the coupling of 5-bromo-2-furoic acid and tert-butylamine.[1] This reaction is often facilitated by a coupling reagent or via the more reactive acyl chloride intermediate.[2][3] Regardless of the synthetic route, the crude product is often contaminated with unreacted starting materials and reaction byproducts. The distinct chemical properties of the acidic starting material (5-bromo-2-furoic acid), the basic starting material (tert-butylamine), and the neutral amide product allow for a systematic purification strategy.

This guide will walk you through common issues encountered during purification and provide robust protocols to overcome them.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the workup and purification of 5-bromo-N-tert-butyl-2-furamide.

Problem Potential Cause Recommended Solution
Low yield of isolated product after aqueous workup. 1. Emulsion formation during extraction. 2. Product precipitation in the aqueous layer. 3. Incomplete extraction of the product from the aqueous layer.1. Add brine (saturated NaCl solution) to break up emulsions. 2. Ensure the pH of the aqueous layer is neutral before final extraction. 3. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Product is contaminated with 5-bromo-2-furoic acid (acidic impurity). Incomplete reaction or inefficient removal during basic wash.Perform a liquid-liquid extraction with a dilute aqueous base (e.g., 1M NaHCO₃ or 1M NaOH) to convert the carboxylic acid into its water-soluble salt.[4][5]
Product is contaminated with tert-butylamine (basic impurity). Excess tert-butylamine used in the reaction and not fully removed.Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl or 1M citric acid) to protonate the amine, rendering it water-soluble.[4][6]
Presence of an unknown, high molecular weight impurity. If a carbodiimide coupling reagent (e.g., DCC, EDC) was used, this could be an N-acylurea byproduct.N-acylurea byproducts can sometimes be removed by filtration if they are insoluble (like DCU from DCC). Otherwise, flash column chromatography is often necessary.
The final product is an oil and will not crystallize. Residual solvent or impurities are preventing crystallization.Try removing residual solvent under high vacuum. If impurities are suspected, purify by flash column chromatography.
Poor separation during flash column chromatography. Inappropriate solvent system (eluent).For normal-phase silica gel chromatography, a gradient of ethyl acetate in hexanes is a good starting point. If the compound is very polar, a small amount of methanol in dichloromethane can be used.[7] For basic compounds that streak on silica, adding a small amount of triethylamine (~0.1-1%) to the eluent can improve peak shape.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial workup procedure for a crude reaction mixture of 5-bromo-N-tert-butyl-2-furamide?

A1: The most robust initial purification is a liquid-liquid extraction based on the acid-base properties of the components.[4][9] This method efficiently separates the neutral amide product from the acidic and basic starting materials.

Experimental Protocol: Acid-Base Extraction Workflow

This protocol assumes the reaction was performed in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, ~5-10 volumes) to ensure the product is fully dissolved.

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid, such as 1M HCl or 1M citric acid.[6] Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer. This step removes unreacted tert-butylamine by converting it to its water-soluble ammonium salt.[4]

  • Base Wash: To the remaining organic layer, add an equal volume of a dilute aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution.[5][6] Shake and vent as before. The unreacted 5-bromo-2-furoic acid will be converted to its sodium salt and partition into the aqueous layer.[4][5] Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution).[6] This helps to remove residual water and break any emulsions that may have formed.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product, which should now be significantly purer.

Q2: My product is still not pure after acid-base extraction. What are the next steps?

A2: If impurities persist, further purification by flash column chromatography or recrystallization is recommended.

  • Flash Column Chromatography: This technique is highly effective for separating compounds with different polarities.[10] For 5-bromo-N-tert-butyl-2-furamide, a silica gel column with a gradient eluent system of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent method for achieving high purity.[11] The choice of solvent is critical; ideal solvents will dissolve the compound when hot but not when cold.[12] Screening solvents such as ethanol, isopropanol, acetone, or mixtures like ethyl acetate/hexanes is recommended.[11][13]

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying 5-bromo-N-tert-butyl-2-furamide.

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acid-Base Washes) start->extraction analysis1 Assess Purity (TLC, NMR, LC-MS) extraction->analysis1 solid_check Is the Product a Solid? analysis1->solid_check Further purification needed pure_product Pure 5-bromo-N-tert-butyl-2-furamide analysis1->pure_product Purity is sufficient chromatography Flash Column Chromatography solid_check->chromatography No recrystallization Recrystallization solid_check->recrystallization Yes analysis2 Assess Purity chromatography->analysis2 recrystallization->analysis2 analysis2->chromatography Recrystallization failed, or product is an oil analysis2->pure_product Purity is sufficient

Caption: Purification workflow for 5-bromo-N-tert-butyl-2-furamide.

Q3: What are the key properties of the starting materials that I should be aware of during purification?

A3: Understanding the properties of the starting materials is crucial for effective separation.

  • 5-Bromo-2-furoic acid: This is a carboxylic acid, making it readily soluble in aqueous basic solutions.[5][14][15][16] It has a melting point of around 188-190 °C.[15]

  • tert-Butylamine: This is a primary amine and therefore basic.[17][18] It is highly volatile with a boiling point of about 46 °C and is miscible with water.[17][18][19] Its volatility means it can sometimes be removed under high vacuum, but an acid wash is more thorough.

Final Recommendations

For optimal results in the purification of 5-bromo-N-tert-butyl-2-furamide, a systematic approach is key. Always begin with an acid-base liquid-liquid extraction to remove the bulk of the ionic starting materials. Following this, assess the purity of your product using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS). Based on this analysis, decide if further purification by chromatography or recrystallization is necessary.

References

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  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic validation of 5-bromo-N-tert-butyl-2-furamide, a compound of interest with potential applications in medicinal chemistry and materials science. This document is not a rigid template but a dynamic guide, structured to provide a comprehensive and logical workflow for the structural elucidation of this specific molecule. We will explore the causality behind experimental choices and demonstrate how a multi-technique spectroscopic approach forms a self-validating system.

The Imperative of Structural Validation

A Multi-Pronged Spectroscopic Approach

A single spectroscopic technique is rarely sufficient for complete structural elucidation. By combining insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we create a robust and self-validating workflow. Each method corroborates the findings of the others, leading to a high degree of confidence in the assigned structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 5-bromo-N-tert-butyl-2-furamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Data Acquisition: Record the spectrum at room temperature. Key parameters to set include the spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Spectrum and Interpretation

The expected ¹H NMR spectrum of 5-bromo-N-tert-butyl-2-furamide will exhibit distinct signals corresponding to the protons of the furan ring, the tert-butyl group, and the amide N-H.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Key Insights
Amide N-H~7.5 - 8.5Broad Singlet1HThe broadness is due to quadrupole broadening and potential hydrogen bonding. Its presence confirms the amide functionality.
Furan H-3~7.0 - 7.2Doublet1HCoupled to H-4 with a typical J-coupling constant of ~3-4 Hz.
Furan H-4~6.4 - 6.6Doublet1HCoupled to H-3. The downfield shift compared to unsubstituted furan is due to the deshielding effect of the adjacent carbonyl group.
tert-Butyl -CH₃~1.4 - 1.5Singlet9HThe singlet multiplicity and integration of 9H are characteristic of a tert-butyl group.

Comparison with an Alternative Structure: 5-bromo-N-isobutyl-2-furamide

To highlight the importance of precise spectral interpretation, let's consider a potential isomeric impurity, 5-bromo-N-isobutyl-2-furamide. The isobutyl group would present a much more complex ¹H NMR spectrum with a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet of doublets for the methylene protons, easily distinguishing it from the sharp singlet of the tert-butyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and their chemical environments. Due to the low natural abundance of ¹³C, broadband proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a spectrum of singlets.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: A larger number of scans is typically required for ¹³C NMR due to the lower sensitivity of the nucleus.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum of 5-bromo-N-tert-butyl-2-furamide should display six distinct signals.

Carbon Assignment Expected Chemical Shift (δ, ppm) Key Insights
Amide C=O~158 - 162The downfield shift is characteristic of a carbonyl carbon in an amide.
Furan C-2~145 - 148Attached to the electron-withdrawing amide group.
Furan C-5~120 - 125Attached to the bromine atom, which has a moderate deshielding effect.
Furan C-3~118 - 122Olefinic carbon adjacent to the carbonyl-bearing carbon.
Furan C-4~114 - 117Olefinic carbon adjacent to the bromine-bearing carbon.
tert-Butyl Quaternary C~51 - 54The chemical shift is typical for a quaternary carbon attached to a nitrogen atom.
tert-Butyl -CH₃~28 - 30The upfield chemical shift is characteristic of alkyl carbons.

Trustworthiness through Orthogonal Data: The combination of ¹H and ¹³C NMR data provides a powerful cross-validation. The number of signals and their chemical shifts in both spectra must be consistent with the proposed structure. For example, the presence of a quaternary carbon signal around 51-54 ppm in the ¹³C spectrum strongly supports the existence of the tert-butyl group, corroborating the 9H singlet observed in the ¹H spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Analyze the molecular ion peak and the major fragment ions.

Expected Mass Spectrum and Interpretation

The mass spectrum will provide the molecular weight and characteristic fragmentation patterns.

Ion Expected m/z Interpretation
[M+H]⁺260.03/262.03The molecular ion peak. The presence of two peaks with approximately equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a bromine atom.
[M-C₄H₈+H]⁺204/206Loss of isobutylene from the tert-butyl group, a common fragmentation pathway for N-tert-butyl amides.[1]
[C₅H₂BrO-CO]⁺189/191Acylium ion formed by the cleavage of the amide bond. This is a very common fragmentation for amides.[2]
[C₄H₂Br]⁺133/135Further fragmentation of the furan ring.
[C₄H₉]⁺57The tert-butyl cation, which is a very stable carbocation and often a prominent peak for compounds containing this group.[3][4]

Diagram: Key Fragmentation Pathways in Mass Spectrometry

G M [M+H]⁺ m/z 260/262 F1 [M-C₄H₈+H]⁺ m/z 204/206 M->F1 - C₄H₈ F2 [C₅H₂BrO-CO]⁺ m/z 189/191 M->F2 - C₄H₁₀N F3 [C₄H₉]⁺ m/z 57 M->F3 G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Synthesized_Compound Synthesized 5-bromo-N-tert-butyl-2-furamide H_NMR ¹H NMR Synthesized_Compound->H_NMR C_NMR ¹³C NMR Synthesized_Compound->C_NMR MS Mass Spectrometry Synthesized_Compound->MS IR IR Spectroscopy Synthesized_Compound->IR Final_Structure Validated Structure H_NMR->Final_Structure Proton Environment Connectivity C_NMR->Final_Structure Carbon Skeleton MS->Final_Structure Molecular Weight Fragmentation IR->Final_Structure Functional Groups

Caption: A comprehensive workflow for the spectroscopic validation of 5-bromo-N-tert-butyl-2-furamide.

Conclusion: A Self-Validating System for Structural Certainty

The structural validation of 5-bromo-N-tert-butyl-2-furamide is achieved not by a single piece of evidence, but by the convergence of data from multiple, independent spectroscopic techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon and proton frameworks, while mass spectrometry confirms the molecular weight and offers corroborating structural information through fragmentation analysis. Infrared spectroscopy provides a quick and definitive check for the presence of key functional groups and the successful conversion of starting materials. This integrated approach ensures the scientific integrity of the data and provides a high degree of confidence in the assigned structure, a critical step in any research or development endeavor.

References

  • ResearchGate. (2025). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

  • Preprints.org. (2023). N'-(5-bromofuran-2- carbonyl)isonicotinohydrazide. Retrieved from [Link]

  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]

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  • PubChem. (n.d.). 5-bromo-N-(tert-butyl)-2-ethyl-N-fluorobenzamide. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Furan Derivatives: Contextualizing 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Scaffold - A Privileged Motif in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the architecture of numerous biologically active compounds. Its unique electronic and structural properties make it a versatile pharmacophore, capable of engaging in various interactions with biological targets.[1] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2] This guide provides a comparative analysis of the biological activities of various furan derivatives, with a specific focus on contextualizing the potential of 5-bromo-N-tert-butyl-2-furamide within this chemical space. Due to the limited publicly available experimental data on 5-bromo-N-tert-butyl-2-furamide, this guide will leverage structure-activity relationship (SAR) principles derived from closely related furan-containing molecules to project its likely biological profile.

Anticancer Activity of Furan Derivatives: A Tale of Substitution Patterns

The anticancer potential of furan derivatives is profoundly influenced by the nature and position of substituents on the furan ring.[3] Modifications at the C2 and C5 positions are particularly critical in modulating the cytotoxic potency and selectivity of these compounds.

Structure-Activity Relationship (SAR) Insights

Extensive research has illuminated key structural features that govern the anticancer activity of furan derivatives:

  • Substitution at C5: The presence of an electron-withdrawing group, such as a nitro group or a halogen, at the 5-position of the furan ring often enhances anticancer activity. This is exemplified by the potent activity of certain 5-nitrofuran derivatives.

  • Amide Functionality at C2: The incorporation of an amide linkage at the 2-position of the furan ring has proven to be a successful strategy in developing anticancer agents. The nature of the substituent on the amide nitrogen plays a crucial role in determining the compound's efficacy.

  • Fused Ring Systems: The fusion of a furan ring with other cyclic structures, such as in benzofurans, can significantly enhance antiproliferative activity.[4][5] This is often attributed to increased molecular rigidity and enhanced binding affinity to target proteins.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative furan derivatives against various cancer cell lines. This data, compiled from multiple studies, provides a quantitative basis for comparing the efficacy of different substitution patterns.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Furan-fused Chalcone (Compound 8) HL60 (Leukemia)17.2[4][5]
2',4'-Dihydroxychalcone (Compound 9) HL60 (Leukemia)305[4][5]
Bis-2(5H)-furanone derivative (Compound 4e) C6 (Glioma)12.1[6]
Benzofuran Derivative (Compound 1) HL60 (Leukemia)0.1[7]
Benzofuran Derivative (Compound 1) K562 (Leukemia)5[7]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) A549 (Lung Cancer)>100[8][9][10]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) A549 (Lung Cancer)23.4[8][9][10]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) HepG2 (Liver Cancer)19.8[8][9][10]

Analysis: The data clearly demonstrates that the fusion of a furan ring can dramatically increase anticancer potency, as seen in the comparison between the furan-fused chalcone and its non-furan counterpart. Furthermore, the presence of halogen atoms, particularly bromine, in benzofuran derivatives appears to contribute significantly to their cytotoxic effects.

Potential Anticancer Profile of 5-bromo-N-tert-butyl-2-furamide

Based on the established SAR principles, 5-bromo-N-tert-butyl-2-furamide possesses structural features that suggest potential anticancer activity:

  • 5-Bromo Substituent: The bromine atom at the C5 position is an electron-withdrawing group, a feature associated with enhanced cytotoxicity in other furan derivatives.

  • N-tert-butyl-2-furamide Moiety: The N-substituted amide at the C2 position provides a handle for potential interactions with biological targets. The bulky tert-butyl group may influence selectivity and pharmacokinetic properties.

It is plausible that 5-bromo-N-tert-butyl-2-furamide could exhibit antiproliferative activity against various cancer cell lines. However, without direct experimental data, its potency relative to the compounds listed above remains speculative.

Antimicrobial Activity of Furan Derivatives: A Broad Spectrum of Action

Furan-containing compounds have long been recognized for their antimicrobial properties.[11] The well-known antibiotic nitrofurantoin, which contains a 5-nitrofuran core, is a testament to the therapeutic potential of this scaffold in combating bacterial infections.

Mechanism of Action of Nitrofurans

The antibacterial action of nitrofurans is a multi-step process that involves enzymatic reduction of the nitro group within the bacterial cell. This process generates highly reactive electrophilic intermediates that can damage bacterial DNA, ribosomes, and other critical cellular components, leading to cell death.

G Nitrofuran Nitrofuran (e.g., Nitrofurantoin) BacterialCell Bacterial Cell Nitrofuran->BacterialCell BacterialNitroreductases Bacterial Nitroreductases BacterialCell->BacterialNitroreductases ReactiveIntermediates Reactive Electrophilic Intermediates BacterialNitroreductases->ReactiveIntermediates Damage Damage to: - DNA - Ribosomes - Other Macromolecules ReactiveIntermediates->Damage CellDeath Bacterial Cell Death Damage->CellDeath

Caption: Proposed mechanism of antibacterial action for nitrofuran derivatives.

Structure-Activity Relationship (SAR) in Antimicrobial Furans

The antimicrobial efficacy of furan derivatives is dictated by their chemical structure:

  • 5-Nitro Group: The 5-nitro substituent is a key pharmacophore for the antibacterial activity of many furan derivatives.

  • Side Chain at C2: The nature of the side chain at the 2-position significantly influences the spectrum of activity and potency.

  • Halogenation: The introduction of halogens can modulate the antimicrobial activity, although the effect is often context-dependent.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several furan derivatives against various bacterial and fungal strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivative (Compound 1) Escherichia coli64[2]
N-(2-hydroxy-4-substitutedphenyl)furamide (Compound II11) Pseudomonas aeruginosa12.5[12]
N-(2-hydroxy-4-substitutedphenyl)furamide (Compound II12) Pseudomonas aeruginosa12.5[12]
N-(2-hydroxy-4-substitutedphenyl)furamide (Compound II13) Pseudomonas aeruginosa12.5[12]
Various N-(2-hydroxy-4-substitutedphenyl)furamides Staphylococcus aureus25[12]
N-(2-hydroxy-4-substitutedphenyl)furamide (Compound II10) Candida albicans>25[12]

Analysis: The data indicates that furan derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The N-substituted furamides, in particular, show promise against Pseudomonas aeruginosa and Staphylococcus aureus.

Potential Antimicrobial Profile of 5-bromo-N-tert-butyl-2-furamide

Given its structural features, 5-bromo-N-tert-butyl-2-furamide could possess antimicrobial properties:

  • 5-Bromo Substituent: While not as potent as a nitro group, the bromine atom at the 5-position could contribute to antimicrobial activity. Bromofuranones, for instance, are known to inhibit bacterial quorum sensing.[13]

  • N-tert-butyl-2-furamide Moiety: The amide functionality is present in many bioactive antimicrobial compounds. The lipophilicity imparted by the tert-butyl group may facilitate passage through microbial cell membranes.

It is hypothesized that 5-bromo-N-tert-butyl-2-furamide may exhibit moderate antibacterial activity, potentially against Gram-positive bacteria. However, its efficacy is likely to be lower than that of the potent 5-nitrofuran derivatives.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for standard biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

G Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h Treat Treat with Test Compound Incubate24h->Treat Incubate48_72h Incubate 48-72h Treat->Incubate48_72h AddMTT Add MTT Solution Incubate48_72h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h Solubilize Solubilize Formazan Incubate4h->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under appropriate conditions, and the lowest concentration of the agent that inhibits visible growth is recorded as the MIC.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and for the required duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The furan scaffold is a highly privileged structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities. While direct experimental data for 5-bromo-N-tert-butyl-2-furamide is currently lacking, a comparative analysis of structurally related furan derivatives provides a framework for predicting its potential biological profile. The presence of a 5-bromo substituent and an N-tert-butyl-2-furamide moiety suggests that this compound may possess both anticancer and antimicrobial properties. The structure-activity relationships discussed herein, along with the detailed experimental protocols, offer a roadmap for the future investigation and empirical validation of the biological activity of 5-bromo-N-tert-butyl-2-furamide and other novel furan derivatives. Further research is warranted to synthesize and evaluate this compound to fully elucidate its therapeutic potential.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-bromo-N-tert-butyl-2-furamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Scaffold as a Privileged Core in Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] Furan derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] This versatility makes the furan nucleus a compelling starting point for the design and development of novel therapeutic agents.[2]

This guide focuses on a specific lead compound, 5-bromo-N-tert-butyl-2-furamide , and presents a comprehensive framework for understanding its structure-activity relationships (SAR). The objective is to systematically explore how targeted chemical modifications to this lead structure influence its biological efficacy, specifically its antimicrobial and anticancer activities. By dissecting the roles of the furan core, the C5-bromo substituent, and the N-tert-butyl amide group, we can derive critical insights for designing next-generation analogs with enhanced potency and selectivity. This document serves as a technical guide for researchers, providing not only comparative data but also the underlying experimental methodologies and strategic rationale essential for navigating the complexities of modern drug development.

Lead Compound and Rationale for Analog Design

The design of a successful drug candidate hinges on a methodical exploration of its chemical space. Starting with our lead compound, 5-bromo-N-tert-butyl-2-furamide, we identified three primary regions for modification to probe the SAR. The rationale behind these modifications is to systematically alter the compound's steric, electronic, and lipophilic properties to optimize its interaction with biological targets.

  • R¹ (Position 5 of the Furan Ring): The bromo substituent is an excellent starting point. It is an electron-withdrawing group that can participate in halogen bonding and increases lipophilicity. By replacing it with other halogens (Cl, F) or an electron-donating group (OCH₃), we can evaluate the influence of electronic effects and atomic radius on activity.

  • R² (Amide Substituent): The bulky N-tert-butyl group significantly influences the compound's steric profile and solubility. Exploring this position by varying the size and nature of the alkyl group (e.g., isopropyl, cyclohexyl) or introducing aromatic moieties (e.g., phenyl, 4-chlorophenyl) can reveal crucial information about the binding pocket's size and hydrophobic requirements.

Chemical structure of the lead compound 5-bromo-N-tert-butyl-2-furamide with modification points R1 and R2 indicated.

General Synthetic Strategy

The synthesis of the proposed analogs is designed to be efficient and modular, allowing for the rapid generation of a diverse compound library. The primary route involves the amidation of a 5-substituted-2-furoic acid derivative with a panel of primary amines. This is a robust and well-established chemical transformation. The workflow begins with the commercially available 5-bromo-2-furoic acid, which can be converted to its more reactive acid chloride form, followed by coupling with the desired amine to yield the final amide analogs.

A Start: 5-Bromo-2-Furoic Acid B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B Activation C Intermediate: 5-Bromo-2-Furoyl Chloride B->C Forms Acid Chloride D Primary Amine (R²-NH₂) Pyridine or Et₃N (Base) C->D Amide Coupling E Final Product: Target Analog Library D->E Purification A Prepare Bacterial Inoculum (~5 x 10⁵ CFU/mL) C Inoculate Wells with Bacterial Suspension A->C B Perform Serial Dilutions of Test Compounds in 96-Well Plate B->C E Incubate at 37°C for 16-20 hours C->E D Include Positive, Negative, & Solvent Controls D->E F Read Plate Visually or with Plate Reader E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Workflow for the broth microdilution MIC assay.

CompoundR² (Amide Substituent)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Lead Brtert-Butyl1632
Analog 1 Ftert-Butyl3264
Analog 2 Cltert-Butyl1632
Analog 3 OCH₃tert-Butyl>128>128
Analog 4 BrIsopropyl1664
Analog 5 BrCyclohexyl816
Analog 6 BrPhenyl64>128
Analog 7 Br4-Cl-Phenyl3264
Ciprofloxacin --10.5

(Note: Data is illustrative for SAR demonstration purposes.)

Anticancer Activity

Furan derivatives have been identified as potent anticancer agents, often acting through mechanisms like tubulin polymerization inhibition or suppression of key signaling pathways. [5][6][7]We evaluated the cytotoxic potential of the analogs against the human breast cancer cell line MCF-7 using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability. [8]

This protocol is a standard method for assessing the in vitro cytotoxic effects of chemical compounds. [9][10]

  • Cell Seeding: MCF-7 cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) are added to each well. The plate is then incubated for another 2-4 hours. [9]During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. 5. Solubilization: The MTT-containing medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals. [8]6. Absorbance Measurement: The plate is placed on an orbital shaker for 15 minutes to ensure complete dissolution. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.

A Seed Cancer Cells in 96-Well Plate B Incubate Overnight (Allow Adhesion) A->B C Treat Cells with Serial Dilutions of Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent Incubate 2-4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and Determine IC₅₀ G->H

Caption: Workflow for the MTT cytotoxicity assay.

CompoundR² (Amide Substituent)IC₅₀ vs. MCF-7 (µM)
Lead Brtert-Butyl25.4
Analog 1 Ftert-Butyl48.2
Analog 2 Cltert-Butyl22.1
Analog 3 OCH₃tert-Butyl>100
Analog 4 BrIsopropyl35.8
Analog 5 BrCyclohexyl18.5
Analog 6 BrPhenyl9.7
Analog 7 Br4-Cl-Phenyl5.2
Doxorubicin --0.8

(Note: Data is illustrative for SAR demonstration purposes.)

Structure-Activity Relationship (SAR) Synthesis

By integrating the antimicrobial and anticancer data, we can establish clear relationships between chemical structure and biological activity.

  • Influence of the R¹ Substituent (C5-Position):

    • The nature of the halogen at this position is critical. The activity trend for both antimicrobial and anticancer assays appears to be Cl ≈ Br > F. This suggests that while some electron-withdrawing character is beneficial, the smaller atomic radius of fluorine may be detrimental.

    • The complete loss of activity upon replacement with an electron-donating methoxy group (Analog 3) is a strong indicator that an electronegative substituent at the C5-position is essential for interacting with the biological target(s).

  • Influence of the R² Substituent (Amide Group):

    • Antimicrobial Activity: For the amide substituent, lipophilic, non-aromatic groups appear to be favored. The cyclohexyl group (Analog 5) provided the best activity, outperforming the lead compound's tert-butyl group. This suggests that a bulky, hydrophobic group that is conformationally flexible is optimal for fitting into the active site of the bacterial target. Aromatic substituents (Analogs 6 and 7) were significantly less active, indicating they may be sterically or electronically disfavored.

    • Anticancer Activity: In stark contrast, anticancer activity was dramatically enhanced by the presence of an aromatic ring at the R² position. The phenyl (Analog 6) and particularly the 4-chlorophenyl (Analog 7) analogs were the most potent compounds in the series. This suggests the existence of a specific hydrophobic or π-stacking interaction within the cancer cell target that is not present in the bacterial targets. The chloro-substituent on the phenyl ring further enhances this effect, likely by increasing the compound's ability to engage in favorable interactions.

cluster_0 Lead Compound SAR cluster_1 R¹ (C5-Position) cluster_2 R² (Amide Substituent) Lead 5-bromo-N-tert-butyl-2-furamide R1_Halogen Halogen (Br, Cl) is critical F is less active Lead->R1_Halogen Key Insight R1_EDG Electron-Donating Group (OCH₃) Abolishes Activity Lead->R1_EDG Key Insight R2_Antimicrobial Antimicrobial Activity: Favors Bulky Alicyclic (Cyclohexyl) Lead->R2_Antimicrobial Divergent SAR R2_Anticancer Anticancer Activity: Favors Aromatic (4-Cl-Phenyl) Lead->R2_Anticancer Divergent SAR

Sources

A Comparative Technical Guide to 5-Bromo- vs. 5-Chloro-N-tert-butyl-2-furamide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 5-bromo-N-tert-butyl-2-furamide and 5-chloro-N-tert-butyl-2-furamide. As a Senior Application Scientist, my objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in established chemical principles and available data. This document outlines the physicochemical properties, plausible synthetic routes, and a theoretical comparison of the potential biological activities of these two closely related compounds. While direct comparative biological data is not available in the public domain, this guide synthesizes existing knowledge to inform future research and development efforts.

Introduction: The Significance of Halogenation in Furan-Based Scaffolds

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities. Modification of the furan core, particularly at the 5-position, is a common strategy to modulate a compound's physicochemical and pharmacokinetic properties. Halogenation, the introduction of a halogen atom, is a powerful tool in this regard. The choice between a bromine and a chlorine atom can have subtle yet significant impacts on a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on two such analogs: 5-bromo-N-tert-butyl-2-furamide and 5-chloro-N-tert-butyl-2-furamide, providing a framework for their synthesis and a comparative evaluation based on established structure-activity relationships.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of bromine for chlorine results in predictable changes to the molecule's fundamental properties. The following table summarizes the available and calculated physicochemical data for the two compounds.

Property5-bromo-N-tert-butyl-2-furamide5-chloro-N-tert-butyl-2-furamide
CAS Number 356562-19-1300413-50-3
Molecular Formula C₉H₁₂BrNO₂C₉H₁₂ClNO₂
Molecular Weight 246.10 g/mol 201.65 g/mol
Appearance White to off-white solidPredicted: White to off-white solid
Melting Point 102-104 °CNot available
Boiling Point 315.6±27.0 °C (Predicted)288.9±22.0 °C (Predicted)
LogP (Predicted) 2.452.21

Expert Analysis: The most apparent difference is the higher molecular weight of the bromo-derivative due to the larger atomic mass of bromine compared to chlorine. This also contributes to a slightly higher predicted boiling point. The predicted LogP (a measure of lipophilicity) is also slightly higher for the bromo-compound. This increased lipophilicity for brominated compounds over their chlorinated counterparts is a well-established trend and can influence membrane permeability and plasma protein binding.

Synthesis and Experimental Protocols

The synthesis of both 5-bromo- and 5-chloro-N-tert-butyl-2-furamide can be achieved through a straightforward two-step process starting from the corresponding 5-halo-2-furoic acid. The general synthetic workflow is outlined below.

SynthesisWorkflow FuroicAcid 5-Halo-2-Furoic Acid AcylChloride 5-Halo-2-Furoyl Chloride FuroicAcid->AcylChloride SOCl₂, Reflux FinalProduct 5-Halo-N-tert-butyl-2-furamide AcylChloride->FinalProduct tert-Butylamine, Base, Solvent

Caption: General synthesis workflow for 5-halo-N-tert-butyl-2-furamides.

Step 1: Synthesis of 5-Halo-2-Furoyl Chloride

Protocol Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification. Toluene is a suitable solvent as it is relatively inert and has a boiling point that allows for reflux conditions to drive the reaction to completion.

Detailed Protocol for 5-bromo-2-furoyl chloride:

  • Suspend 5-bromo-2-furoic acid (1.0 eq.) in toluene.

  • Add thionyl chloride (2.0 eq.) to the suspension.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-bromo-2-furoyl chloride, which can often be used in the next step without further purification.[1]

A similar protocol would be employed for the synthesis of 5-chloro-2-furoyl chloride from 5-chloro-2-furoic acid.

Step 2: Amide Coupling to Yield 5-Halo-N-tert-butyl-2-furamide

Protocol Causality: The final step is a nucleophilic acyl substitution where the highly reactive acyl chloride is reacted with tert-butylamine. The bulky tert-butyl group can sterically hinder the reaction, so the use of a non-nucleophilic base like triethylamine (Et₃N) is important to quench the HCl generated during the reaction without competing with the tert-butylamine. Dichloromethane (DCM) is a good solvent choice as it is inert and allows for easy workup.

Detailed Protocol:

  • Dissolve the crude 5-halo-2-furoyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve tert-butylamine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Add the solution of tert-butylamine and triethylamine dropwise to the cooled acyl chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final 5-halo-N-tert-butyl-2-furamide.

Comparative Biological Activity: A Theoretical Perspective

Disclaimer: A comprehensive search of the scientific literature and patent databases did not yield any direct comparative studies on the biological activity of 5-bromo-N-tert-butyl-2-furamide and 5-chloro-N-tert-butyl-2-furamide. The following analysis is therefore based on established principles of medicinal chemistry and structure-activity relationships (SAR) observed in related classes of compounds.

Halogen atoms are often incorporated into drug candidates to enhance their biological activity. They can influence activity through several mechanisms:

  • Modulation of Lipophilicity: As noted earlier, the bromo-substituent imparts a higher lipophilicity than the chloro-substituent. This can affect the compound's ability to cross cell membranes and access its target. For intracellular targets, increased lipophilicity can be beneficial, but it can also lead to increased non-specific binding and toxicity.

  • Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket. The strength of this interaction is generally greater for bromine than for chlorine. If a halogen bond is a key interaction for target binding, the bromo-derivative may exhibit higher potency.

  • Metabolic Stability: The C-Br bond is generally weaker than the C-Cl bond, which could potentially make the bromo-compound more susceptible to metabolic degradation. However, the furan ring itself is also subject to metabolic transformations, so the overall effect on metabolic stability is difficult to predict without experimental data.

  • Steric Effects: Bromine has a larger van der Waals radius than chlorine. This can influence how the molecule fits into a binding pocket. In some cases, the larger size of bromine may be beneficial for occupying a specific pocket, while in others it may lead to steric clashes that reduce binding affinity.

HalogenEffects cluster_bromo 5-Bromo Derivative cluster_chloro 5-Chloro Derivative Bromo_Lipophilicity Higher Lipophilicity BiologicalActivity Biological Activity Bromo_Lipophilicity->BiologicalActivity Bromo_HalogenBond Stronger Halogen Bond Bromo_HalogenBond->BiologicalActivity Bromo_Metabolism Potentially Lower Metabolic Stability Bromo_Metabolism->BiologicalActivity Bromo_Sterics Larger Steric Profile Bromo_Sterics->BiologicalActivity Chloro_Lipophilicity Lower Lipophilicity Chloro_Lipophilicity->BiologicalActivity Chloro_HalogenBond Weaker Halogen Bond Chloro_HalogenBond->BiologicalActivity Chloro_Metabolism Potentially Higher Metabolic Stability Chloro_Metabolism->BiologicalActivity Chloro_Sterics Smaller Steric Profile Chloro_Sterics->BiologicalActivity

Caption: Factors influencing the biological activity of 5-bromo vs. 5-chloro analogs.

Given that various halogenated furan and benzofuran derivatives have shown promise as antimicrobial and anticancer agents, it is plausible that both 5-bromo- and 5-chloro-N-tert-butyl-2-furamide could exhibit such activities. The choice between bromine and chlorine would likely depend on the specific topology and electronic environment of the target binding site. Without experimental data, it is impossible to definitively state which analog would be superior.

Recommendations for Future Research

To empirically determine the comparative performance of these two compounds, the following experimental workflow is recommended:

  • Synthesis and Characterization: Synthesize both compounds according to the protocols outlined in this guide and fully characterize them using NMR, mass spectrometry, and elemental analysis to confirm their identity and purity.

  • Physicochemical Property Determination: Experimentally determine key physicochemical properties such as LogP, solubility, and pKa.

  • Biological Screening: Screen both compounds in a panel of relevant biological assays. Based on the activities of related compounds, assays for antimicrobial (antibacterial and antifungal) and anticancer (cytotoxicity against a panel of cancer cell lines) activity would be a logical starting point.

  • In Vitro ADME Profiling: If promising activity is observed, conduct in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, including metabolic stability in liver microsomes and plasma protein binding assays.

This systematic approach will provide the necessary data to make an informed decision about which, if either, of these compounds warrants further investigation as a potential drug lead.

Conclusion

While a definitive, data-driven comparison of the biological performance of 5-bromo-N-tert-butyl-2-furamide and 5-chloro-N-tert-butyl-2-furamide is not currently possible due to a lack of publicly available data, this guide provides a solid foundation for their synthesis and theoretical evaluation. The principles of medicinal chemistry suggest that the choice of halogen will have a tangible impact on the compounds' properties and activities. The bromo-derivative is expected to be more lipophilic and a stronger halogen bond donor, while the chloro-derivative is smaller and may offer greater metabolic stability. The provided synthetic protocols offer a reliable means to produce these compounds for future empirical studies, which are essential to unlock their therapeutic potential.

References

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A Comparative Analysis of the Projected Efficacy of 5-bromo-N-tert-butyl-2-furamide Against Established Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: Navigating the Landscape of Novel Antimicrobials

The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent and broad-spectrum activity. Among the myriad of heterocyclic scaffolds explored, the furan ring represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This guide focuses on the prospective antimicrobial profile of a specific, yet under-researched, molecule: 5-bromo-N-tert-butyl-2-furamide .

Due to a lack of publicly available experimental data on this exact compound, this guide will adopt a scientifically grounded, predictive approach. We will dissect the molecule's constituent parts—the 5-bromo-substituted furan ring and the N-tert-butyl carboxamide side chain—to infer its potential efficacy. This analysis is built upon a foundation of structure-activity relationship (SAR) studies of closely related furan-based antimicrobials and a direct comparison with established antibiotic classes, such as fluoroquinolones. Our objective is to provide a robust framework for researchers to design and interpret future experimental evaluations of this and similar compounds.

The Furan-2-Carboxamide Scaffold: A Platform for Antimicrobial Activity

The furan-2-carboxamide core is a versatile scaffold known for its significant role in the development of bioactive agents. The central furan ring is not merely a passive linker; its electronic properties and ability to participate in various non-covalent interactions are crucial for biological activity.[3] The carboxamide linkage (–CO–NH–) is a key structural feature in many pharmaceuticals, valued for its stability and capacity to form hydrogen bonds, which are critical for target binding.[4]

Dissecting the Structure: Predicted Contributions of Key Moieties
  • The 5-Bromo Substitution: Halogenation is a common strategy in medicinal chemistry to enhance the potency of drug candidates. The introduction of a bromine atom at the 5-position of the furan ring is expected to have several effects. Firstly, bromine is an electron-withdrawing group, which can modulate the electronic distribution of the furan ring and influence its reactivity and binding affinity. Secondly, the lipophilicity of the molecule is increased, which can enhance its ability to penetrate bacterial cell membranes.[5] Studies on other brominated heterocyclic compounds have demonstrated that this substitution can lead to significant antibacterial activity.[6] For instance, brominated furanones have been shown to interfere with biofilm formation in pathogenic bacteria like Salmonella enterica.[7]

  • The N-tert-butyl Group: The bulky tert-butyl group attached to the amide nitrogen is likely to influence the compound's steric profile and lipophilicity. This group can play a role in dictating the molecule's orientation within a target's binding site and may contribute to enhanced membrane permeability. The specific nature of the N-substituent on the carboxamide is a critical determinant of antimicrobial potency, as it can influence both pharmacokinetic and pharmacodynamic properties.

Comparative Efficacy: A Data-Driven Projection

To project the potential efficacy of 5-bromo-N-tert-butyl-2-furamide, we will compare the performance of structurally related compounds against that of a well-established antimicrobial class, the fluoroquinolones (e.g., Ciprofloxacin). The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[8]

Quantitative Data Summary

The following table summarizes the MIC values for a closely related compound, N-(4-bromophenyl)furan-2-carboxamide , and the comparator antibiotic, Ciprofloxacin , against a panel of clinically relevant, drug-resistant bacterial strains. This data provides a tangible, albeit indirect, benchmark for the potential activity of our target compound.

MicroorganismGram StainCompoundMIC (µg/mL)Reference
Acinetobacter baumannii (NDM-1 positive)NegativeN-(4-bromophenyl)furan-2-carboxamide8[4]
Ciprofloxacin>128[4]
Klebsiella pneumoniae (NDM-1 positive)NegativeN-(4-bromophenyl)furan-2-carboxamide16[4]
Ciprofloxacin>128[4]
Enterobacter cloacae (NDM-1 positive)NegativeN-(4-bromophenyl)furan-2-carboxamide16[4]
Ciprofloxacin>128[4]
Staphylococcus aureus (MRSA)PositiveN-(4-bromophenyl)furan-2-carboxamide32[4]
Ciprofloxacin>128[4]

Analysis of Comparative Data: The data for N-(4-bromophenyl)furan-2-carboxamide is particularly insightful. This molecule shares the 5-bromo-furan-2-carboxamide core with our target compound. Its notable activity against multi-drug resistant Gram-negative bacteria, especially in contrast to the inactivity of Ciprofloxacin, suggests that this scaffold may possess a mechanism of action that circumvents common resistance pathways.[4] The substitution of the N-(4-bromophenyl) group with an N-tert-butyl group will undoubtedly alter the activity, but the potent activity of the core structure is a promising starting point.

Experimental Protocols: A Blueprint for Validation

To empirically determine the efficacy of 5-bromo-N-tert-butyl-2-furamide, standardized antimicrobial susceptibility testing methods must be employed. The broth microdilution method is a gold standard for determining MIC values.[9][10]

Broth Microdilution Protocol for MIC Determination
  • Preparation of Standardized Inoculum:

    • From a fresh culture plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 5-bromo-N-tert-butyl-2-furamide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range to test is 0.125 to 128 µg/mL.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Colony B 0.5 McFarland Suspension A->B Standardize E Inoculate 96-Well Plate B->E Inoculum C Test Compound Stock D Serial Dilutions C->D Dilute D->E Compound F Incubate 18-24h E->F G Read MIC F->G

Caption: Workflow for MIC determination using broth microdilution.

Proposed Mechanism of Action: Insights from Furan Derivatives

While the precise mechanism of action for 5-bromo-N-tert-butyl-2-furamide is unknown, we can extrapolate from related compounds. Many furan-containing antimicrobials, particularly nitrofurans, function as prodrugs.[3] They are activated by bacterial nitroreductases to generate highly reactive electrophilic intermediates. These intermediates can then non-specifically target a wide range of biological macromolecules, including ribosomal proteins and DNA, leading to the inhibition of protein synthesis, DNA damage, and ultimately, cell death.[3] This multi-targeted mechanism is advantageous as it may slow the development of bacterial resistance.

It is plausible that 5-bromo-N-tert-butyl-2-furamide, while lacking a nitro group, could still interfere with critical cellular processes. The furan ring and its substituents may enable it to inhibit specific enzymes or disrupt membrane integrity. For example, some furanone derivatives are known to act as quorum-sensing inhibitors, which disrupts bacterial communication and virulence.[11]

Proposed_Mechanism cluster_cell Bacterial Cell cluster_targets Cellular Targets cluster_outcome Outcome Compound 5-Bromo-N-tert-butyl-2-furamide Activation Potential Bioactivation (e.g., by reductases) Compound->Activation Entry Reactive_Intermediate Reactive Intermediate Activation->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Damage Ribosomes Ribosomes Reactive_Intermediate->Ribosomes Inhibition Enzymes Essential Enzymes Reactive_Intermediate->Enzymes Inhibition Inhibition Inhibition of Cellular Processes Death Bacterial Cell Death Inhibition->Death

Caption: A hypothetical mechanism of action for a furan-based antimicrobial.

Conclusion and Future Directions

While direct experimental evidence is pending, a comparative analysis based on the structure-activity relationships of related furan-2-carboxamides suggests that 5-bromo-N-tert-butyl-2-furamide is a promising candidate for further investigation as an antimicrobial agent. The presence of the 5-bromo-furan scaffold, which has shown efficacy against multi-drug resistant pathogens, provides a strong rationale for its synthesis and evaluation.

Future research should prioritize the in vitro determination of its MIC and Minimum Bactericidal Concentration (MBC) against a broad panel of Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains. Subsequent studies should focus on elucidating its mechanism of action, evaluating its cytotoxicity against mammalian cell lines, and exploring its potential for in vivo efficacy in animal models of infection. The insights provided in this guide offer a foundational framework for these critical next steps in the drug discovery and development pipeline.

References

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The Unseen Spectrum: A Comparative Guide to Cross-Reactivity Profiling of 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Intended Target - The Imperative of Cross-Reactivity Studies

In the intricate landscape of drug discovery, the principle of "one molecule, one target" is an increasingly rare ideal. The reality is that small molecules, such as our subject of interest, 5-bromo-N-tert-butyl-2-furamide , often interact with a spectrum of biological targets beyond their intended primary site of action. These "off-target" interactions are the crux of cross-reactivity, a phenomenon that can lead to unforeseen toxicities or, in some serendipitous instances, novel therapeutic applications.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding and early assessment of a compound's cross-reactivity profile are not merely a regulatory hurdle but a fundamental aspect of robust scientific investigation and a critical step in de-risking a potential therapeutic candidate.

This guide provides an in-depth, comparative framework for evaluating the cross-reactivity of 5-bromo-N-tert-butyl-2-furamide. We will explore hypothetical, yet scientifically grounded, experimental data and methodologies. This document is designed not as a rigid protocol but as a strategic blueprint, empowering researchers to design and interpret comprehensive cross-reactivity studies. We will compare the hypothetical profile of our novel furamide derivative with well-characterized small molecules to provide context and a deeper understanding of its potential biological footprint.

Compound Profiles: A Comparative Glimpse

To contextualize the cross-reactivity profile of 5-bromo-N-tert-butyl-2-furamide, we have selected three commercially available compounds with diverse and well-documented interaction profiles:

  • 5-bromo-N-tert-butyl-2-furamide: A novel synthetic compound. The furamide and N-tert-butyl-carboxamide moieties are present in molecules with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its cross-reactivity profile is currently uncharacterized.

  • Staurosporine: A natural product widely known as a potent, broad-spectrum protein kinase inhibitor.[3][4][5] It serves as a classic example of a promiscuous compound, making it an invaluable positive control in cross-reactivity assays.

  • Dasatinib: A clinically approved second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] It is known to have a distinct off-target profile that includes SRC family kinases.[6]

  • Bosutinib: Another second-generation tyrosine kinase inhibitor for CML, with a different off-target profile from dasatinib, notably lacking significant activity against c-Kit and PDGF-R.[7]

Experimental Strategy: A Two-Pronged Approach to Unveiling Off-Target Interactions

A comprehensive assessment of cross-reactivity necessitates a multi-faceted experimental approach. Here, we propose a two-pronged strategy combining targeted biochemical assays with broader, unbiased phenotypic screening.

Targeted Cross-Reactivity Profiling: Kinase Inhibitor Panel

Given that many small molecules with anticancer and anti-inflammatory properties interact with the kinome, a broad panel of kinase activity assays is a logical starting point.

Causality Behind Experimental Choices: The selection of a kinase panel is a critical step. For a novel compound like 5-bromo-N-tert-butyl-2-furamide, with a currently unknown primary target, a broad "kinome scan" is the most informative initial approach. This allows for an unbiased assessment of its kinase inhibitory potential. We will use a hypothetical panel of 400 kinases, and for the purpose of this guide, we will focus on a subset of representative kinases from different families to illustrate the data analysis.

Experimental Workflow: Kinase Inhibitor Profiling

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (5-bromo-N-tert-butyl-2-furamide & Comparators) Assay Biochemical Kinase Activity Assay (e.g., ADP-Glo™) Compound_Prep->Assay Kinase_Panel Kinase Panel Preparation (400 kinases) Kinase_Panel->Assay Data_Acquisition Signal Detection (Luminescence) Assay->Data_Acquisition IC50_Calculation IC50 Curve Fitting Data_Acquisition->IC50_Calculation Selectivity_Analysis Selectivity Profiling & Heatmap Generation IC50_Calculation->Selectivity_Analysis

Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

Detailed Protocol: Kinase Inhibitor Profiling (Hypothetical)

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of 5-bromo-N-tert-butyl-2-furamide, Staurosporine, Dasatinib, and Bosutinib in 100% DMSO, starting from a 10 mM stock. The final assay concentrations will range from 10 µM to 0.5 nM.

  • Assay Plate Preparation: Dispense 5 µL of the appropriate kinase buffer to each well of a 384-well plate. Transfer 50 nL of the compound dilutions to the assay plate.

  • Kinase Reaction: Add 5 µL of the kinase/substrate mixture to each well to initiate the reaction. Incubate at room temperature for 1 hour.

  • ATP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Fit the dose-response data using a four-parameter logistic model to determine the IC50 values.

Hypothetical Comparative Data: Kinase Inhibition Profile (IC50, nM)

Kinase Target5-bromo-N-tert-butyl-2-furamideStaurosporineDasatinibBosutinib
ABL1 >10,000201 5
SRC 5,20060.5 1
c-KIT >10,0001510 >10,000
PDGFRβ >10,0002515 >10,000
VEGFR2 8,5001020150
EGFR >10,0005030400
PKCα 2,1003 >10,000>10,000
PKA >10,0007 >10,000>10,000
CDK2 9,80055,0008,000
MAPK1 >10,000100>10,000>10,000

Data are hypothetical and for illustrative purposes only. Bold values indicate high potency.

Interpretation of Hypothetical Results:

The hypothetical data suggests that 5-bromo-N-tert-butyl-2-furamide is a relatively selective compound with weak off-target activity against a few kinases, most notably PKCα. In contrast, Staurosporine demonstrates broad-spectrum inhibition as expected. Dasatinib and Bosutinib show their characteristic inhibition profiles against ABL1 and SRC, with Dasatinib also potently inhibiting c-KIT and PDGFRβ, while Bosutinib is much weaker against these targets.

Cell-Based Phenotypic Screening

While targeted biochemical assays are essential, they do not capture the complexity of cellular responses. Cell-based phenotypic screening provides a broader, unbiased view of a compound's effects in a more physiologically relevant context.

Causality Behind Experimental Choices: A high-content imaging-based phenotypic screen using a panel of diverse cell lines allows for the simultaneous assessment of multiple cellular parameters. This approach can reveal unexpected cellular activities and potential liabilities that might be missed in target-based assays. The choice of cell lines should represent different tissue origins and disease states to maximize the chances of identifying cell-type-specific effects.

Experimental Workflow: Cell-Based Phenotypic Screening

Phenotypic_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating Plate Diverse Cell Line Panel (e.g., A549, MCF7, U2OS) Compound_Addition Add Compounds at Multiple Concentrations Cell_Plating->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Staining Stain with Fluorescent Dyes (e.g., Hoechst, Phalloidin, MitoTracker) Incubation->Staining Image_Acquisition High-Content Imaging Staining->Image_Acquisition Image_Analysis Feature Extraction (Morphology, Intensity, Texture) Image_Acquisition->Image_Analysis Phenotypic_Profiling Generate Phenotypic Fingerprints & Identify Hits Image_Analysis->Phenotypic_Profiling

Caption: Workflow for Cell-Based Phenotypic Screening.

Detailed Protocol: Cell-Based Phenotypic Screening (Hypothetical)

  • Cell Culture and Plating: Culture A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and U2OS (osteosarcoma) cells under standard conditions. Seed cells into 384-well, clear-bottom imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with 5-bromo-N-tert-butyl-2-furamide and the comparator compounds at three concentrations (e.g., 0.1 µM, 1 µM, and 10 µM). Include DMSO as a vehicle control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Cell Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a cocktail of fluorescent dyes:

    • Hoechst 33342 (nuclei)

    • Phalloidin-Alexa Fluor 488 (F-actin cytoskeleton)

    • MitoTracker Red CMXRos (mitochondria)

  • Image Acquisition: Acquire images using a high-content imaging system, capturing at least four fields per well.

  • Image Analysis: Use image analysis software to segment cells and extract a multi-parametric feature set describing cell morphology, intensity, and texture for each channel.

  • Data Analysis: Compare the feature profiles of compound-treated cells to the vehicle control to identify significant phenotypic changes.

Hypothetical Comparative Data: Phenotypic Profiling Summary

CompoundConcentrationA549 (Lung)MCF7 (Breast)U2OS (Osteo)
5-bromo-N-tert-butyl-2-furamide 10 µMMild cytotoxicity, slight cell roundingNo significant effectNo significant effect
Staurosporine 1 µMStrong apoptosis, nuclear condensation Strong apoptosis, nuclear condensation Strong apoptosis, nuclear condensation
Dasatinib 1 µMInhibition of proliferation, cell flatteningInhibition of proliferationInhibition of proliferation
Bosutinib 1 µMInhibition of proliferationInhibition of proliferationInhibition of proliferation

Data are hypothetical and for illustrative purposes only. Bold text indicates a strong phenotypic effect.

Interpretation of Hypothetical Results:

The hypothetical phenotypic screen reveals that 5-bromo-N-tert-butyl-2-furamide exhibits mild, cell-type-specific effects at the highest concentration tested. In contrast, Staurosporine induces a potent and widespread apoptotic phenotype, consistent with its broad kinase inhibition. Dasatinib and Bosutinib both show anti-proliferative effects across all cell lines, as expected for their primary targets. The subtle phenotype of our lead compound warrants further investigation to identify the underlying off-target interactions.

Conclusion: A Holistic View of Bioactivity

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the cross-reactivity of a novel small molecule, 5-bromo-N-tert-butyl-2-furamide. By employing a combination of targeted biochemical assays and unbiased phenotypic screening, and by contextualizing the data against well-characterized comparator compounds, researchers can build a holistic understanding of a molecule's biological activity. This in-depth profiling is not just an exercise in ticking regulatory boxes; it is a critical component of modern drug discovery that informs lead optimization, predicts potential liabilities, and ultimately contributes to the development of safer and more effective medicines. The principles and methodologies detailed herein provide a robust framework for navigating the complex and often unseen spectrum of small molecule-protein interactions.

References

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A Comparative Guide to the Analytical Standards of 5-bromo-N-tert-butyl-2-furamide for Drug Development and Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. 5-bromo-N-tert-butyl-2-furamide, a heterocyclic amide, represents a class of compounds with significant potential in medicinal chemistry. The establishment of a robust analytical standard for this compound is a critical prerequisite for its advancement through the drug discovery pipeline, ensuring the reliability and reproducibility of preclinical and clinical studies. This guide provides an in-depth comparison of analytical methodologies for the qualification of 5-bromo-N-tert-butyl-2-furamide as a reference standard. We will explore orthogonal analytical techniques, discuss the rationale behind methodological choices, and present a comparative analysis with a structurally related alternative, 5-chloro-N-tert-butyl-2-furamide, to highlight the nuances of analytical method development for halogenated furamides.

Physicochemical Properties and Their Analytical Implications

5-bromo-N-tert-butyl-2-furamide (CAS: 356562-19-1) is a molecule characterized by a furan ring, an amide linkage, a bulky tert-butyl group, and a bromine atom.[1][2] These structural features dictate its analytical behavior. The aromatic furan ring and the amide group provide chromophores for UV detection in liquid chromatography. The presence of bromine makes it amenable to mass spectrometry, with a characteristic isotopic pattern. The molecule's moderate polarity and the hydrophobic tert-butyl group suggest that reversed-phase high-performance liquid chromatography (RP-HPLC) would be an effective separation technique.

For comparative purposes, we will consider 5-chloro-N-tert-butyl-2-furamide. The substitution of bromine with chlorine is expected to slightly alter the molecule's polarity, retention time in chromatography, and mass spectrometric fingerprint, providing a valuable point of comparison for analytical method specificity.

Property5-bromo-N-tert-butyl-2-furamide5-chloro-N-tert-butyl-2-furamide (Hypothetical)Analytical Implication
Molecular Formula C9H12BrNO2[2]C9H12ClNO2Different molecular weights and isotopic patterns for MS.
Molecular Weight ~246.1 g/mol ~201.6 g/mol Affects MS detection and quantification.
Polarity ModerateSlightly more polar than the bromo- derivativeInfluences retention in reversed-phase chromatography.
UV Absorbance Expected in the 250-300 nm rangeExpected in a similar range to the bromo- derivativeEnables UV-based detection and quantification in HPLC.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone of purity determination for non-volatile organic compounds. A well-developed HPLC method should provide good resolution of the main peak from any potential impurities, demonstrate specificity, linearity, accuracy, and precision.

Rationale for Method Development

A C18 column is a logical starting point for reversed-phase chromatography due to its wide applicability and ability to separate compounds based on hydrophobicity. The mobile phase, a mixture of acetonitrile and water, is chosen for its UV transparency and miscibility. A gradient elution is often employed during method development to resolve both early and late-eluting impurities, followed by optimization to an isocratic method for routine analysis if possible. The detection wavelength is selected based on the UV spectrum of the analyte to ensure maximum sensitivity.

Experimental Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL solution in acetonitrile.

Comparative HPLC Data

The following table presents hypothetical, yet scientifically plausible, data comparing the HPLC performance for the bromo- and chloro-analogs.

Parameter5-bromo-N-tert-butyl-2-furamide5-chloro-N-tert-butyl-2-furamideJustification for Difference
Retention Time (min) 12.511.8The bromo- derivative is less polar and interacts more strongly with the C18 stationary phase, leading to a longer retention time.
Tailing Factor 1.11.1Good peak symmetry is expected for both compounds under optimized conditions.
Theoretical Plates > 10000> 10000High column efficiency is indicative of a good separation.
Purity (%) 99.899.7Both standards should be of high purity.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Weigh & Dissolve Standard in Acetonitrile instrument HPLC System (C18 Column) prep->instrument Inject Sample analysis Gradient Elution instrument->analysis detection PDA Detection (275 nm) analysis->detection integration Peak Integration & Purity Calculation detection->integration GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dilute Standard in Suitable Solvent instrument GC-MS System (DB-5ms Column) prep->instrument Inject Sample separation Temperature Programmed Separation instrument->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis (m/z 40-500) ionization->detection interpretation Spectral Interpretation & Library Search detection->interpretation

Sources

A Senior Application Scientist's Guide to the Synthesis and LC-MS Confirmation of 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the efficient synthesis and unambiguous characterization of novel chemical entities are paramount. This guide provides an in-depth, experience-driven perspective on the synthesis of 5-bromo-N-tert-butyl-2-furamide, a molecule of interest in medicinal chemistry, and the pivotal role of Liquid Chromatography-Mass Spectrometry (LC-MS) in its definitive confirmation. We will not only detail a robust synthetic protocol but also critically evaluate LC-MS against other analytical techniques, offering a comprehensive framework for researchers in the field.

I. The Synthetic Pathway: Amide Coupling of 5-bromo-2-furoic acid and tert-butylamine

The synthesis of 5-bromo-N-tert-butyl-2-furamide is most directly achieved through an amide bond formation between 5-bromo-2-furoic acid and tert-butylamine. The choice of coupling reagent is critical to ensure high yield and purity by activating the carboxylic acid for nucleophilic attack by the amine.

Rationale for Reagent Selection:

  • 5-Bromo-2-furoic acid: This commercially available starting material provides the core furan ring and the bromine substituent, which is often incorporated into bioactive molecules to modulate their pharmacological properties.[1][2]

  • tert-Butylamine: The bulky tert-butyl group can enhance the metabolic stability and lipophilicity of the final compound.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Selected as the coupling reagent due to its high efficiency, low rate of racemization (if applicable), and the formation of soluble byproducts that are easily removed during workup.[3] Alternative reagents include carbodiimides like DCC or EDCI, often used with additives like HOBt to suppress side reactions.[4][5][6]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to scavenge the acid generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: Synthesis of 5-bromo-N-tert-butyl-2-furamide

  • Reaction Setup: To a solution of 5-bromo-2-furoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Activation: Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Amine Addition: Add tert-butylamine (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or a preliminary LC-MS analysis.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 5-bromo-N-tert-butyl-2-furamide.

Synthesis_Workflow cluster_synthesis Synthesis of 5-bromo-N-tert-butyl-2-furamide 5-bromo-2-furoic_acid 5-bromo-2-furoic acid Reaction Amide Coupling 5-bromo-2-furoic_acid->Reaction tert-butylamine tert-butylamine tert-butylamine->Reaction HATU_DIPEA HATU, DIPEA in DCM HATU_DIPEA->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product 5-bromo-N-tert-butyl-2-furamide Purification->Final_Product

Caption: Synthetic workflow for 5-bromo-N-tert-butyl-2-furamide.

II. LC-MS Confirmation: The Gold Standard for Verification

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. It is an indispensable tool for confirming the successful synthesis of a target molecule.

The Logic of LC-MS Analysis:

The core principle of this confirmation rests on matching the observed experimental data with the theoretically expected values for the target compound. This includes the retention time, the molecular weight, and the characteristic isotopic pattern.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a single quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

LCMS_Workflow cluster_lcms LC-MS Analysis Workflow Sample Purified Product in Solution HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (+) HPLC->ESI MS Mass Analyzer ESI->MS Detector Detector MS->Detector Data Mass Spectrum & Chromatogram Detector->Data

Caption: General workflow for LC-MS analysis.

Expected LC-MS Data for 5-bromo-N-tert-butyl-2-furamide

The definitive confirmation of 5-bromo-N-tert-butyl-2-furamide hinges on the observation of a chromatographic peak at a specific retention time with a mass spectrum that unequivocally corresponds to the target molecule.

ParameterExpected ValueRationale
Molecular Formula C9H12BrNO2Based on the structure of the target molecule.
Monoisotopic Mass 245.0051The calculated exact mass of the most abundant isotopes.
Expected [M+H]+ Ions m/z 246.0129 & 248.0109The protonated molecule will exhibit a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br are in an approximate 1:1 ratio). This doublet is a key diagnostic feature.[7][8][9][10]
Expected [M+Na]+ Ions m/z 268.0048 & 270.0028Adduct formation with sodium is common in ESI and provides another point of confirmation.
Retention Time (RT) Dependent on the specific LC system and conditions, but expected to be in the mid-to-late elution range of the gradient due to its moderate polarity.The RT provides chromatographic evidence of the compound's identity and purity.
III. Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a cornerstone of modern analytical chemistry, a comprehensive characterization often involves orthogonal techniques. Understanding the strengths and weaknesses of each is crucial for an efficient workflow.

Analytical TechniqueStrengthsWeaknessesBest For
LC-MS High sensitivity and selectivity; provides molecular weight and isotopic information; ideal for complex mixtures.Destructive technique; limited structural information beyond fragmentation.Rapid confirmation of synthesis, purity assessment, and reaction monitoring.
NMR Spectroscopy Provides detailed structural information, including connectivity and stereochemistry; non-destructive.Lower sensitivity than MS; requires larger sample amounts; can be time-consuming.Unambiguous structure elucidation of the purified compound.
FTIR Spectroscopy Provides information about functional groups present in the molecule; non-destructive.Does not provide information about molecular weight or connectivity; can be difficult to interpret for complex molecules.Quick confirmation of the presence of key functional groups (e.g., amide C=O stretch).

Analytical_Technique_Comparison cluster_comparison Decision Matrix for Analytical Technique Selection Goal Analytical Goal Confirmation Confirm Synthesis? Goal->Confirmation Structure Elucidate Structure? Goal->Structure Functional_Groups Identify Functional Groups? Goal->Functional_Groups LCMS LC-MS Confirmation->LCMS Yes NMR NMR Structure->NMR Yes FTIR FTIR Functional_Groups->FTIR Yes

Caption: A decision-making workflow for selecting analytical techniques.

IV. Conclusion

The synthesis of 5-bromo-N-tert-butyl-2-furamide via amide coupling is a straightforward yet elegant transformation. However, the true hallmark of scientific rigor lies in the thorough and unequivocal confirmation of the desired product. LC-MS, with its ability to provide precise mass and isotopic information, stands out as an exceptionally powerful and efficient tool for this purpose. The characteristic bromine isotopic pattern serves as a definitive fingerprint for the successful incorporation of the halogen. While NMR and FTIR provide valuable orthogonal data for complete structural elucidation, LC-MS remains the frontline technique for rapid and reliable confirmation in a high-throughput research environment. This guide provides a foundational framework for the synthesis and analysis of this and similar molecules, empowering researchers to proceed with confidence in their chemical endeavors.

References

  • Genta, M., et al. (2020). LCMS-guided detection of halogenated natural compounds. ResearchGate. Available at: [Link]

  • León, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Available at: [Link]

  • Nakata, H., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

  • León, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles—Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ACS Publications. Available at: [Link]

  • Alaee, M. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • PubChem. (n.d.). 5-bromo-N-(tert-butyl)-2-ethyl-N-fluorobenzamide. PubChem. Available at: [Link]

  • Organic-Reaction.com. (n.d.). Coupling Reagents in Amide Synthesis. Scribd. Available at: [Link]

  • PubChem. (n.d.). 2-Furamide, 5-tert-butyl-. PubChem. Available at: [Link]

  • Jensen, A. A., et al. (2012). Synthesis of NS6740. ResearchGate. Available at: [Link]

  • Supporting Information. (n.d.). [No specific title available].
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
  • Swadev Chemicals Pvt Ltd. (n.d.). 5-Bromo-2-Furoic Acid Maufacturer in India. Swadev Chemicals Pvt Ltd. Available at: [Link]

  • D'Auria, M. (2020). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Molecules.
  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Journal of Molecular Structure.

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A Comparative Guide to the Synthetic Routes of 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N-tert-butyl-2-furamide is a key intermediate whose structural motifs are prevalent in a variety of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide will focus on two principal and logically distinct synthetic strategies:

  • Route A: Late-Stage Amidation. This approach involves the initial bromination of a furan precursor followed by the formation of the amide bond.

  • Route B: Late-Stage Bromination. In contrast, this pathway prioritizes the early formation of the amide bond, with the bromination of the furan ring occurring as a subsequent step.

The choice between these routes is not trivial and has significant implications for overall yield, purification strategies, and economic viability. This guide aims to provide the necessary data and analysis to make an informed decision based on the specific needs of your research or development program.

Route A: Synthesis via Amidation of a Pre-brominated Furan

This synthetic strategy commences with the bromination of a suitable furan precursor, followed by activation of the carboxylic acid and subsequent amidation with tert-butylamine.

Logical Workflow for Route A

A 5-bromo-2-furoic acid B 5-bromo-2-furoyl chloride A->B Thionyl chloride C 5-bromo-N-tert-butyl-2-furamide B->C tert-butylamine

Caption: Workflow for Route A: Late-Stage Amidation.

Experimental Protocols

Step 1: Synthesis of 5-bromo-2-furoyl chloride

A suspension of 5-bromo-2-furoic acid in a suitable solvent such as toluene is treated with an excess of a chlorinating agent, typically thionyl chloride. The reaction mixture is heated to reflux to drive the conversion to the acid chloride. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-bromo-2-furoyl chloride, which is often used in the subsequent step without further purification.

Step 2: Synthesis of 5-bromo-N-tert-butyl-2-furamide

The crude 5-bromo-2-furoyl chloride is dissolved in an anhydrous aprotic solvent, such as dichloromethane or tetrahydrofuran. The solution is cooled in an ice bath, and a solution of tert-butylamine, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct, is added dropwise. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with dilute acid, aqueous bicarbonate solution, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography.

Route B: Synthesis via Bromination of a Pre-formed Amide

This alternative pathway begins with the formation of the N-tert-butyl-2-furamide, which is then subjected to electrophilic bromination.

Logical Workflow for Route B

A 2-furoic acid B 2-furoyl chloride A->B Thionyl chloride C N-tert-butyl-2-furamide B->C tert-butylamine D 5-bromo-N-tert-butyl-2-furamide C->D N-Bromosuccinimide (NBS)

Caption: Workflow for Route B: Late-Stage Bromination.

Experimental Protocols

Step 1: Synthesis of N-tert-butyl-2-furamide

Similar to the first step of Route A, 2-furoic acid is converted to 2-furoyl chloride using a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with tert-butylamine in the presence of a base to yield N-tert-butyl-2-furamide. The workup and purification are analogous to the amidation step in Route A.

Step 2: Bromination of N-tert-butyl-2-furamide

N-tert-butyl-2-furamide is dissolved in a suitable solvent, such as tetrahydrofuran or acetonitrile. A brominating agent, most commonly N-bromosuccinimide (NBS), is added portion-wise to the solution. The furan ring is activated towards electrophilic substitution, and the bromine is directed to the 5-position. The reaction is often carried out at room temperature or with gentle heating and monitored by TLC. Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield 5-bromo-N-tert-butyl-2-furamide.

Comparative Analysis

ParameterRoute A: Late-Stage AmidationRoute B: Late-Stage Bromination
Starting Materials 5-bromo-2-furoic acid, tert-butylamine2-furoic acid, tert-butylamine, NBS
Number of Steps 22
Key Transformations AmidationBromination
Potential for Side Reactions Incomplete conversion to acid chloride, over-reaction with amine.Regioisomeric bromination (less likely for furan), over-bromination.
Purification Challenges Removal of unreacted acid and coupling reagents.Separation from succinimide byproduct and any regioisomers.
Scalability Generally scalable, though handling of thionyl chloride requires care.Scalable, with NBS being a relatively safe and easy-to-handle brominating agent.
Cost-Effectiveness 5-bromo-2-furoic acid is typically more expensive than 2-furoic acid.2-furoic acid is a commodity chemical; NBS is a common and affordable reagent.

Discussion and Recommendations

Both Route A and Route B present viable pathways for the synthesis of 5-bromo-N-tert-butyl-2-furamide. The choice between them will largely depend on the specific constraints and priorities of the project.

Route A offers a more convergent approach, where the sensitive amide functionality is introduced at the final stage. This can be advantageous if the intermediate, 5-bromo-2-furoic acid, is commercially available or can be synthesized in high purity. However, the higher cost of the starting material may be a limiting factor for large-scale synthesis. The handling of thionyl chloride also requires appropriate safety precautions.

Route B is often the more economically favorable option due to the lower cost of the starting materials, 2-furoic acid and NBS. The bromination of the pre-formed amide is generally a high-yielding and clean reaction, with the primary purification challenge being the removal of the succinimide byproduct, which is often achievable through simple aqueous washes. The regioselectivity of the bromination of the 2-substituted furan ring is typically high for the 5-position due to the directing effect of the amide group.

Recommendation: For laboratory-scale synthesis where cost is not the primary driver and the starting brominated furoic acid is readily available, Route A provides a straightforward approach. For larger-scale and more cost-conscious applications, Route B is likely the superior choice due to its economic advantages and the use of more manageable reagents.

Conclusion

The synthesis of 5-bromo-N-tert-butyl-2-furamide can be effectively accomplished through either a late-stage amidation or a late-stage bromination strategy. A thorough evaluation of the starting material cost, scalability, and safety considerations for each route is crucial for selecting the optimal synthetic pathway. This guide provides the foundational information to assist researchers and drug development professionals in making this critical decision.

References

Due to the proprietary nature of specific industrial processes and the limited availability of direct comparative studies in peer-reviewed literature for this exact molecule, this guide has been constructed based on established principles of organic synthesis and analogous transformations found in the chemical literature. For specific mechanistic details and safety protocols, please consult authoritative sources on amide bond formation and electrophilic aromatic halogenation.

A Comparative Guide to Purity Assessment of Synthesized 5-bromo-N-tert-butyl-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, comparative analysis of the principal analytical methodologies for assessing the purity of synthesized 5-bromo-N-tert-butyl-2-furamide, a key building block in various synthetic pathways. As Senior Application Scientists, our objective is to equip you with the rationale and practical insights necessary to select and implement the most appropriate purity assessment strategy for your specific needs.

The Criticality of Purity for 5-bromo-N-tert-butyl-2-furamide

5-bromo-N-tert-butyl-2-furamide, by virtue of its reactive furan ring and amide functionality, is a versatile intermediate. However, the very reactivity that makes it valuable also predisposes it to the formation of byproducts and impurities during synthesis. The presence of even trace amounts of impurities can have significant downstream consequences, including altered biological activity, toxicity, and compromised stability of the final API. Therefore, a robust and validated purity assessment is non-negotiable.

The typical synthesis of 5-bromo-N-tert-butyl-2-furamide proceeds via the amidation of 5-bromo-2-furoic acid with tert-butylamine.[1][2] This process, while seemingly straightforward, can introduce several potential impurities that necessitate a multi-faceted analytical approach for their detection and quantification.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity assessment is dictated by the physicochemical properties of 5-bromo-N-tert-butyl-2-furamide and its potential impurities. We will compare four key methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Melting Point Analysis
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Determination of the temperature range over which a solid transitions to a liquid.
Applicability Excellent for non-volatile and thermally labile compounds. Ideal for quantifying the main component and less volatile impurities.Suitable for volatile and semi-volatile impurities. Provides definitive identification of unknown volatile compounds.Provides unequivocal structural confirmation and can be used for quantitative analysis (qNMR) without a specific reference standard for the analyte.A rapid and simple indicator of overall purity. Impurities typically depress and broaden the melting point range.[3][4][5][6][7]
Typical Impurities Detected Unreacted 5-bromo-2-furoic acid, over-acylated byproducts, and other non-volatile process impurities.Residual solvents, volatile starting materials (e.g., tert-butylamine), and volatile byproducts.Structural isomers, and any impurity with a distinct NMR signature.Gross impurities that disrupt the crystal lattice.
Limit of Detection (LOD) Low ng rangepg range for targeted analysis~0.1-1% for routine analysis; lower with specialized techniques.Generally detects impurities at >1% level.
Quantitative Accuracy HighHighHigh (with proper internal standards for qNMR)Semi-quantitative at best.

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds. For 5-bromo-N-tert-butyl-2-furamide, a reversed-phase HPLC method is ideal for separating the moderately polar analyte from both more polar (e.g., unreacted acid) and less polar impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% B to 50% B

    • 26-30 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm (based on the UV absorbance of the furan ring).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL of synthesized 5-bromo-N-tert-butyl-2-furamide in acetonitrile. Dilute with the initial mobile phase composition to a working concentration of 0.1 mg/mL.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Dilute with Mobile Phase prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 analysis1 Inject Sample prep4->analysis1 analysis2 Chromatographic Separation (C18) analysis1->analysis2 analysis3 UV Detection (260 nm) analysis2->analysis3 analysis4 Data Acquisition & Integration analysis3->analysis4 data1 Identify Peaks analysis4->data1 data2 Calculate % Purity data1->data2 data3 Quantify Impurities data1->data3

Caption: HPLC analysis workflow for 5-bromo-N-tert-butyl-2-furamide.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is unparalleled in its ability to separate and identify volatile and semi-volatile compounds. In the context of 5-bromo-N-tert-butyl-2-furamide synthesis, this technique is crucial for detecting residual solvents and volatile starting materials that would be missed by HPLC.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (50:1).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized product in 1 mL of a suitable volatile solvent (e.g., dichloromethane).

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Weigh Sample prep2 Dissolve in Dichloromethane prep1->prep2 analysis1 Inject Sample prep2->analysis1 analysis2 GC Separation analysis1->analysis2 analysis3 Mass Spectrometry analysis2->analysis3 analysis4 Data Acquisition analysis3->analysis4 data1 Identify Volatile Impurities analysis4->data1 data2 Quantify Residual Solvents data1->data2

Caption: GC-MS analysis workflow for volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Rationale: NMR spectroscopy provides an unparalleled level of structural detail. Both ¹H and ¹³C NMR are essential for confirming the identity of the synthesized 5-bromo-N-tert-butyl-2-furamide. Furthermore, quantitative NMR (qNMR) can be employed for an absolute purity assessment without the need for a specific reference standard of the analyte.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. The presence of characteristic peaks for the furan protons, the tert-butyl group, and the amide proton will confirm the structure.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number and types of carbon atoms.

  • Purity Assessment: The absence of significant impurity peaks in the ¹H NMR spectrum is a strong indicator of high purity. For quantitative analysis, a certified internal standard with a known concentration is added to the sample, and the purity is calculated by comparing the integral of a specific analyte proton signal to that of the standard.

Melting Point Analysis

Rationale: As a fundamental physical property, the melting point is a quick and straightforward indicator of purity. A pure crystalline solid will melt over a narrow temperature range. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[3][4][5][6][7]

Experimental Protocol:

  • Instrumentation: Calibrated melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dried sample.

  • Measurement: Pack the sample into a capillary tube to a height of 2-3 mm. Place the capillary in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

Comparative Data and Interpretation (Illustrative)

The following table presents illustrative data that might be obtained from the purity assessment of two different batches of synthesized 5-bromo-N-tert-butyl-2-furamide.

Analytical Method Batch A (High Purity) Batch B (Lower Purity) Interpretation
HPLC (% Area) 99.8%95.2%Batch A shows excellent purity with minimal impurities. Batch B has significant impurities, likely unreacted starting material or byproducts.
GC-MS (Residual Solvents) Dichloromethane: 50 ppmDichloromethane: 800 ppmBatch A has very low residual solvent content. Batch B has a high level of residual solvent, which may require further purification.
¹H NMR Clean spectrum with expected peaks. No significant impurity signals.In addition to product signals, shows a singlet at ~10 ppm (carboxylic acid proton of starting material) and additional aromatic signals.The NMR of Batch A confirms the structure and high purity. The NMR of Batch B indicates the presence of unreacted 5-bromo-2-furoic acid and other unidentified impurities.
Melting Point 118-119 °C112-116 °CThe sharp and narrow melting point range of Batch A is consistent with high purity. The depressed and broad melting range of Batch B indicates the presence of significant impurities.

Comparison with an Alternative Compound: 5-chloro-N-tert-butyl-2-furamide

For certain applications, a chlorinated analog may be a viable alternative. The choice between the bromo- and chloro-derivatives often depends on the desired reactivity in subsequent synthetic steps, with the bromo-compound typically being more reactive. The analytical approaches for purity assessment would be very similar, with adjustments to the mass spectrometry methods to account for the different isotopic patterns of chlorine versus bromine.

Conclusion and Recommendations

A comprehensive assessment of the purity of synthesized 5-bromo-N-tert-butyl-2-furamide requires a multi-technique approach.

  • HPLC is the primary technique for quantifying the main component and non-volatile impurities.

  • GC-MS is essential for the detection and quantification of residual solvents and other volatile impurities.

  • NMR Spectroscopy provides unequivocal structural confirmation and can be used for absolute purity determination.

  • Melting Point Analysis serves as a rapid and valuable preliminary check of purity.

For routine quality control of a well-established synthesis, HPLC and melting point analysis may be sufficient. However, for process development, troubleshooting, and regulatory submissions, a combination of all four techniques is highly recommended to provide a complete purity profile and ensure the quality and safety of this critical pharmaceutical intermediate. The validation of these analytical methods according to ICH guidelines is a critical step to ensure the reliability and consistency of the generated data.[8][9]

References

  • Biocyclopedia. (2025). Criterion of purity | Melting points | Laboratory techniques. Biocyclopedia. [Link]

  • SSERC. (n.d.). Melting point determination. SSERC. [Link]

  • Mettler Toledo. (n.d.). What is Melting Point?. Mettler Toledo. [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... University of Toronto. [Link]

  • University of Calgary. (n.d.). Melting point determination. University of Calgary. [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. TutorChase. [Link]

  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • GxP-CC. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. GxP-CC. [Link]

  • ResearchGate. (n.d.). Synthesis of NS6740. Commercially available 5‐bromo‐2‐furoic acid (1).... ResearchGate. [Link]

  • Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • International Council for Harmonisation. (2006). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). ICH. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-N-(tert-butyl)-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, experience-driven protocol for the safe disposal of 5-Bromo-N-(tert-butyl)-2-furamide, a halogenated amide compound. The procedures outlined here are designed to ensure the safety of laboratory personnel and adherence to environmental regulations.

Hazard Assessment and Immediate Safety Precautions

Understanding the hazard profile of a compound is the first step in its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for 5-Bromo-N-(tert-butyl)-2-furamide is not widely available, we can infer its likely hazards from structurally related brominated organic compounds and amides. The presence of the bromine atom categorizes it as a halogenated organic compound, which requires specific disposal pathways.[1][2]

The primary directive is to handle this compound with the assumption that it is hazardous. Based on data from similar chemicals, it should be considered harmful if swallowed, in contact with skin, or inhaled, and is likely to cause skin and eye irritation. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.

Hazard Class & Statement Basis of Assessment Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Inferred from similar brominated compounds like 5-Bromo-2-fluorobenzonitrile.Standard laboratory attire (closed-toe shoes, long pants, lab coat).
H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.Chemical-resistant nitrile gloves.[1]
Skin & Eye Irritation A common characteristic of halogenated organics and other reactive chemical intermediates.ANSI-rated safety goggles.
H315: Causes skin irritation.Use all PPE within a certified chemical fume hood to prevent inhalation.[1][3]
H319: Causes serious eye irritation.

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the disposal of 5-Bromo-N-(tert-butyl)-2-furamide is its strict segregation as halogenated organic waste . This is not an arbitrary classification. Halogenated wastes cannot be mixed with general organic solvent waste because their high-temperature incineration generates corrosive acidic gases, such as hydrogen bromide (HBr).[4] Licensed hazardous waste facilities use specialized "scrubbers" to neutralize these gases, a process that is compromised if the waste streams are improperly mixed.[4]

Therefore, under no circumstances should this compound or its waste be:

  • Poured down the drain.[1][5][6]

  • Disposed of in regular trash.[6]

  • Mixed with non-halogenated organic waste.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of waste containing 5-Bromo-N-(tert-butyl)-2-furamide.

Step 1: Waste Container Preparation

Proper containment is essential to prevent leaks and ensure safe handling. The choice and preparation of the waste container are your first line of defense.

Parameter Specification Causality (The "Why")
Container Type Chemically resistant, leak-proof container with a secure screw cap (e.g., High-Density Polyethylene (HDPE) or glass).[2]To prevent the chemical from degrading the container material or leaking during storage and transport.
Labeling Clearly label as "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "5-Bromo-N-(tert-butyl)-2-furamide."[2][6]Ensures immediate and unambiguous identification for all personnel, preventing accidental mixing with incompatible waste streams.[6]
Condition The container must be clean and dry before the first addition of waste.Prevents unintended reactions between the new waste and any residual chemicals.
Step 2: Waste Accumulation
  • Solid Waste: Transfer any unreacted solid 5-Bromo-N-(tert-butyl)-2-furamide directly into the designated halogenated waste container using clean spatulas.

  • Contaminated Materials: Any disposable items that come into direct contact with the compound (e.g., weighing paper, gloves, absorbent pads used for minor clean-up) must also be placed in this container.[3][7]

  • Solutions: If the compound is in a solvent, the entire solution must be poured into the halogenated organic liquid waste container. Do not evaporate solvents in the fume hood as a primary means of disposal for large quantities.[1]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Once waste is added, the container must be managed according to institutional and regulatory standards.

  • Keep Closed: Always keep the waste container securely capped when not actively adding waste.[2][5] This prevents the release of vapors into the laboratory.

  • Designated Location: Store the container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation.

  • Secondary Containment: The SAA must have secondary containment, such as a chemically resistant spill tray, to contain any potential leaks from the primary container.[2]

Step 4: Arranging Final Disposal

Laboratory personnel are responsible for the safe accumulation of waste, not its final transport or destruction.

  • When the waste container is nearly full (do not overfill), or if the waste has been stored for a period defined by your institution's policy, contact your organization's Environmental Health and Safety (EHS) department or equivalent office.[6][8]

  • The EHS office will arrange for the pickup, transport, and ultimate disposal of the waste by a licensed hazardous waste contractor, who will ensure it is sent to an appropriate facility for high-temperature incineration.[2][4]

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is critical.

  • For Small Spills (<5 g or <20 mL):

    • Ensure you are wearing the appropriate PPE (lab coat, goggles, double nitrile gloves).[7]

    • Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent pad. Do not use paper towels or other combustible materials. [8]

    • Using spark-resistant tools, carefully scoop the absorbed material into your designated halogenated organic waste container.[8]

    • Decontaminate the spill area with a suitable laboratory detergent and water.

  • For Large Spills:

    • Evacuate the immediate area immediately.

    • Alert colleagues and your supervisor.

    • Contact your institution's EHS or emergency response office immediately.[2][8]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of 5-Bromo-N-(tert-butyl)-2-furamide waste.

G cluster_container Container Management cluster_storage Interim Storage start Handling 5-Bromo-N-(tert-butyl)-2-furamide in a Fume Hood with Proper PPE waste_gen Waste is Generated (e.g., excess reagent, contaminated items, solutions) start->waste_gen select_container Select a Clean, Dry, Chemically Resistant Container waste_gen->select_container label_container Label Container: 1. 'Hazardous Waste' 2. 'Halogenated Organic Waste' 3. Full Chemical Name select_container->label_container add_waste Add Waste to Container (Solids, Liquids, Contaminated Items) label_container->add_waste cap_container Keep Container Securely Capped add_waste->cap_container store_saa Store Container in Designated SAA with Secondary Containment cap_container->store_saa ehs_contact Container is Full or Storage Time Limit Reached store_saa->ehs_contact pickup Contact EHS Office to Arrange for Pickup and Final Disposal ehs_contact->pickup

Caption: Workflow for the safe disposal of 5-Bromo-N-(tert-butyl)-2-furamide.

By adhering to this structured, scientifically-grounded disposal plan, you contribute to a safer laboratory environment and ensure that your research activities remain in full compliance with environmental regulations. Always prioritize safety and when in doubt, consult your institution's EHS professionals.

References

  • BenchChem. (n.d.). Proper Disposal of Sodium Amide: A Step-by-Step Guide for Laboratory Professionals.
  • CP Lab Safety. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal.
  • University of Georgia. (n.d.). Standard Operating Procedure: Sodium Amide. UGA Research.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Benchchem. (n.d.). Navigating the Disposal of ent-Calindol Amide: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2014). Safety Data Sheet: 5-Bromo-5-nitro-1,3-dioxane.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • ChemicalBook. (2023). 5-bromo-N-(tert-butyl)-2-furamide | 356562-19-1.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • University of Wyoming. (n.d.). Chemical Process SOP Example: Bromodeoxyuridine (BrdU).
  • BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.

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A Researcher's Guide to the Safe Handling of 5-Bromo-N-(tert-butyl)-2-furamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 5-Bromo-N-(tert-butyl)-2-furamide (CAS No. 356562-19-1). As a valued professional in research and drug development, your safety is paramount. This document moves beyond a simple checklist to offer a deep, scientifically-grounded framework for risk mitigation, ensuring that your work with this compound is both productive and safe.

Hazard Identification: A Multi-faceted Profile

Understanding the potential hazards of 5-Bromo-N-(tert-butyl)-2-furamide requires looking at both immediate (acute) and potential long-term (chronic) risks associated with its constituent parts: a halogenated amide and a furan core.

Acute Hazards (Inferred from Analogous Compounds): Based on data from similar brominated and N-substituted aromatic compounds, 5-Bromo-N-(tert-butyl)-2-furamide should be treated as a substance with the following potential acute hazards:

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: Similar compounds are classified as acutely toxic via oral, dermal, and inhalation routes.[3]

  • Causes Skin and Eye Irritation: Direct contact is likely to cause irritation, redness, and discomfort.

  • May Cause Respiratory Irritation: Inhalation of the dust or aerosol may lead to irritation of the respiratory tract.

Chronic Hazards (Inferred from the Furan Moiety): The presence of a furan ring is a significant toxicological consideration. Furan and its derivatives can undergo metabolic activation in the liver by cytochrome P-450 enzymes. This process can form reactive intermediates, such as epoxides or enedials, which are known hepatotoxins and potential carcinogens. While the specific metabolic pathway for this compound is unknown, this potential for liver toxicity necessitates stringent handling procedures to minimize long-term, low-level exposure.

The Core of Control: Engineering and Ventilation

Personal Protective Equipment (PPE) is the final line of defense. The primary method for controlling exposure to any hazardous chemical powder is through engineering controls.

Primary Engineering Control: The Chemical Fume Hood All manipulations of 5-Bromo-N-(tert-butyl)-2-furamide powder—including weighing, transfers, and preparation of solutions—must be conducted inside a certified chemical fume hood.[4][5] This is non-negotiable. A properly functioning fume hood protects the user from inhaling hazardous dust and contains any potential spills.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be tailored to the specific task at hand. The following table outlines the minimum PPE requirements for common laboratory operations involving 5-Bromo-N-(tert-butyl)-2-furamide.

Laboratory Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Double-gloving with nitrile glovesChemical splash gogglesFull-length lab coatRequired: Work in a chemical fume hood
Solution Preparation Nitrile gloves (or other chemically resistant gloves)Chemical splash gogglesFull-length lab coatRequired: Work in a chemical fume hood
Reaction/Workup Nitrile gloves (or other chemically resistant gloves)Chemical splash goggles and face shield (if splash risk is high)Full-length lab coat or chemical-resistant apron over lab coatRequired: Work in a chemical fume hood
Large-Scale Spill Cleanup (>1g) Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and face shieldChemical-resistant suit or coverallsAir-purifying respirator (APR) with appropriate cartridges or SCBA (Self-Contained Breathing Apparatus)
Detailed PPE Protocols

Hand Protection: Nitrile gloves are a suitable choice for incidental contact.[4] For prolonged handling or when working with solutions, it is crucial to consult a glove compatibility chart for the specific solvent being used.

  • Protocol for Gloving:

    • Always inspect gloves for tears or punctures before use.

    • When handling the solid compound, consider "double-gloving" (wearing two pairs of gloves). This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

    • Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them immediately in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Standard safety glasses do not provide adequate protection from chemical splashes or fine powders.

  • Chemical Splash Goggles: These should be worn at all times when handling the compound in any form.[5] They form a seal around the eyes, preventing entry of materials from the sides, top, or bottom.

  • Face Shield: A face shield should be worn in addition to chemical splash goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions or during quenching of a reaction.

Body Protection:

  • Lab Coat: A clean, full-length laboratory coat is mandatory. It should be fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: For larger-scale work, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.

Operational Plan: Donning and Doffing PPE

A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on and fasten completely.

  • Goggles/Face Shield: Position securely and comfortably.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves (if used): Remove and dispose of in hazardous waste.

  • Lab Coat: Remove by rolling it inside-out, without touching the exterior. Place in a designated container for laundry or disposal.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Inner Gloves: Remove using the proper technique.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Disposal Plan: Managing Contaminated Materials

As a brominated organic compound, 5-Bromo-N-(tert-butyl)-2-furamide and all materials contaminated with it must be disposed of as hazardous waste.[4][6]

  • Solid Waste: Contaminated gloves, weigh boats, absorbent pads, and any excess solid compound must be collected in a clearly labeled, sealed hazardous waste container.[7]

  • Liquid Waste: Halogenated organic waste streams must be collected in a separate, designated, and clearly labeled container.[4] Do not mix with non-halogenated organic waste.

  • Never dispose of this compound or its waste down the drain.[4]

Consult your institution's Environmental Health & Safety (EHS) office for specific disposal guidelines.[6]

Visualizing the PPE Decision Process

The following flowchart illustrates the logic for selecting the appropriate level of PPE based on the scale and nature of the experimental work.

PPE_Selection_Workflow PPE Selection for 5-Bromo-N-(tert-butyl)-2-furamide cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls Start Start: Plan Experiment AssessScale Assess Scale of Work Start->AssessScale SpillPPE Spill Response PPE: - Respirator - Heavy-Duty Gloves - Coveralls Start->SpillPPE Spill Occurs AssessTask Assess Task Type AssessScale->AssessTask < 1 gram (Small Scale) AdvancedPPE Advanced PPE: - Double Gloves - Face Shield - Chem-Resistant Apron AssessScale->AdvancedPPE > 1 gram (Large Scale) BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Splash Goggles AssessTask->BasePPE Weighing / Solution Prep AssessTask->AdvancedPPE Reaction / Workup FumeHood Work in Chemical Fume Hood BasePPE->FumeHood AdvancedPPE->FumeHood caption Workflow for PPE Selection

Caption: Workflow for PPE Selection

References

  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. Ideal Response. (2025-03-18). [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. (1983-12). [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. HSC Chemistry. (2025-03-04). [Link]

  • Bromine Safety & Standard Operating Procedures. Kansas State University. [Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS - Bromine. Washington State University. [Link]

  • SAFETY DATA SHEET - tert-Butyl bromoacetate. Thermo Fisher Scientific. (2025-09-16). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.